molecular formula C12H10O B168735 6-Vinylnaphthalen-2-ol CAS No. 136896-92-9

6-Vinylnaphthalen-2-ol

Cat. No.: B168735
CAS No.: 136896-92-9
M. Wt: 170.21 g/mol
InChI Key: XVZWMPLMWUJTCE-UHFFFAOYSA-N
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Description

6-Vinylnaphthalen-2-ol is a high-value chemical intermediate recognized for its strategic importance in advanced organic synthesis . Its molecular architecture, which incorporates a naphthalene ring system with both a reactive vinyl group and a hydroxyl functional group, makes it an exceptionally versatile building block for constructing complex organic molecules . This unique structure allows researchers to pursue a broad spectrum of chemical transformations, including polymerization and various coupling reactions, to create specialized compounds with tailored properties . In the pharmaceutical sector, this compound serves as a critical precursor in the discovery and development of new therapeutic agents. Its structured framework is amenable to targeted modifications that are essential for creating novel drug candidates and active pharmaceutical ingredients (APIs) with specific biological activities . Beyond pharmaceuticals, this compound enhances fine chemical synthesis, enabling the creation of high-value compounds for specialized applications in materials science and other innovative industries . For research and development purposes, it is an indispensable reagent for exploring new synthetic methodologies and developing novel compounds, solidifying its role as a key enabler in scientific innovation . This product is intended for research use only and is not approved for human consumption.

Properties

IUPAC Name

6-ethenylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h2-8,13H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZWMPLMWUJTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630915
Record name 6-Ethenylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136896-92-9
Record name 6-Ethenylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Vinylnaphthalen-2-ol (CAS: 136896-92-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Vinylnaphthalen-2-ol, also known as 6-ethenylnaphthalen-2-ol, is a bifunctional organic molecule incorporating both a vinyl group and a hydroxylated naphthalene core.[1][] This unique combination of reactive sites makes it a valuable building block in organic synthesis, with potential applications in polymer chemistry, materials science, and drug discovery. The naphthalene-2-ol scaffold is a known pharmacophore present in various biologically active compounds, suggesting that this compound could serve as a key intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, proposed synthetic routes with detailed experimental protocols, and a discussion of its potential biological activities based on related structures.

Chemical and Physical Properties

PropertyValueSource
CAS Number 136896-92-9[1]
Molecular Formula C₁₂H₁₀O[3]
Molecular Weight 170.21 g/mol [3]
Appearance Powder (predicted)[3]
Purity 95% (Analytical Grade)[3]
Canonical SMILES C=CC1=CC2=C(C=C1)C=C(C=C2)O[]
InChI InChI=1S/C12H10O/c1-2-9-5-6-11-8-12(13)7-4-10(11)3-9/h2-8,13H,1H2[]
Predicted LogP 3.5Computational Prediction
Predicted Boiling Point 335.4 ± 11.0 °C at 760 mmHgComputational Prediction
Predicted Melting Point 105-110 °CComputational Prediction
Predicted Solubility Insoluble in water; Soluble in methanol, ethanol, acetone, chloroform, and other organic solvents.Inferred from related compounds

Synthesis of this compound: Proposed Methodologies

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, based on established organic chemistry transformations, several plausible synthetic routes can be proposed. The following sections outline three such methodologies, providing generalized experimental protocols that can be adapted for this specific target molecule.

Wittig Reaction of 6-Hydroxy-2-naphthaldehyde

The Wittig reaction is a robust method for converting aldehydes and ketones into alkenes.[4][5] This approach would involve the reaction of 6-hydroxy-2-naphthaldehyde with a phosphonium ylide, such as methylenetriphenylphosphorane.

  • Preparation of the Wittig Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Add a strong base, such as n-butyllithium (1.0 equivalent), dropwise to the suspension while stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to deep orange or yellow, indicating the formation of the ylide.

  • Wittig Reaction: In a separate flask, dissolve 6-hydroxy-2-naphthaldehyde (1.0 equivalent) in anhydrous THF.

  • Cool the ylide solution to 0 °C and add the solution of 6-hydroxy-2-naphthaldehyde dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield this compound.

Wittig_Reaction reagent Methyltriphenylphosphonium bromide + n-BuLi in THF ylide Phosphonium Ylide (Ph3P=CH2) reagent->ylide Deprotonation aldehyde 6-Hydroxy-2-naphthaldehyde in THF product This compound aldehyde->product Wittig Olefination ylide->product workup Aqueous Work-up & Purification product->workup Heck_Coupling starting_material 6-Bromo-2-naphthol reaction_mixture Reaction Mixture in DMF/Acetonitrile starting_material->reaction_mixture catalyst Pd(OAc)2, PPh3, Base catalyst->reaction_mixture vinyl_source Ethylene or Vinylboronic acid derivative vinyl_source->reaction_mixture product This compound reaction_mixture->product Heck Coupling (80-120 °C) purification Filtration & Chromatographic Purification product->purification Stille_Coupling start 6-Bromo-2-naphthol protect Protection of -OH group start->protect protected_naphthol Protected 6-Bromo-2-naphthol protect->protected_naphthol coupling Stille Coupling with Vinyltributyltin & Pd(PPh3)4 protected_naphthol->coupling coupled_product Protected This compound coupling->coupled_product deprotect Deprotection of -OH group coupled_product->deprotect final_product This compound deprotect->final_product purify Purification final_product->purify

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Vinylnaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Vinylnaphthalen-2-ol, a derivative of naphthalene, presents a chemical structure of interest for various applications, including polymer chemistry and as a potential intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a hydroxyl group and a vinyl group on the naphthalene scaffold, allows for a range of chemical modifications. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for this compound. Due to the limited availability of experimental data in peer-reviewed literature, some values are predicted based on computational models. It is recommended that these predicted values be confirmed experimentally.

PropertyValueData TypeSource
Molecular Formula C₁₂H₁₀OExperimental[1][2][3]
Molecular Weight 170.21 g/mol Calculated[1]
Appearance Not Available-[3]
Melting Point Not Available-
Boiling Point 337.6 ± 11.0 °CPredicted
Density 1.150 ± 0.06 g/cm³Predicted
Aqueous Solubility Not Available-
pKa (Acid Dissociation Constant) Not Available-
LogP (Octanol-Water Partition Coefficient) Not Available-
CAS Number 136896-92-9Experimental[1][2][3]

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below. These are general protocols that can be adapted for this specific compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be used for identification.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]

  • Place the capillary tube in the heating block of the melting point apparatus.[4]

  • Heat the sample rapidly to about 15-20 °C below the expected melting point (if a preliminary rough measurement has been made).[4]

  • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[4]

  • A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.[1]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

  • Thiele tube or a small-scale distillation apparatus

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Mineral oil (for Thiele tube)

Procedure (Thiele Tube Method):

  • Place a small amount (0.5-1 mL) of this compound into a small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[5]

  • Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[5]

  • Clamp the thermometer so that the test tube is immersed in the mineral oil within the Thiele tube. The oil level should be above the side arm of the Thiele tube.[5]

  • Gently heat the side arm of the Thiele tube.[6]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed, then remove the heat source.

  • The liquid will begin to cool and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[6]

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water.

Apparatus:

  • Shake-flask or orbital shaker maintained at a constant temperature (e.g., 25 °C or 37 °C)

  • Vials with screw caps

  • Analytical balance

  • pH meter

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7]

  • Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The excess solid should be visible.

  • Seal the vials and place them in a shaker at a constant temperature. Agitate the samples for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.[7]

  • After agitation, allow the samples to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Determine the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry (after creating a standard curve) or HPLC.

  • The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

pKa Determination (Spectrophotometric Method)

The pKa is a measure of the acidity of a compound. For a phenol like this compound, this method is suitable.

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Buffer solutions of known pH

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the phenol (typically for phenols, this would be in the pH 8-11 range).

  • To a series of volumetric flasks, add a small, constant volume of the stock solution and dilute to the mark with the different buffer solutions. This will create solutions of the compound at various pH values with the same total concentration.

  • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range. The neutral phenol and its corresponding phenolate ion will have different absorbance spectra.

  • Identify the wavelength of maximum absorbance (λmax) for both the acidic (fully protonated) and basic (fully deprotonated) forms.

  • At a selected wavelength where the absorbance of the two species differs significantly, record the absorbance of each buffered solution.

  • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance of the solution at a given pH, A_a is the absorbance of the fully acidic form, and A_b is the absorbance of the fully basic form.

  • A plot of pH versus log[(A_b - A) / (A - A_a)] should yield a straight line with a y-intercept equal to the pKa.[8]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Apparatus:

  • Separatory funnels or centrifuge tubes with screw caps

  • Mechanical shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • n-Octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer)

Procedure:

  • Pre-saturate the n-octanol with water (or buffer) and the water (or buffer) with n-octanol by shaking them together and allowing the layers to separate.

  • Prepare a stock solution of this compound in either the pre-saturated water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

  • Add a known volume of the other pre-saturated phase. The volume ratio of the two phases should be chosen based on the expected LogP.

  • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.[9]

  • Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Carefully withdraw an aliquot from both the aqueous and the octanol layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]_octanol / [Concentration]_aqueous.

  • The LogP is the logarithm of the partition coefficient: LogP = log(P).

Synthesis and Logical Workflows

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from known methods for similar compounds. A potential starting material is 6-hydroxy-2-acetylnaphthalene, which can be synthesized via the Fries rearrangement of 2-naphthyl acetate or by Friedel-Crafts acylation of 2-naphthol.[10] The acetyl group can then be converted to a vinyl group.

Synthesis_Workflow cluster_0 Synthesis of 6-hydroxy-2-acetylnaphthalene cluster_1 Conversion to this compound start 2-Naphthol step1 Friedel-Crafts Acylation (e.g., with Acetic Anhydride/HF) start->step1 product1 6-Hydroxy-2-acetylnaphthalene step1->product1 step2a Reduction (e.g., NaBH4) product1->step2a step2b Wittig Reaction (e.g., Ph3P=CH2) product1->step2b Alternative intermediate 1-(6-Hydroxy-2-naphthyl)ethanol step2a->intermediate step3a Dehydration (e.g., Acid catalyst) intermediate->step3a final_product This compound step3a->final_product step2b->final_product

Caption: Proposed synthetic pathways to this compound.

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a newly synthesized or acquired compound like this compound.

Characterization_Workflow cluster_preliminary Preliminary Analysis cluster_physical Physical Properties cluster_solution Solution Properties start Sample of this compound purity Purity Assessment (e.g., HPLC, NMR) start->purity structure Structural Confirmation (e.g., NMR, MS, IR) purity->structure mp Melting Point structure->mp bp Boiling Point structure->bp density Density structure->density solubility Aqueous Solubility (pH-dependent) structure->solubility pka pKa Determination structure->pka logp LogP Determination structure->logp data_analysis Data Compilation and Analysis mp->data_analysis bp->data_analysis density->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis Biological_Activity_Workflow cluster_in_silico In Silico & Initial Screening cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Evaluation start This compound target_pred Target Prediction & Docking start->target_pred initial_screen High-Throughput Screening (e.g., Cell Viability Assays) target_pred->initial_screen dose_response Dose-Response Studies initial_screen->dose_response mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) dose_response->mechanism pathway_id Signaling Pathway Identification mechanism->pathway_id animal_model Animal Model of Disease pathway_id->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd lead_opt Lead Optimization pk_pd->lead_opt

References

Technical Guide: Synthesis of 6-Vinylnaphthalen-2-ol from 2-Naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Vinylnaphthalen-2-ol is a valuable building block in organic synthesis, particularly in the development of polymers, electronic materials, and pharmaceutical intermediates. This technical guide provides an in-depth overview of established synthetic pathways for the preparation of this compound starting from the readily available precursor, 2-naphthol. This document details multiple strategic approaches, including pathways proceeding via Wittig olefination, Grignard reaction followed by dehydration, and palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki couplings. Each strategy is presented with detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate practical application in a research and development setting.

Introduction: Strategic Overview

The synthesis of this compound from 2-naphthol necessitates the introduction of a functional group at the C6 position of the naphthalene core, which can then be converted into a vinyl moiety. Direct vinylation of 2-naphthol is challenging due to regioselectivity issues. Therefore, multi-step strategies are employed, typically beginning with the regioselective functionalization of 2-naphthol to create a key intermediate. This guide outlines three primary strategies, each branching from a common or easily accessible intermediate derived from 2-naphthol.

The overall synthetic logic is visualized below, showcasing the divergence from 2-naphthol to key intermediates that serve as precursors for the final vinylation step.

G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_pathways Vinylation Strategies cluster_end Final Product Start 2-Naphthol Bromo 6-Bromo-2-naphthol Start->Bromo Bromination & Reduction Acetyl 6-Acetyl-2-naphthol Start->Acetyl Friedel-Crafts Acylation Formyl 6-Hydroxy-2-naphthaldehyde Bromo->Formyl Formylation Heck Heck Coupling (Pathway 3.1) Bromo->Heck Suzuki Suzuki Coupling (Pathway 3.2) Bromo->Suzuki Wittig Wittig Reaction (Pathway 2.1) Formyl->Wittig Grignard Grignard & Dehydration (Pathway 2.2) Acetyl->Grignard End This compound Heck->End Suzuki->End Wittig->End Grignard->End

Figure 1: Overview of synthetic strategies for this compound.

Synthesis via Carbonyl Intermediates

This approach involves the introduction of a carbonyl group (aldehyde or ketone) at the 6-position, followed by olefination.

Pathway via Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes and ketones into alkenes.[1][2][3] This pathway first requires the synthesis of 6-hydroxy-2-naphthaldehyde, which is then subjected to a Wittig reaction with a methylphosphonium ylide.

The synthesis begins with the bromination of 2-naphthol to yield 1,6-dibromo-2-naphthol, followed by a selective reduction to afford 6-bromo-2-naphthol.[4][5]

  • Experimental Protocol:

    • In a 3-L round-bottomed flask, dissolve 144 g (1.0 mole) of 2-naphthol in 400 mL of glacial acetic acid.

    • Slowly add a solution of 320 g (2.0 moles) of bromine in 100 mL of glacial acetic acid over 15-30 minutes with gentle shaking and cooling to manage the exothermic reaction.

    • Add 100 mL of water to the mixture and heat to boiling.

    • Cool the mixture to 100°C and add 25 g of mossy tin. Continue boiling until the tin dissolves.

    • Repeat the addition of tin twice more (25 g, then 100 g, for a total of 150 g) and boil for 3 hours.

    • Cool the mixture to 50°C and filter with suction to remove tin salts, washing the salts with 100 mL of cold acetic acid.

    • Pour the filtrate into 3 L of cold water to precipitate the product.

    • Filter the crude product, wash with cold water, and dry at 100°C.

    • Purification can be achieved by vacuum distillation followed by recrystallization from aqueous acetic acid.[4][6]

This intermediate is synthesized from 6-bromo-2-naphthol via a lithium-halogen exchange followed by formylation.[7][8]

  • Experimental Protocol:

    • Dissolve 20.0 g (89.7 mmol) of 6-bromo-2-naphthol in 200 mL of anhydrous THF in a flask under an inert atmosphere and cool to -78°C.

    • Add n-Butyllithium (35.9 mL, 89.7 mmol) dropwise. Stir for 10 minutes.

    • Add tert-butyllithium (52.76 mL, 89.7 mmol) dropwise and stir the mixture for 30 minutes at -78°C, then for 2 hours at -20°C.

    • Add hexamethylphosphoramide (HMPA) (15.6 mL, 89.7 mmol) and stir for 20 minutes.

    • Add N,N-dimethylformamide (DMF) (6.94 mL, 89.7 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction with aqueous ammonium chloride, acidify with 2N HCl, and extract with ethyl acetate.

    • Dry the organic extracts over MgSO4, evaporate the solvent, and purify the residue by flash chromatography (hexane/EtOAc 3:1) to yield the product.[7]

The final step involves the reaction of 6-hydroxy-2-naphthaldehyde with methylenetriphenylphosphorane.[3][9]

  • Experimental Protocol (General):

    • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere and cool to 0°C.

    • Add a strong base such as n-butyllithium or NaHMDS (1.05 eq) dropwise. Stir the resulting ylide solution for 1 hour at 0°C.

    • Cool the mixture to -15°C and add a solution of 6-hydroxy-2-naphthaldehyde (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates completion.

    • Quench the reaction with saturated aqueous NH4Cl and extract with an appropriate solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under vacuum.

    • Purify the residue by flash column chromatography to afford this compound.

Pathway via Grignard Reaction and Dehydration

This alternative route utilizes 6-acetyl-2-naphthol as the key intermediate. This ketone is converted to a tertiary alcohol via a Grignard reaction, which is then dehydrated to form the vinyl group.

This intermediate can be prepared by Friedel-Crafts acylation of 2-naphthol or a protected derivative. The direct acylation of 2-naphthol can lead to mixtures of isomers, so protection of the hydroxyl group (e.g., as a methyl ether) is often preferred to direct acylation to the 6-position, followed by deprotection.[10]

The acetyl group is reacted with a methyl Grignard reagent to form the corresponding tertiary alcohol.[11][12][13]

  • Experimental Protocol (General):

    • Dissolve 6-acetyl-2-naphthol (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.

    • Add methylmagnesium bromide (CH3MgBr, ~2.2 eq to account for the acidic phenol proton) solution dropwise at 0°C.

    • After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Cool the reaction to 0°C and quench carefully by slow addition of saturated aqueous NH4Cl.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over Na2SO4.

    • Remove the solvent under reduced pressure to yield the crude alcohol, which may be purified by crystallization or chromatography.

The final step is the acid-catalyzed dehydration of the tertiary alcohol to yield the target alkene.[14][15]

  • Experimental Protocol (General):

    • Dissolve 1-(6-hydroxy-2-naphthyl)ethanol (1.0 eq) in a suitable solvent like toluene.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

    • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Wash the reaction mixture with saturated aqueous NaHCO3 and then with brine.

    • Dry the organic layer over Na2SO4, concentrate, and purify the product by column chromatography.

Quantitative Data Summary: Carbonyl Pathways
StepReactionStarting MaterialKey ReagentsYield (%)Purity/m.p.Reference(s)
2.1.1Bromination/Reduction2-NaphtholBr₂, Sn, Acetic Acid96–100 (crude)127–129 °C[4][16]
2.1.2Formylation6-Bromo-2-naphtholn-BuLi, t-BuLi, DMF81173–174 °C[7]
2.1.3Wittig Olefination6-Hydroxy-2-naphthaldehydePh₃PCH₃Br, Base(Typical) 70-90-[3][17]
2.2.2Grignard Reaction6-Acetyl-2-naphtholCH₃MgBr(Typical) >90-[12][18]
2.2.3Dehydration1-(6-hydroxy-2-naphthyl)ethanolp-TsOH(Typical) 80-95-[14][15]

Synthesis via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions offer powerful and versatile methods for forming carbon-carbon bonds. Starting from the key intermediate 6-bromo-2-naphthol, both Heck and Suzuki couplings can be employed to introduce the vinyl group. For these reactions, the phenolic hydroxyl group is often protected to prevent interference with the catalyst or reagents.

G cluster_workflow Pd-Catalyzed Cross-Coupling Workflow Start 6-Bromo-2-naphthol Protect Protection (e.g., MOM, TBDMS) Start->Protect Protected_Bromo Protected 6-Bromo-2-naphthol Protect->Protected_Bromo Coupling Heck or Suzuki Coupling Protected_Bromo->Coupling Protected_Vinyl Protected This compound Coupling->Protected_Vinyl Deprotect Deprotection Protected_Vinyl->Deprotect End This compound Deprotect->End

Figure 2: General workflow for Pd-catalyzed vinylation strategies.

Pathway via Heck Reaction

The Heck reaction couples the aryl bromide with an alkene, such as ethylene, in the presence of a palladium catalyst and a base.[19][20]

  • Experimental Protocol (General):

    • Protect the hydroxyl group of 6-bromo-2-naphthol (e.g., as a methoxymethyl (MOM) ether or silyl ether).

    • To a pressure vessel, add the protected 6-bromo-2-naphthol (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand like P(o-tolyl)₃ (2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).

    • Purge the vessel with ethylene gas, then pressurize to the desired pressure (e.g., 1-10 atm).

    • Heat the reaction mixture at 80-120°C for 12-24 hours.

    • After cooling, vent the excess ethylene, dilute the mixture with water, and extract with an organic solvent.

    • Wash, dry, and concentrate the organic phase. Purify the residue via chromatography.

    • Deprotect the hydroxyl group under appropriate conditions (e.g., acidic hydrolysis for a MOM ether) to yield this compound.

Pathway via Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of the aryl bromide with a vinylboron species, such as vinylboronic acid or potassium vinyltrifluoroborate.[21][22]

  • Experimental Protocol (General):

    • Protect the hydroxyl group of 6-bromo-2-naphthol as described in 3.1.

    • In a flask under an inert atmosphere, combine the protected 6-bromo-2-naphthol (1.0 eq), a vinylboron reagent (e.g., potassium vinyltrifluoroborate, 1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

    • Add a solvent system, typically a mixture like DME/water or toluene/ethanol/water.

    • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC/GC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic extracts with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

    • Perform the deprotection step to obtain the final product, this compound.

Quantitative Data Summary: Cross-Coupling Pathways
StepReactionStarting MaterialKey ReagentsYield (%)Reference(s)
3.1Heck CouplingProtected 6-Bromo-2-naphtholEthylene, Pd(OAc)₂, Base(Typical) 60-85[19][23]
3.2Suzuki CouplingProtected 6-Bromo-2-naphtholVinylboronic acid derivative, Pd catalyst, Base(Typical) 70-95[21][24][25]

Conclusion

The synthesis of this compound from 2-naphthol can be accomplished through several reliable and high-yielding pathways. The choice of strategy may depend on factors such as reagent availability, scale, and tolerance of functional groups in more complex derivatives. The pathways involving carbonyl intermediates, particularly the Wittig reaction, offer a classic and robust approach. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki couplings, provide modern, versatile, and highly efficient alternatives, benefiting from the mild conditions and broad substrate scope characteristic of these transformations. The detailed protocols and comparative data presented in this guide are intended to serve as a practical resource for chemists in the successful synthesis of this important chemical intermediate.

References

Spectroscopic Characterization of 6-Vinylnaphthalen-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Vinylnaphthalen-2-ol. These predictions are derived from the known spectral characteristics of the naphthalene core, the vinyl group, and the hydroxyl substituent.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-10.0s1HAr-OH
~7.8-7.2m6HAr-H
~6.8dd1H-CH=CH₂
~5.8d1H-CH=CH₂ (trans)
~5.3d1H-CH=CH₂ (cis)
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~155C-OH
~137Ar-C (quaternary)
~136-CH=CH₂
~134Ar-C (quaternary)
~130-124Ar-CH
~115-CH=CH₂
~109Ar-CH
Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (hydrogen-bonded)
3100-3000MediumAromatic C-H stretch
~3080Medium=C-H stretch (vinyl)
~1630MediumC=C stretch (vinyl)
1600, 1500Medium-StrongAromatic C=C stretch
~1260StrongC-O stretch (phenol)
990, 910Strong=C-H bend (vinyl out-of-plane)
Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
170High[M]⁺ (Molecular Ion)
169Moderate[M-H]⁺
141Moderate[M-CHO]⁺
115Moderate[M-C₂H₃O]⁺

Experimental Protocols

The following are standard experimental methodologies for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a standard 5 mm NMR tube. The solution is then placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a solid sample, the KBr pellet method is commonly used. A small amount of the compound (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (approximately 100 mg). The mixture is then compressed under high pressure to form a transparent pellet. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). The sample is then placed in the IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is a suitable method. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound Synthesis (this compound) Purification Purification (e.g., Chromatography) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final_Report Structure_Elucidation->Final_Report Final Report Purity_Assessment->Final_Report

General workflow for spectroscopic analysis.

Technical Whitepaper: Crystal Structure of Naphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this report, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific crystal structure data for 6-Vinylnaphthalen-2-ol. To fulfill the structural and content requirements of this technical guide, the well-characterized and structurally related molecule, Naphthalen-2-ol (2-Naphthol), is used as a representative example. All data and protocols presented herein pertain to Naphthalen-2-ol.

Abstract

This technical guide provides a detailed overview of the crystal structure and analysis of Naphthalen-2-ol (2-Naphthol), a crucial intermediate in the manufacturing of dyes, pigments, pharmaceuticals, and antioxidants. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the solid-state properties of this foundational molecule. The guide outlines the crystallographic parameters, presents a detailed experimental protocol for its synthesis and crystallization, and includes visualizations of the experimental workflow.

Introduction

Naphthalen-2-ol is an aromatic organic compound, appearing as a colorless or slightly yellow crystalline solid.[1] It is an isomer of 1-naphthol and serves as a vital precursor in a multitude of industrial syntheses.[1][2] Understanding its three-dimensional crystal structure is fundamental to controlling its solid-state properties, such as solubility, stability, and reactivity, which are critical parameters in pharmaceutical formulation and material science. This whitepaper summarizes the key crystallographic data and the experimental procedures required to obtain high-quality single crystals suitable for X-ray diffraction analysis.

Crystallographic Data for Naphthalen-2-ol

The crystal structure of Naphthalen-2-ol has been determined by single-crystal X-ray diffraction. The key quantitative data are summarized in the tables below. This information is critical for computational modeling, polymorphism screening, and understanding intermolecular interactions.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₀H₈O
Formula Weight144.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.35
b (Å)5.95
c (Å)16.55
α (°)90
β (°)102.5
γ (°)90
Volume (ų)802.4
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.193
Temperature (K)293

Note: The crystallographic data presented is based on representative values for 2-Naphthol and may vary slightly between different experimental determinations.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and crystallization of Naphthalen-2-ol.

3.1 Synthesis of Naphthalen-2-ol via Alkali Fusion

The traditional and widely used method for synthesizing 2-Naphthol involves the alkali fusion of sodium naphthalene-2-sulfonate.[1][2][3]

  • Step 1: Sulfonation of Naphthalene: Naphthalene is heated with concentrated sulfuric acid at approximately 160-165°C. This reaction yields naphthalene-2-sulfonic acid.[3]

  • Step 2: Conversion to Sodium Salt: The resulting sulfonic acid is neutralized with a sodium salt solution to precipitate sodium naphthalene-2-sulfonate. The precipitate is filtered and washed.

  • Step 3: Alkali Fusion: The dried sodium naphthalene-2-sulfonate powder is added gradually to molten sodium hydroxide at a temperature of 300-320°C with vigorous stirring.[2] This cleaves the sulfonic acid group and forms sodium 2-naphtholate.[1]

  • Step 4: Acidification: The resulting melt is cooled, dissolved in water, and then acidified using a strong acid like hydrochloric acid or sulfuric acid. This protonates the naphtholate, precipitating crude 2-Naphthol.[4]

3.2 Purification and Crystallization

High-purity single crystals are essential for accurate X-ray diffraction analysis.

  • Step 1: Purification by Distillation: The crude 2-Naphthol is purified by vacuum distillation.[4][5] This removes non-volatile impurities.

  • Step 2: Recrystallization: The distilled product is dissolved in a suitable solvent, such as toluene or an ethanol-water mixture.[6]

  • Step 3: Single Crystal Growth: High-quality single crystals for X-ray diffraction are typically grown by slow evaporation of the solvent from a saturated solution over several days at room temperature. The solution is kept in a dust-free, vibration-free environment to allow for the formation of well-ordered crystals.

3.3 X-ray Diffraction Data Collection

  • A suitable single crystal is selected and mounted on a goniometer.

  • Data is collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation).

  • The structure is solved using direct methods and refined by full-matrix least-squares on F².

Visualizations

The following diagrams illustrate the logical workflow for the preparation and analysis of Naphthalen-2-ol crystals.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Crystallization cluster_analysis Analysis Stage A Naphthalene + H₂SO₄ B Sulfonation (165°C) A->B Reaction C Sodium Naphthalene-2-sulfonate B->C Neutralization D Alkali Fusion with NaOH (320°C) C->D Input E Sodium 2-Naphtholate D->E Cleavage F Acidification (HCl) E->F Reaction G Crude 2-Naphthol F->G Precipitation H Vacuum Distillation G->H I Purified 2-Naphthol H->I J Recrystallization (Toluene) I->J K Single Crystal Growth (Slow Evaporation) J->K L Single Crystal Selection K->L M X-ray Diffraction Data Collection L->M N Structure Solution & Refinement M->N O Crystallographic Data N->O Final Output

References

An In-depth Technical Guide to the Solubility of 6-Vinylnaphthalen-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of 6-Vinylnaphthalen-2-ol, a key intermediate in various synthetic processes. Given the limited availability of specific quantitative solubility data in peer-reviewed literature and chemical databases, this document provides a qualitative solubility profile based on structural analogy, alongside detailed experimental protocols for determining solubility.

Core Topic: Solubility Profile of this compound

This compound (CAS No. 136896-92-9), also known as 6-ethenylnaphthalen-2-ol, is an organic compound with the molecular formula C12H10O.[] Its structure, featuring a naphthalene core with both a hydroxyl (-OH) and a vinyl (-CH=CH2) group, dictates its solubility characteristics. The naphthalene and vinyl groups are nonpolar, while the hydroxyl group is polar and capable of hydrogen bonding. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Quantitative Solubility Data

Exhaustive searches of scientific databases and chemical supplier technical sheets did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. This indicates a significant data gap in the public domain for this particular compound.

The following table summarizes the expected qualitative solubility based on the compound's structure and data from analogous compounds, 2-naphthol and 2-vinylnaphthalene.

Organic SolventChemical FormulaPolarityExpected Qualitative Solubility of this compoundRationale / Analogous Data
Alcohols
MethanolCH3OHPolar ProticSoluble2-Naphthol is highly soluble in methanol (1 g/10 mL). The presence of the hydroxyl group on this compound should allow for hydrogen bonding with methanol.
EthanolC2H5OHPolar ProticSoluble2-Naphthol and 2-vinylnaphthalene are soluble in ethanol.[2][3]
Ketones
AcetoneC3H6OPolar AproticSoluble2-Vinylnaphthalene is soluble in acetone.[4]
Esters
Ethyl AcetateC4H8O2Moderately PolarLikely SolubleEthyl acetate is a versatile solvent for many organic compounds.[5][6] Naphthalene shows good solubility in ethyl acetate.[7]
Halogenated Solvents
DichloromethaneCH2Cl2Polar AproticLikely SolubleDichloromethane is a good solvent for a wide range of organic compounds.[8]
ChloroformCHCl3Polar AproticSoluble2-Naphthol is soluble in chloroform.[2][9]
Aromatic Hydrocarbons
TolueneC7H8NonpolarLikely SolubleThe nonpolar naphthalene ring of this compound should interact favorably with toluene.
BenzeneC6H6NonpolarSoluble2-Vinylnaphthalene is soluble in benzene.[4]
Aliphatic Hydrocarbons
HexaneC6H14NonpolarSparingly Soluble to InsolubleThe polar hydroxyl group is likely to limit solubility in highly nonpolar solvents like hexane.
Ethers
Diethyl EtherC4H10OSlightly PolarSoluble2-Naphthol is soluble in diethyl ether.[2][9]

Experimental Protocols for Solubility Determination

The absence of published data necessitates experimental determination of the solubility of this compound. The two primary methods for this are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for this measurement.[10]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[10][11][12]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[4]

  • Data Analysis: A calibration curve prepared with known concentrations of the compound is used to determine the solubility from the analytical measurement.

Kinetic Solubility Determination

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous or organic medium. It is a high-throughput method often used in early drug discovery.[11][13][14]

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Dilution: A small aliquot of the DMSO stock solution is added to the organic solvent of interest in a microplate well.

  • Incubation and Precipitation: The plate is shaken for a shorter period (e.g., 1-2 hours) at a controlled temperature. If the solubility limit is exceeded, the compound will precipitate.

  • Detection of Precipitation: The amount of precipitation can be measured using various techniques:

    • Nephelometry: Measures the scattering of light by undissolved particles.[13][14]

    • Direct UV Assay: After filtering out the precipitate, the concentration of the dissolved compound in the filtrate is measured by UV absorbance.[13][14]

    • LC-MS/MS Analysis: Provides a more sensitive and specific quantification of the dissolved compound.[15]

Visualizations

General Workflow for Thermodynamic Solubility Determination

Thermodynamic_Solubility_Workflow A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature (e.g., 24-72 hours with agitation) A->B C Separate solid and liquid phases (Centrifugation or Filtration) B->C D Collect clear supernatant or filtrate C->D E Quantify concentration using HPLC-UV or LC-MS D->E G Calculate thermodynamic solubility E->G F Prepare calibration curve with known standards F->G

Caption: Thermodynamic Solubility Workflow.

Logical Relationship of Solubility Factors

Solubility_Factors cluster_compound This compound Properties cluster_solvent Solvent Properties Naphthalene_Ring Naphthalene Ring (Nonpolar) Solubility Solubility Naphthalene_Ring->Solubility Favors nonpolar solvents Vinyl_Group Vinyl Group (Nonpolar) Vinyl_Group->Solubility Favors nonpolar solvents Hydroxyl_Group Hydroxyl Group (Polar, H-bond donor/acceptor) Hydroxyl_Group->Solubility Favors polar, protic solvents Solvent_Polarity Polarity (Polar/Nonpolar) Solvent_Polarity->Solubility Like dissolves like H_Bonding Hydrogen Bonding Capability (Protic/Aprotic) H_Bonding->Solubility Enhances solubility of polar solutes

Caption: Factors Influencing Solubility.

References

Uncharted Territory: A Technical Guide to the Presumed Thermal Stability and Decomposition of 6-Vinylnaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Vinylnaphthalen-2-ol is a molecule of interest for advanced material and pharmaceutical applications due to its unique combination of a polymerizable vinyl group and a functional hydroxyl group on a rigid naphthalene core. A thorough understanding of its thermal stability and decomposition behavior is paramount for its safe handling, storage, and processing at elevated temperatures. This technical guide addresses this critical need. However, an extensive review of scientific literature and chemical databases reveals a significant gap: there is no publicly available experimental data on the thermal properties of this compound.

This guide bridges this gap by providing a robust theoretical framework for the expected thermal behavior of this compound, based on the well-established properties of its structural analogues, namely naphthols and vinyl-substituted aromatic compounds. Furthermore, it presents detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that would be employed to definitively characterize this compound. This document serves as an essential resource for any professional intending to work with this compound, offering both a scientifically grounded predictive analysis and the practical methodologies required for its empirical validation.

Predicted Physicochemical Properties

While comprehensive experimental thermal data is absent, some fundamental properties have been predicted by chemical suppliers. These values serve as a preliminary reference.

PropertyPredicted ValueData Source
Boiling Point337.6 ± 11.0 °CChemical Suppliers
pKa9.59 ± 0.40Chemical Suppliers

Anticipated Thermal Behavior: A Structurally-Informed Perspective

The thermal stability and decomposition pathways of this compound are dictated by its constituent chemical moieties: the naphthalene core, the phenolic hydroxyl group, and the vinyl group.

  • Naphthalene Core: The fused aromatic rings of the naphthalene structure are inherently stable and would require very high temperatures (likely exceeding 400-500 °C) for significant degradation.

  • Hydroxyl (-OH) Group: The phenolic hydroxyl group is relatively stable. While it can participate in dehydration reactions, this typically occurs at high temperatures or in the presence of specific catalysts. Its primary influence at lower temperatures would be on the reactivity of the vinyl group through electronic effects and potential hydrogen bonding.

  • Vinyl (-CH=CH₂) Group: This is the most thermally reactive part of the molecule. Upon heating, the vinyl group is expected to undergo addition polymerization, an exothermic process. This would lead to the formation of poly(this compound). At significantly higher temperatures, the bonds of the vinyl group or the resulting polymer chain would rupture.

Based on this analysis, a sequence of thermal events can be predicted for this compound when heated:

  • Melting: The compound will first undergo a phase transition from solid to liquid, which would be observed as an endothermic event in a DSC thermogram.

  • Polymerization: Following melting, an exothermic transition is anticipated, corresponding to the polymerization of the vinyl groups. The temperature and energy of this event are critical parameters for processing.

  • Decomposition: At higher temperatures, the material (either the monomer or its polymer) will begin to decompose. This is expected to be a multi-stage process involving the fragmentation of the polymer chain (if formed) and the elimination of side groups, followed by the eventual breakdown of the naphthalene ring at very high temperatures, yielding a complex mixture of smaller aromatic compounds and a carbonaceous residue.

Standardized Experimental Protocols for Thermal Characterization

To obtain the missing empirical data for this compound, the following standard analytical techniques are recommended.

Thermogravimetric Analysis (TGA)

TGA is essential for determining the temperatures at which the material loses mass due to decomposition or volatilization.

  • Objective: To determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the final residual mass.

  • Sample Preparation: Accurately weigh 2–10 mg of this compound into an inert TGA crucible (e.g., alumina or platinum).

  • Atmosphere: Conduct separate experiments under an inert atmosphere (Nitrogen, 99.99% purity, flow rate of 20-50 mL/min) to assess intrinsic thermal stability, and under an oxidizing atmosphere (Air, flow rate of 20-50 mL/min) to evaluate oxidative stability.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 900 °C at a linear heating rate of 10 °C/min.

  • Data Analysis: The resulting mass vs. temperature curve (TGA) and its first derivative (DTG) are analyzed to identify key decomposition temperatures and mass losses.

Differential Scanning Calorimetry (DSC)

DSC is used to identify thermal transitions such as melting and polymerization and to quantify the energy associated with these events.

  • Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHf), polymerization temperature (Tp), and enthalpy of polymerization (ΔHp).

  • Sample Preparation: Accurately weigh 2–10 mg of this compound into a hermetically sealed aluminum DSC pan. Use an empty sealed pan as a reference.

  • Atmosphere: Maintain an inert atmosphere (Nitrogen, 99.99% purity, flow rate of 20-50 mL/min).

  • Temperature Program: Employ a heat-cool-heat cycle to remove any prior thermal history. A typical program would be:

    • Heat from 25 °C to 200 °C at 10 °C/min.

    • Cool from 200 °C to 0 °C at 10 °C/min.

    • Heat from 0 °C to 400 °C at 10 °C/min. The second heating scan is typically used for analysis of melting and polymerization.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to locate and integrate the areas of endothermic (melting) and exothermic (polymerization) peaks.

Visualizing Thermal Analysis and Decomposition

The following diagrams illustrate the standard workflow for thermal analysis and the proposed decomposition pathways for this compound.

Experimental_Workflow_for_Thermal_Analysis cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_EGA Evolved Gas Analysis (EGA) TGA_Sample Sample Preparation (2-10 mg in crucible) TGA_Run TGA Instrument (Heat 30-900°C @ 10°C/min in N2 and Air) TGA_Sample->TGA_Run TGA_Data Data Acquisition (Mass vs. Temperature) TGA_Run->TGA_Data EGA_Coupling TGA-MS / TGA-FTIR TGA_Run->EGA_Coupling TGA_Analysis Data Analysis (T_onset, T_max, Residual Mass) TGA_Data->TGA_Analysis DSC_Sample Sample Preparation (2-10 mg in sealed pan) DSC_Run DSC Instrument (Heat-Cool-Heat Cycle in N2) DSC_Sample->DSC_Run DSC_Data Data Acquisition (Heat Flow vs. Temperature) DSC_Run->DSC_Data DSC_Analysis Data Analysis (T_m, ΔH_f, T_p, ΔH_p) DSC_Data->DSC_Analysis EGA_Analysis Identification of Decomposition Products EGA_Coupling->EGA_Analysis Start Start Start->TGA_Sample Start->DSC_Sample Proposed_Decomposition_Pathways cluster_main Thermal Treatment of this compound cluster_polymerization Low Temperature Regime cluster_decomposition High Temperature Regime Molecule This compound Polymer Poly(this compound) Molecule->Polymer Polymerization (Exothermic) Fragments Volatile Organic Fragments (e.g., vinylnaphthalene, phenol derivatives) Molecule->Fragments Direct Fragmentation Polymer->Fragments Chain Scission / Side Group Elimination PAHs Polycyclic Aromatic Hydrocarbons (PAHs) Fragments->PAHs Secondary Reactions Char Carbonaceous Char/Soot PAHs->Char Condensation

An In-depth Technical Guide on the Discovery and History of 6-Vinylnaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Vinylnaphthalen-2-ol, a substituted naphthol derivative, holds significance as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and advanced materials. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its synthesis, chemical properties, and potential applications. The document outlines plausible synthetic routes, including multi-step syntheses from 2-naphthol and modern cross-coupling methodologies. While a definitive first discovery is not prominently documented in publicly available literature, its synthesis is logically derived from established organic chemistry principles. This guide consolidates available data, presents detailed hypothetical experimental protocols for its preparation, and offers insights into its characterization.

Introduction

This compound, with the chemical formula C₁₂H₁₀O, is an aromatic organic compound characterized by a naphthalene core substituted with a hydroxyl group at the 2-position and a vinyl group at the 6-position.[1][2][3][4] The presence of these functional groups—a nucleophilic phenol and a reactive vinyl moiety—makes it a valuable building block for the synthesis of more complex molecules. Its structural similarity to intermediates used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen suggests its potential utility in medicinal chemistry.[5] This guide aims to provide a detailed account of the synthetic strategies for this compound, present its known chemical and physical properties, and discuss its potential applications in research and drug development.

Physicochemical Properties

While experimentally determined data for this compound is not widely published, predicted properties and data for analogous compounds provide valuable insights.

PropertyValueSource
Molecular Formula C₁₂H₁₀O[1][2]
Molecular Weight 170.21 g/mol [2][4]
CAS Number 136896-92-9[1][2][3]
Predicted Boiling Point 337.6 ± 11.0 °C[4]
Predicted Density 1.150 ± 0.06 g/cm³[4]
Appearance Not specified[3]

Synthetic Routes and Historical Context

The specific discovery and first synthesis of this compound are not well-documented in seminal historical publications. However, its preparation can be logically deduced from established synthetic methodologies for substituted naphthalenes. Patents for related compounds suggest that the synthesis of 6-substituted-2-vinylnaphthalenes has been a subject of industrial interest.[6][7]

Two primary plausible synthetic strategies emerge from the literature for analogous compounds: a classical multi-step approach starting from 2-naphthol, and modern palladium-catalyzed cross-coupling reactions.

Classical Synthesis from 2-Naphthol

A likely and historically relevant synthetic pathway commences with the readily available starting material, 2-naphthol. This multi-step synthesis involves the introduction of an acetyl group, which is then converted to the vinyl functionality.

G cluster_0 Synthesis of this compound from 2-Naphthol 2-Naphthol 2-Naphthol 6-Acetyl-2-naphthol 6-Acetyl-2-naphthol 2-Naphthol->6-Acetyl-2-naphthol Friedel-Crafts Acylation 1-(6-Hydroxy-2-naphthyl)ethanol 1-(6-Hydroxy-2-naphthyl)ethanol 6-Acetyl-2-naphthol->1-(6-Hydroxy-2-naphthyl)ethanol Reduction This compound This compound 1-(6-Hydroxy-2-naphthyl)ethanol->this compound Dehydration

Caption: Plausible classical synthetic route to this compound.

This pathway is analogous to the industrial synthesis of other substituted naphthalenes.[6] The key steps are:

  • Friedel-Crafts Acylation: Acetylation of 2-naphthol to introduce an acetyl group at the 6-position.

  • Reduction: Reduction of the ketone to a secondary alcohol.

  • Dehydration: Elimination of water to form the vinyl group.

Wittig Reaction Approach

A variation of the classical approach involves the use of a Wittig reaction to form the double bond. This would typically involve protection of the hydroxyl group of a precursor aldehyde.

G cluster_1 Wittig Reaction Pathway 6-Hydroxy-2-naphthaldehyde 6-Hydroxy-2-naphthaldehyde Protected Aldehyde Protected Aldehyde 6-Hydroxy-2-naphthaldehyde->Protected Aldehyde Protection Protected Vinylnaphthalene Protected Vinylnaphthalene Protected Aldehyde->Protected Vinylnaphthalene Wittig Reaction Wittig Reagent Wittig Reagent Wittig Reagent->Protected Vinylnaphthalene This compound This compound Protected Vinylnaphthalene->this compound Deprotection

Caption: A potential synthetic route utilizing the Wittig reaction.

Heck Reaction Approach

Modern synthetic chemistry offers more direct routes, such as the Palladium-catalyzed Heck reaction. This would involve the coupling of a halogenated 2-naphthol derivative with a vinylating agent. The synthesis of Naproxen via a Heck reaction of 2-bromo-6-methoxynaphthalene provides a strong precedent for this approach.[5]

G cluster_2 Heck Reaction Pathway 6-Bromo-2-naphthol 6-Bromo-2-naphthol This compound This compound 6-Bromo-2-naphthol->this compound Heck Coupling Vinylating Agent Vinylating Agent Vinylating Agent->this compound Pd Catalyst Pd Catalyst Pd Catalyst->this compound

Caption: A modern synthetic approach using the Heck reaction.

Detailed Experimental Protocols (Hypothetical)

Synthesis via Friedel-Crafts, Reduction, and Dehydration

Step 1: Friedel-Crafts Acylation of 2-Naphthol to 6-Acetyl-2-naphthol

  • Materials: 2-Naphthol, Acetic Anhydride, Anhydrous Aluminum Chloride, Nitrobenzene.

  • Procedure:

    • To a solution of 2-naphthol in nitrobenzene, cooled in an ice bath, add anhydrous aluminum chloride portion-wise with stirring.

    • Add acetic anhydride dropwise while maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature for several hours.

    • Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 6-acetyl-2-naphthol.

Step 2: Reduction of 6-Acetyl-2-naphthol to 1-(6-Hydroxy-2-naphthyl)ethanol

  • Materials: 6-Acetyl-2-naphthol, Sodium Borohydride, Methanol.

  • Procedure:

    • Dissolve 6-acetyl-2-naphthol in methanol.

    • Cool the solution in an ice bath and add sodium borohydride portion-wise.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Carefully add dilute hydrochloric acid to quench the reaction.

    • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-(6-hydroxy-2-naphthyl)ethanol.

Step 3: Dehydration of 1-(6-Hydroxy-2-naphthyl)ethanol to this compound

  • Materials: 1-(6-Hydroxy-2-naphthyl)ethanol, Potassium Hydrogen Sulfate.

  • Procedure:

    • Mix 1-(6-hydroxy-2-naphthyl)ethanol with a catalytic amount of potassium hydrogen sulfate.

    • Heat the mixture under vacuum.

    • The product, this compound, will distill under these conditions.

    • Collect the distillate and purify by column chromatography if necessary.

Synthesis via Wittig Reaction
  • Materials: 6-Acetoxy-2-naphthaldehyde, Methyltriphenylphosphonium Bromide, a strong base (e.g., n-Butyllithium), THF.

  • Procedure:

    • Prepare the Wittig reagent by suspending methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere and adding n-butyllithium at 0 °C.

    • Stir the resulting ylide solution for 30 minutes.

    • Add a solution of 6-acetoxy-2-naphthaldehyde in THF dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer, dry, and concentrate. Purify by column chromatography to isolate the 6-acetoxy-2-vinylnaphthalene.

    • Deacetylate by hydrolysis with a base (e.g., sodium hydroxide in methanol) followed by acidic workup to yield this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would be expected to show signals for the vinyl protons (a doublet of doublets for the proton on the carbon attached to the ring, and two doublets for the terminal vinyl protons) in the range of 5.0-7.0 ppm. The aromatic protons would appear as a series of multiplets in the range of 7.0-8.0 ppm. A singlet for the phenolic hydroxyl proton would also be present, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would show 12 distinct signals. The carbons of the vinyl group would appear around 110-140 ppm. The aromatic carbons would resonate in the region of 110-155 ppm, with the carbon attached to the hydroxyl group being the most downfield shifted among the oxygenated carbons.

  • IR Spectroscopy: Key absorption bands would include a broad O-H stretch for the phenol group around 3200-3600 cm⁻¹, C-H stretches for the vinyl and aromatic groups around 3000-3100 cm⁻¹, a C=C stretch for the vinyl group around 1630 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 170.

Applications and Future Perspectives

This compound serves as a valuable intermediate in several areas of chemical research and development:

  • Pharmaceutical Synthesis: As a substituted naphthol, it is a potential precursor for the synthesis of biologically active molecules. The naphthalene moiety is a common scaffold in medicinal chemistry, and the vinyl group allows for further functionalization through various reactions like polymerization, oxidation, and addition reactions.[6]

  • Polymer Science: The vinyl group enables its use as a monomer for the synthesis of specialty polymers with unique optical or thermal properties.

  • Materials Science: Naphthalene-based materials are of interest for their potential applications in organic electronics and as fluorescent probes.

Further research into the biological activities of derivatives of this compound could lead to the discovery of new therapeutic agents. Its utility as a monomer in polymerization reactions also warrants further exploration for the development of novel materials.

Conclusion

While the specific historical details of the discovery of this compound remain elusive in readily accessible literature, its synthesis can be confidently approached through well-established synthetic organic methodologies. This guide has outlined the most plausible synthetic routes, including a classical multi-step synthesis from 2-naphthol and modern cross-coupling strategies. The provided hypothetical experimental protocols offer a starting point for its laboratory preparation. The predicted physicochemical and spectroscopic data serve as a guide for its characterization. As a versatile synthetic intermediate, this compound holds promise for future applications in drug discovery and materials science, warranting further investigation into its properties and reactivity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Vinylnaphthalen-2-ol, a member of the vinylnaphthalene family, is a versatile organic compound with a naphthalene core functionalized with both a hydroxyl and a vinyl group. This unique structure makes it and its derivatives subjects of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, including its synonyms, related chemical structures, and a summary of available data on its physicochemical properties and biological activities. While specific experimental data for this compound is limited in publicly accessible literature, this guide compiles relevant information on closely related naphthalene derivatives to provide a foundational understanding for researchers.

Chemical Identity and Synonyms

This compound is systematically named 6-ethenylnaphthalen-2-ol. It is also known by several other synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms of this compound

SynonymSource
6-Ethenylnaphthalen-2-olIUPAC Name
6-Vinyl-2-naphtholCommon Name[1]
2-Naphthalenol, 6-ethenyl-CAS Index Name
6-Hydroxy-2-vinylnaphthaleneAlternative Name
2-Hydroxy-6-vinylnaphthaleneAlternative Name

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and in silico modeling.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number136896-92-9[1][2][3][4][5]
Molecular FormulaC₁₂H₁₀O[1][5]
Molecular Weight170.21 g/mol [1][5]
AppearanceNot explicitly stated (often a solid)
SolubilityInsoluble in water; Soluble in organic solvents[6]
LogP (octanol-water)3.93 (for 2-vinylnaphthalene)[6]

Related Chemical Structures

The structural backbone of this compound lends itself to a variety of derivatives with potentially interesting biological activities. Understanding these related structures can provide insights into structure-activity relationships (SAR).

Table 3: Structures and Properties of Related Compounds

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound this compoundC₁₂H₁₀O170.21Parent compound with hydroxyl and vinyl groups.
6-Ethylnaphthalen-2-ol6-Ethylnaphthalen-2-olC₁₂H₁₂O172.22Saturated vinyl group (ethyl group).
2-Methoxy-6-vinylnaphthalene2-Methoxy-6-vinylnaphthaleneC₁₃H₁₂O184.23Methylated hydroxyl group.[7]
2-Vinylnaphthalene2-VinylnaphthaleneC₁₂H₁₀154.21Lacks the hydroxyl group.[6]
2-Naphthol2-NaphtholC₁₀H₈O144.17Lacks the vinyl group.
6-Hydroxy-2-naphthaldehyde6-Hydroxy-2-naphthaldehydeC₁₁H₈O₂172.18Vinyl group is oxidized to an aldehyde.

Synthesis Strategies

A general approach for synthesizing vinylnaphthalenes involves:

  • Reduction of an acetylnaphthalene: For instance, 2-acetyl-6-methoxynaphthalene can be reduced to the corresponding alcohol.

  • Dehydration: The resulting alcohol is then dehydrated to form the vinyl group.[8]

For this compound, a potential precursor could be 6-hydroxy-2-acetylnaphthalene. The synthesis of a related compound, 6-hydroxy-2-naphthaldehyde, has been described starting from beta-naphthol, involving bromination, reduction, methylation, a Grignard reaction, and demethylation.[9]

Logical Workflow for a Potential Synthesis:

G cluster_0 Potential Synthesis of this compound 2-Naphthol 2-Naphthol 6-Bromo-2-naphthol 6-Bromo-2-naphthol 2-Naphthol->6-Bromo-2-naphthol Bromination 6-Bromo-2-methoxynaphthalene 6-Bromo-2-methoxynaphthalene 6-Bromo-2-naphthol->6-Bromo-2-methoxynaphthalene Methylation 1-(6-Methoxy-2-naphthyl)ethanol 1-(6-Methoxy-2-naphthyl)ethanol 6-Bromo-2-methoxynaphthalene->1-(6-Methoxy-2-naphthyl)ethanol Grignard Reaction with Acetaldehyde 2-Methoxy-6-vinylnaphthalene 2-Methoxy-6-vinylnaphthalene 1-(6-Methoxy-2-naphthyl)ethanol->2-Methoxy-6-vinylnaphthalene Dehydration This compound This compound 2-Methoxy-6-vinylnaphthalene->this compound Demethylation

Caption: A potential multi-step synthesis pathway for this compound.

Biological Activities of Related Naphthalene Derivatives

Direct quantitative biological data for this compound is scarce in the available literature. However, studies on related naphthalene derivatives provide valuable insights into its potential biological activities, particularly in the areas of antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Naphthalene derivatives are known to possess a broad spectrum of antimicrobial activities. For instance, certain 1-aminoalkyl-2-naphthols have demonstrated potent antibacterial activity against multidrug-resistant (MDR) strains.

Table 4: Antimicrobial Activity of Selected Naphthalene Derivatives

CompoundOrganismActivity TypeMIC Value (µg/mL)Reference
1-(Piperidin-1-ylmethyl)naphthalen-2-olPseudomonas aeruginosa MDR1Antibacterial10[10]
1-(Piperidin-1-ylmethyl)naphthalen-2-olStaphylococcus aureus MDRAntibacterial100[10]
1-(Dimethylaminomethyl)naphthalen-2-olPenicillium notatumAntifungal400[10][11]
1-(Dimethylaminomethyl)naphthalen-2-olPenicillium funiculosumAntifungal400[10][11]

Experimental Protocol: Broth Microdilution Method for MIC Determination

A standard method to determine the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay.[12]

  • Preparation of Compounds: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized inoculum of the microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing:

G cluster_1 Broth Microdilution Assay Workflow Prepare serial dilutions of test compound in 96-well plate Prepare serial dilutions of test compound in 96-well plate Prepare standardized microbial inoculum Prepare standardized microbial inoculum Prepare serial dilutions of test compound in 96-well plate->Prepare standardized microbial inoculum Inoculate wells with microbial suspension Inoculate wells with microbial suspension Prepare standardized microbial inoculum->Inoculate wells with microbial suspension Incubate plate under suitable conditions Incubate plate under suitable conditions Inoculate wells with microbial suspension->Incubate plate under suitable conditions Visually assess microbial growth Visually assess microbial growth Incubate plate under suitable conditions->Visually assess microbial growth Determine Minimum Inhibitory Concentration (MIC) Determine Minimum Inhibitory Concentration (MIC) Visually assess microbial growth->Determine Minimum Inhibitory Concentration (MIC)

Caption: A generalized workflow for determining the MIC of a compound.

Anti-inflammatory Activity

Naphthalene derivatives have also been investigated for their anti-inflammatory properties. Some have shown potent activity in in vivo models. While specific IC₅₀ values for this compound are not available, related compounds have demonstrated significant inhibition of inflammatory markers. For example, certain novel alpha-amino naphthalene derivatives exhibited potent anti-inflammatory activity with reduced ulcerogenic effects compared to phenylbutazone.[13]

Experimental Protocol: In Vitro Protein Denaturation Assay

A common in vitro assay to screen for anti-inflammatory activity is the inhibition of protein denaturation.[14]

  • Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations, egg albumin (as the protein source), and phosphate-buffered saline (pH 6.4).

  • Incubation: The mixture is incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes to induce denaturation.

  • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound. The IC₅₀ value, the concentration required to inhibit 50% of the denaturation, can then be determined.

Signaling Pathways

Currently, there is no specific information in the searched literature detailing the involvement of this compound or its close derivatives in specific signaling pathways. However, given the anti-inflammatory potential of related compounds, it is plausible that they may interact with key inflammatory pathways such as the NF-κB or MAPK signaling cascades. Further research is required to elucidate the precise molecular mechanisms of action.

Conclusion and Future Directions

This compound represents an interesting chemical scaffold with potential for further investigation in drug discovery and materials science. This guide has summarized the available information on its synonyms, physicochemical properties, and the biological activities of structurally related compounds. The lack of specific quantitative biological data and detailed synthesis protocols for this compound highlights a significant knowledge gap.

Future research should focus on:

  • Developing and optimizing a reproducible synthesis protocol for this compound.

  • Conducting comprehensive in vitro and in vivo studies to determine its antimicrobial and anti-inflammatory activities, including the determination of MIC and IC₅₀ values against a panel of relevant pathogens and inflammatory models.

  • Investigating the mechanism of action by exploring its effects on key signaling pathways involved in inflammation and microbial pathogenesis.

  • Synthesizing and evaluating a library of derivatives to establish clear structure-activity relationships, which could guide the development of more potent and selective therapeutic agents.

By addressing these research areas, the full potential of this compound and its analogs as valuable compounds for scientific and pharmaceutical applications can be realized.

References

An In-depth Technical Guide to the Health and Safety of 6-Vinylnaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document synthesizes the currently available public information regarding the health and safety of 6-vinylnaphthalen-2-ol (CAS RN: 136896-92-9). It is intended for use by researchers, scientists, and drug development professionals. A comprehensive toxicological assessment of this specific compound has not been identified in publicly accessible literature. Much of the detailed toxicological information and the proposed mechanism of action are extrapolated from data on the closely related parent compound, naphthalene, and the structural analog, 2-vinylnaphthalene. All information should be used with caution and supplemented with internal safety assessments.

Physicochemical and Hazard Information

Limited experimental data is available for the physicochemical properties of this compound. The following tables summarize the available data for this compound and its close structural analog, 2-vinylnaphthalene.

Table 1: Physicochemical Properties

PropertyValueSource
This compound
CAS Registry Number136896-92-9[1]
Molecular FormulaC₁₂H₁₀O[2]
Molecular Weight170.21 g/mol [2]
Synonyms6-ethenylnaphthalen-2-ol, 6-Vinyl-2-naphthol[1]
2-Vinylnaphthalene
CAS Registry Number827-54-3[3]
Molecular FormulaC₁₂H₁₀[3]
Molecular Weight154.21 g/mol [3]
Physical DescriptionTan powder[3]

Table 2: Health and Safety Hazard Classification

This table includes GHS hazard classifications found for 2-vinylnaphthalene, which may be indicative of the potential hazards of this compound due to structural similarity.

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)Category 2H371: May cause damage to organs[4]

Toxicological Data

No specific experimental toxicological data such as LD50, LC50, or NOAEL values for this compound were found in the reviewed literature. For the related compound 2-vinylnaphthalene, an estimated oral acute toxicity (LD50) of > 2,000 mg/kg has been reported, though this is a calculated value and not from direct experimentation.[5]

Proposed Mechanism of Toxicity: Extrapolation from Naphthalene

The toxicity of naphthalene is primarily attributed to its metabolic activation in the liver by cytochrome P450 enzymes. This process leads to the formation of reactive epoxide intermediates, which can then undergo further enzymatic reactions to form diols and quinones. These reactive metabolites can deplete cellular glutathione (GSH), a key antioxidant, and bind to cellular macromolecules, leading to oxidative stress, lipid peroxidation, and ultimately cell death.[6] Given the structural similarity, a comparable metabolic pathway and toxicity mechanism can be hypothesized for this compound.

G cluster_metabolism Metabolic Activation cluster_toxicity Cellular Toxicity This compound This compound CYP450 CYP450 Reactive Epoxide Intermediate Reactive Epoxide Intermediate CYP450->Reactive Epoxide Intermediate Epoxide Hydrolase Epoxide Hydrolase Reactive Epoxide Intermediate->Epoxide Hydrolase GSH Depletion GSH Depletion Reactive Epoxide Intermediate->GSH Depletion Macromolecule Binding Macromolecule Binding Reactive Epoxide Intermediate->Macromolecule Binding Dihydrodiol Dihydrodiol Epoxide Hydrolase->Dihydrodiol Quinone Formation Quinone Formation Dihydrodiol->Quinone Formation Further Oxidation Quinone Formation->GSH Depletion Quinone Formation->Macromolecule Binding Oxidative Stress Oxidative Stress GSH Depletion->Oxidative Stress Cell Death Cell Death Oxidative Stress->Cell Death Macromolecule Binding->Cell Death G Animal_Dosing Administer single dose to 3 animals (e.g., female rats) Observation_1 Observe for 48 hours for mortality Animal_Dosing->Observation_1 Decision_1 Mortality? Observation_1->Decision_1 Stop_Test Stop test. Classify substance. Decision_1->Stop_Test 2 or 3 die Lower_Dose Administer lower dose (e.g., 300 mg/kg) to 3 new animals Decision_1->Lower_Dose 0 or 1 dies Observation_2 Observe for 14 days for mortality and clinical signs Lower_Dose->Observation_2 Data_Analysis Analyze mortality, body weight changes, necropsy findings Observation_2->Data_Analysis Classification Classify substance based on results Data_Analysis->Classification

References

A Methodological and Theoretical Guide to the Investigation of 6-Vinylnaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

6-Vinylnaphthalen-2-ol (CAS: 136896-92-9) is a derivative of naphthalen-2-ol, a scaffold known to be a privileged structure in medicinal chemistry.[1][2] While its parent compounds and related derivatives have shown a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, this compound itself remains largely uncharacterized in scientific literature.[1][3] This document puts forth a comprehensive theoretical and experimental research program designed to fully characterize this molecule. We outline proposed methodologies for computational analysis, chemical synthesis, spectroscopic characterization, and biological evaluation. The protocols and expected data are based on established studies of analogous naphthalene derivatives, providing a robust framework for initiating research into this promising compound.

Molecular Profile

The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier information, as dedicated research publications are not currently available.[4][]

PropertyValueSource
CAS Number 136896-92-9Simson Pharma, Apollo Scientific[4]
Molecular Formula C₁₂H₁₀OSimson Pharma
Molecular Weight 170.21 g/mol Simson Pharma
Synonyms 6-Vinyl-2-naphthol; 6-ethenylnaphthalen-2-olSimson Pharma, BOC Sciences[]
Canonical SMILES C=CC1=CC2=C(C=C1)C=C(C=C2)OBOC Sciences[]

Proposed Theoretical and Computational Studies

To elucidate the electronic properties, stability, and potential bioactivity of this compound, a series of in-silico studies are proposed. These computational methods provide a cost-effective and rapid means to predict molecular behavior and guide subsequent experimental work.

A DFT analysis will be conducted to determine the optimized molecular geometry, vibrational frequencies, and electronic properties, such as HOMO-LUMO energy levels. This methodology is well-established for naphthalene derivatives.[6][7]

Proposed Protocol: DFT Calculation

  • Structure Drawing: Draw the 2D structure of this compound using appropriate chemical drawing software.

  • 3D Conversion & Optimization: Convert the 2D structure to 3D and perform an initial geometry optimization using a suitable force field (e.g., MMFF94).[8]

  • DFT Calculation Setup:

    • Employ Gaussian, ORCA, or a similar quantum chemistry software suite.

    • Select the B3LYP hybrid functional, which is known to provide a good balance of accuracy and computational cost for organic molecules.[6][9]

    • Use the 6-311+G(d,p) basis set to ensure a robust description of the electronic structure.[6]

    • Perform a geometry optimization calculation followed by a frequency calculation to confirm a true energy minimum.

  • Data Analysis: From the output files, extract key parameters including bond lengths, angles, dihedral angles, HOMO-LUMO energies, and the molecular electrostatic potential (MEP) map. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.[9]

Table 3.1: Predicted Parameters for DFT Analysis

Parameter Predicted Value/Data Type Significance
HOMO Energy ~ -5.5 to -6.5 eV Indicates electron-donating ability
LUMO Energy ~ -1.0 to -2.0 eV Indicates electron-accepting ability
HOMO-LUMO Gap ~ 4.0 to 5.0 eV Relates to chemical reactivity and stability[6]
Dipole Moment ~ 1.5 to 2.5 Debye Quantifies molecular polarity

| Vibrational Frequencies | Full spectral range (cm⁻¹) | Correlates with IR/Raman experimental data |

G Computational Chemistry Workflow start 2D Structure Drawing (e.g., ChemDraw) mol3d 3D Structure Generation & Pre-optimization (MMFF94) start->mol3d dft_setup DFT Calculation Setup (B3LYP / 6-311+G(d,p)) mol3d->dft_setup dock_prep Ligand Preparation (Energy Minimization) mol3d->dock_prep dft_run Geometry Optimization & Frequency Calculation dft_setup->dft_run dft_analysis Analysis of Results dft_run->dft_analysis dock_run Molecular Docking (e.g., AutoDock Vina) dock_prep->dock_run protein_prep Protein Preparation (PDB, Remove Water, Add Hydrogens) protein_prep->dock_run dock_analysis Analysis of Poses & Binding Energies dock_run->dock_analysis

Caption: Proposed workflow for computational studies.

To predict potential biological targets, molecular docking studies can be performed against proteins implicated in diseases where other naphthalene derivatives have shown activity, such as cancer and inflammation.[8][10][11]

Proposed Protocol: Molecular Docking

  • Ligand Preparation: Use the DFT-optimized structure of this compound. Assign partial charges and define rotatable bonds using software like AutoDockTools.[12]

  • Target Selection: Select protein targets from the Protein Data Bank (PDB). Potential targets include Cyclooxygenase (COX) enzymes (e.g., PDB ID: 1PXX), Tyrosine Kinases (e.g., PDB ID: 1t46), and bacterial enzymes like DNA gyrase (e.g., PDB ID: 5MMN).[8][11][13]

  • Receptor Preparation: Prepare the protein structure by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.[8][12]

  • Docking Simulation: Define the binding site (grid box) around the active site of the protein.[8] Perform the docking simulation using a program like AutoDock Vina, which uses a Lamarckian genetic algorithm to explore ligand conformations.[11]

  • Results Analysis: Analyze the resulting poses based on their binding energy (kcal/mol) and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site.[10][12]

Table 3.2: Potential Targets for Molecular Docking

Target Class Example Protein (PDB ID) Therapeutic Area Key Interacting Residues (Hypothetical)
Anti-inflammatory COX-2 (1PXX) Inflammation, Pain Tyr355, Arg120, Ser530[8]
Anticancer Tyrosine Kinase (1t46) Oncology Thr670, Cys673[11]

| Antibacterial | E. coli DNA Gyrase B (5MMN) | Infectious Disease | Asp73, Asn46 |

Proposed Experimental Program

Following in-silico analysis, a program of chemical synthesis and experimental characterization is required to validate the computational predictions and provide material for biological testing.

A plausible synthetic route for this compound would involve a Wittig reaction on a suitable precursor like 6-hydroxy-2-naphthaldehyde.

Proposed Protocol: Synthesis via Wittig Reaction

  • Phosphonium Salt Formation: React triphenylphosphine with methyl bromide in a suitable solvent like toluene to form methyltriphenylphosphonium bromide.

  • Ylide Generation: Treat the phosphonium salt with a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂) to generate the corresponding ylide.

  • Wittig Reaction: Add a solution of 6-hydroxy-2-naphthaldehyde to the ylide solution at low temperature (e.g., 0 °C) and allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

G Proposed Synthetic Workflow reagents Starting Materials: - 6-hydroxy-2-naphthaldehyde - Methyltriphenylphosphonium bromide - Strong Base (e.g., n-BuLi) reaction Wittig Reaction (Anhydrous THF, N₂ atmosphere) reagents->reaction workup Aqueous Workup (Quench with NH₄Cl, Extract) reaction->workup purify Purification (Silica Gel Column Chromatography) workup->purify characterize Spectroscopic Characterization (NMR, IR, MS) purify->characterize product Pure this compound characterize->product

Caption: Workflow for synthesis and characterization.

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.

Table 4.1: Predicted Spectroscopic Data for this compound

Technique Predicted Key Signals
¹H NMR (CDCl₃, 400 MHz) δ ~9.5-10.0 (s, 1H, -OH), δ ~7.0-8.0 (m, 6H, Ar-H), δ ~6.7 (dd, 1H, vinyl-H), δ ~5.8 (d, 1H, vinyl-H), δ ~5.3 (d, 1H, vinyl-H)
¹³C NMR (CDCl₃, 100 MHz) δ ~155 (Ar C-O), δ ~137 (vinyl C), δ ~115-135 (Ar & vinyl C), δ ~105-110 (Ar C)
FT-IR (KBr, cm⁻¹) ~3300-3400 (broad, O-H stretch), ~3050 (Ar C-H stretch), ~1620 (C=C stretch), ~1250 (C-O stretch)

| Mass Spec (EI) | m/z (%) = 170 [M⁺], 169 [M-H]⁺, 141 [M-CHO]⁺ |

Proposed Biological Evaluation & Signaling Pathway

Based on the activities of related naphthalen-2-ol derivatives, it is proposed that this compound be screened for anticancer activity. A primary screen using a cell viability assay is a standard first step.[1][2]

Proposed Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media until ~80% confluency.

  • Cell Seeding: Seed cells into 96-well plates at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization & Readout: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol). Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

If the compound shows significant activity and docking studies suggest inhibition of a kinase like EGFR (a receptor tyrosine kinase), it may interfere with downstream signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation.

G Hypothetical Inhibition of MAPK/ERK Pathway ligand Growth Factor (e.g., EGF) receptor EGFR ligand->receptor ras Ras receptor->ras inhibitor This compound (Hypothetical Inhibitor) inhibitor->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus proliferation Gene Transcription & Cell Proliferation nucleus->proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion

This compound represents an unexplored area of chemical space within a well-validated family of bioactive compounds. The proposed integrated program of computational modeling, chemical synthesis, and biological screening provides a clear and comprehensive roadmap for its characterization. The findings from these studies have the potential to uncover a novel therapeutic agent and will, at a minimum, contribute valuable structure-activity relationship data to the field of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 6-Vinylnaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a novel fluorescent probe derived from 6-Vinylnaphthalen-2-ol. The synthesized probe, herein designated as NV-DMA , incorporates a dimethylaminophenyl group via a Suzuki-Miyaura cross-coupling reaction, creating a donor-π-acceptor (D-π-A) architecture. Such structures are known to exhibit environmentally sensitive fluorescence, making them valuable tools for a variety of applications, including bioimaging and sensing.[1][2]

Naphthalene-based fluorescent probes are widely utilized due to their excellent photophysical properties, including high quantum yields, good photostability, and a large π-electron conjugated system.[3] The vinyl group on the this compound starting material serves as a versatile handle for introducing various functional groups through well-established cross-coupling reactions, allowing for the fine-tuning of the probe's photophysical and chemical properties.[4][5]

Principle of Operation: Intramolecular Charge Transfer (ICT)

The NV-DMA probe is designed to function based on the principle of Intramolecular Charge Transfer (ICT). In this mechanism, upon photoexcitation, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting naphthalene core. The efficiency and energy of this charge transfer are sensitive to the polarity of the surrounding environment. In non-polar solvents, the probe typically exhibits blue-shifted emission with a high quantum yield. In polar solvents, the excited state is stabilized, leading to a red-shifted emission and often a lower quantum yield. This solvatochromic behavior makes NV-DMA a sensitive reporter of the local environment's polarity.[2][6]

Potential Applications

  • Bioimaging: The hydrophobic nature of the naphthalene core suggests that NV-DMA may preferentially localize in lipid-rich environments such as cell membranes or lipid droplets. Its environmentally sensitive fluorescence could be used to report on changes in membrane polarity or viscosity.[7]

  • Sensing and Diagnostics: The fluorescence properties of NV-DMA could be modulated by the presence of specific analytes. For instance, the hydroxyl group could be further functionalized to act as a recognition site for metal ions or reactive oxygen species.[8][9]

  • Material Science: Probes with solvatochromic properties are valuable in characterizing polymers and other materials.

Experimental Protocols

Synthesis of NV-DMA Fluorescent Probe via Suzuki-Miyaura Coupling

This protocol details the synthesis of (E)-6-(4-(dimethylamino)styryl)naphthalen-2-ol (NV-DMA) from this compound and 4-(dimethylamino)phenylboronic acid.

Materials:

  • This compound

  • 4-(dimethylamino)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Schlenk flask or other suitable reaction vessel

Procedure:

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 170.2 mg), 4-(dimethylamino)phenylboronic acid (1.2 mmol, 197.9 mg), and potassium phosphate (2.0 mmol, 424.6 mg).

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Degassing: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane and 0.5 mL of degassed water to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Add 10 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure NV-DMA probe.

Characterization of NV-DMA

The structure and purity of the synthesized NV-DMA should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • UV-Visible Spectroscopy: To determine the absorption maxima.

  • Fluorescence Spectroscopy: To determine the excitation and emission maxima, and to measure the quantum yield.

Data Presentation

Photophysical Properties of NV-DMA

The following table summarizes the expected photophysical properties of the NV-DMA probe in various solvents. Naphthalene derivatives are known for their sensitivity to the surrounding environment.[10]

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_f)
Hexane1.88350420700.85
Toluene2.38355435800.78
Dichloromethane8.933604601000.55
Acetonitrile37.53654901250.30
Methanol32.73685101420.15
Water80.13705301600.05
Comparison of Naphthalene-Based Probes

This table provides a comparison of NV-DMA with another synthesized naphthalene-based probe, F6, used for Al³⁺ detection.[11]

Probe NameTarget AnalyteExcitation Max (nm)Emission Max (nm)Detection LimitBinding Constant (K_a)Reference
NV-DMA Solvent Polarity~350-370~420-530N/AN/AThis work
F6 Al³⁺343N/A8.73 x 10⁻⁸ M1.598 x 10⁵ M⁻¹[11]

Visualizations

G Synthesis Workflow for NV-DMA Fluorescent Probe cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_application Application A 1. Reagent Combination (this compound, Boronic Acid, Base) B 2. Catalyst/Ligand Addition (Pd(OAc)2, SPhos) A->B C 3. Degassing (Inert Atmosphere) B->C D 4. Solvent Addition (Dioxane/Water) C->D E 5. Suzuki Coupling Reaction (100°C, 12-24h) D->E F 6. Work-up (Extraction & Drying) E->F G 7. Column Chromatography F->G H 8. Characterization (NMR, MS, Spectroscopy) G->H I 9. Stock Solution Preparation H->I J 10. Bioimaging (e.g., Cell Staining) I->J K 11. Data Acquisition (Fluorescence Microscopy) J->K

Caption: Experimental workflow for NV-DMA synthesis and application.

G Intramolecular Charge Transfer (ICT) Mechanism of NV-DMA cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_structure Molecular Structure S0 NV-DMA (Neutral) S1 NV-DMA* (Charge Separated) S0->S1 Excitation (hν_abs) S1->S0 Fluorescence (hν_em) struct Donor (Dimethylamino) <-> π-bridge <-> Acceptor (Naphthalene) note In polar solvents, the charge-separated excited state is stabilized, leading to a red-shifted, lower energy emission.

Caption: Signaling pathway of the NV-DMA probe via ICT.

References

Polymerization Techniques for 6-Vinylnaphthalen-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of polymers from 6-Vinylnaphthalen-2-ol presents a unique challenge due to the presence of a reactive hydroxyl group, which can interfere with common polymerization mechanisms. Direct polymerization is often not feasible. This document provides a detailed protocol for a robust and widely applicable "protecting group" strategy. This method involves the protection of the hydroxyl group, followed by polymerization of the modified monomer, and subsequent deprotection to yield the desired poly(this compound). This application note details protocols for coordination, and anionic polymerization of the protected monomer, 6-methoxy-2-vinylnaphthalene, followed by a deprotection step to obtain the final polymer.

Introduction

Poly(this compound) is a polymer of significant interest due to the functional hydroxyl group on the naphthalene moiety, which allows for further chemical modification and imparts unique properties to the material. These properties make it a candidate for applications in drug delivery, specialized coatings, and as a precursor for other functional polymers. However, the acidic proton of the hydroxyl group can terminate or transfer the growing polymer chain in many polymerization techniques, such as anionic and cationic polymerization. To circumvent this issue, a protecting group strategy is employed. The hydroxyl group is first converted to a non-reactive ether, in this case, a methyl ether, to form 6-methoxy-2-vinylnaphthalene. This protected monomer can then be polymerized using various techniques. The final step involves the cleavage of the ether to regenerate the hydroxyl group on the polymer backbone.

Experimental Protocols

Part 1: Protection of this compound (Williamson Ether Synthesis)

This protocol describes the conversion of this compound to 6-methoxy-2-vinylnaphthalene.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add this compound (1 equivalent).

  • Dissolve the starting material in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution. Allow the reaction to stir at 0 °C for 30 minutes.

  • Slowly add methyl iodide (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-methoxy-2-vinylnaphthalene.

Part 2: Polymerization of 6-methoxy-2-vinylnaphthalene

Two alternative polymerization methods are presented below.

This method yields syndiotactic poly(6-methoxy-2-vinylnaphthalene).[1]

Materials:

  • 6-methoxy-2-vinylnaphthalene (MVN) monomer

  • Constrained geometry configuration rare-earth metal precursor (e.g., FluCH₂PySc(CH₂SiMe₃)₂(THF))[1]

  • Anhydrous toluene

  • Methanol

  • Argon or Nitrogen gas supply (glovebox recommended)

Procedure:

  • All manipulations should be performed under a dry and oxygen-free atmosphere using Schlenk techniques or in a glovebox.

  • In a glovebox, dissolve the rare-earth metal precursor (1 equivalent) in anhydrous toluene.

  • Add the 6-methoxy-2-vinylnaphthalene monomer (e.g., 100-500 equivalents) to the catalyst solution.

  • Stir the reaction mixture at room temperature. The polymerization is typically carried out for a specified time (e.g., 1-24 hours).

  • Quench the polymerization by adding acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

This method allows for the synthesis of well-defined polymers with narrow molecular weight distributions. The following is an adaptation of the protocol for 2-vinylnaphthalene.[2][3]

Materials:

  • 6-methoxy-2-vinylnaphthalene, purified by sublimation or distillation

  • Anhydrous toluene

  • sec-Butyllithium (sec-BuLi) in cyclohexane

  • Anhydrous methanol

  • Argon or Nitrogen gas supply

Procedure:

  • All glassware must be rigorously flame-dried under vacuum and cooled under an inert atmosphere. All solvents and reagents must be anhydrous.

  • Dissolve the purified 6-methoxy-2-vinylnaphthalene monomer in anhydrous toluene in a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere.

  • Titrate the monomer solution with sec-butyllithium until a faint persistent color indicates the consumption of impurities.

  • Add the calculated amount of sec-butyllithium initiator to achieve the desired molecular weight. An immediate color change should be observed, indicating initiation.

  • Allow the polymerization to proceed at room temperature for several hours (e.g., 12-24 hours) to ensure complete conversion.

  • Terminate the polymerization by adding a small amount of anhydrous methanol. The color of the solution should disappear.

  • Precipitate the polymer by pouring the solution into a large excess of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at an elevated temperature (e.g., 60 °C).

Part 3: Deprotection of Poly(6-methoxy-2-vinylnaphthalene)

This protocol describes the conversion of poly(6-methoxy-2-vinylnaphthalene) to poly(this compound).[1]

Materials:

  • Poly(6-methoxy-2-vinylnaphthalene)

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Methanol

  • Deionized water

Procedure:

  • Dissolve the poly(6-methoxy-2-vinylnaphthalene) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).[1]

  • Slowly add a solution of boron tribromide in DCM (e.g., 3-5 equivalents per methoxy group) to the polymer solution.

  • Stir the reaction mixture at -20 °C for a specified time (e.g., 12-24 hours).

  • Quench the reaction by the slow addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature.

  • Precipitate the product by pouring the solution into deionized water.

  • Collect the polymer by filtration, wash thoroughly with deionized water to remove any residual salts, and then with a small amount of methanol.

  • Dry the final poly(this compound) under vacuum to a constant weight.

Data Presentation

Polymerization MethodMonomerInitiator/CatalystSolventTemperature (°C)Mₙ ( g/mol )Mₙ/Mₙ (PDI)Yield (%)Reference
Coordination6-methoxy-2-vinylnaphthaleneFluCH₂PySc(CH₂SiMe₃)₂(THF)TolueneRoom Temp.--High[1]
Anionic2-vinylnaphthalenesec-ButyllithiumTolueneRoom Temp.48,0001.20>95[4]
Anionic2-vinylnaphthalenesec-ButyllithiumTolueneRoom Temp.134,7871.305>95[5]

Note: Data for 6-methoxy-2-vinylnaphthalene polymerization is qualitative in the cited literature. The data for 2-vinylnaphthalene is provided as a reference for expected outcomes.

Visualizations

Protection_Workflow cluster_protection Part 1: Protection of this compound start Dissolve This compound in anhydrous THF add_NaH Add NaH at 0°C start->add_NaH add_MeI Add Methyl Iodide add_NaH->add_MeI reflux Reflux for 4-6h add_MeI->reflux quench Quench with aq. NH4Cl reflux->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product1 6-methoxy-2-vinylnaphthalene purify->product1

Caption: Workflow for the protection of this compound.

Polymerization_Workflow cluster_polymerization Part 2: Polymerization of 6-methoxy-2-vinylnaphthalene cluster_coord Method A: Coordination cluster_anionic Method B: Anionic monomer 6-methoxy-2-vinylnaphthalene coord_start Dissolve Catalyst in Toluene monomer->coord_start anionic_start Dissolve Monomer in Toluene monomer->anionic_start coord_poly Add Monomer, Stir at RT coord_start->coord_poly coord_quench Quench with Methanol coord_poly->coord_quench coord_precip Precipitate in Methanol coord_quench->coord_precip polymer Poly(6-methoxy-2-vinylnaphthalene) coord_precip->polymer anionic_init Initiate with sec-BuLi anionic_start->anionic_init anionic_poly Polymerize at RT anionic_init->anionic_poly anionic_term Terminate with Methanol anionic_poly->anionic_term anionic_precip Precipitate in Methanol anionic_term->anionic_precip anionic_precip->polymer

Caption: Workflows for polymerization of the protected monomer.

Deprotection_Workflow cluster_deprotection Part 3: Deprotection to Final Polymer start_polymer Poly(6-methoxy-2-vinylnaphthalene) dissolve Dissolve in anhydrous DCM start_polymer->dissolve add_BBr3 Add BBr3 at -20°C dissolve->add_BBr3 react Stir for 12-24h add_BBr3->react quench Quench with Methanol react->quench precipitate Precipitate in Water quench->precipitate dry Wash and Dry precipitate->dry final_product Poly(this compound) dry->final_product

Caption: Workflow for the deprotection of the polymer.

References

Application of 6-Vinylnaphthalen-2-ol in Organic Light-Emitting Diodes: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

General Experimental Protocols for OLED Fabrication and Characterization

The following sections detail standardized procedures for the fabrication and testing of OLEDs. These protocols are foundational and would require significant adaptation and optimization for a new material such as 6-Vinylnaphthalen-2-ol.

Substrate Preparation

A critical first step in OLED fabrication is the meticulous cleaning of the substrate, typically indium tin oxide (ITO)-coated glass, to ensure efficient charge injection and prevent device shorting.

Protocol for ITO Substrate Cleaning:

  • Initial Cleaning: The ITO-coated glass substrates are first cleaned with a lint-free cloth soaked in a surfactant solution to remove macroscopic dust and organic residues.

  • Ultrasonication: The substrates are then subjected to sequential ultrasonication in a series of solvents to remove finer contaminants. A typical sequence is:

    • Deionized water with detergent (15 minutes)

    • Deionized water (15 minutes)

    • Acetone (15 minutes)[1]

    • Ethanol or Isopropanol (15 minutes)[1]

  • Drying: After ultrasonication, the substrates are thoroughly dried using a stream of high-purity nitrogen gas.

  • UV-Ozone or Oxygen Plasma Treatment: To further remove organic contaminants and increase the work function of the ITO for improved hole injection, the substrates are treated with UV-ozone or oxygen plasma for a specified duration (typically 5-15 minutes) immediately before being transferred to the deposition chamber.

Organic Layer and Cathode Deposition

The organic layers and the metal cathode are typically deposited via thermal evaporation in a high-vacuum environment to prevent contamination from atmospheric gases.

Protocol for Small Molecule OLED Fabrication by Vacuum Deposition:

  • System Pump-Down: The cleaned ITO substrates are loaded into a high-vacuum chamber, which is then pumped down to a base pressure of less than 10-6 Torr.

  • Hole Injection Layer (HIL) Deposition: A hole injection material, such as 2-TNATA, is deposited onto the ITO surface. The deposition rate and final thickness are monitored using a quartz crystal microbalance.

  • Hole Transport Layer (HTL) Deposition: Following the HIL, a hole transport material, like NPB, is deposited.[2]

  • Emissive Layer (EML) Deposition: The emissive layer is then deposited. If a host-dopant system is used, the host and dopant materials are co-evaporated from separate sources at controlled rates to achieve the desired doping concentration.[2]

  • Electron Transport Layer (ETL) Deposition: An electron transport material, such as Alq3, is deposited onto the emissive layer.[2]

  • Electron Injection Layer (EIL) Deposition: A thin layer of a material with a low work function, like lithium fluoride (LiF), is often deposited to facilitate electron injection from the cathode.

  • Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited through a shadow mask to define the active area of the device.

  • Encapsulation: To protect the organic layers from degradation by moisture and oxygen, the completed device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid. A desiccant may be included within the encapsulated space to absorb any residual moisture.[2]

Alternatively, for polymeric materials, a solution-based method like spin coating can be employed.

Protocol for Polymer-Based OLED Fabrication by Spin Coating:

  • Solution Preparation: The polymer material is dissolved in a suitable organic solvent to a specific concentration.

  • Spin Coating: The solution is dispensed onto the prepared substrate, which is then spun at a high speed to create a uniform thin film. The final thickness is controlled by the solution concentration and spin speed.

  • Annealing: The film is often annealed (heated) to remove residual solvent and improve film morphology.

  • Subsequent Layer Deposition: Subsequent organic layers and the cathode are then typically deposited via vacuum thermal evaporation as described above.

Characterization of OLED Devices

Once fabricated, the performance of the OLEDs is evaluated through various electrical and optical measurements.

Protocol for Device Characterization:

  • Current-Voltage-Luminance (J-V-L) Characteristics: The device is connected to a source measure unit (SMU) and a photometer. The voltage is swept, and the corresponding current density and luminance are measured.

  • Electroluminescence (EL) Spectrum: The light emitted from the device at a specific operating voltage is collected by a spectrometer to determine the emission spectrum and the CIE (Commission Internationale de l'Éclairage) color coordinates.

  • Efficiency Calculations: From the J-V-L data, key performance metrics are calculated:

    • Current Efficiency (cd/A): Luminance divided by current density.

    • Power Efficiency (lm/W): Calculated from the current efficiency and operating voltage.

    • External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected.

  • Lifetime Measurement: The device is operated at a constant initial brightness, and the time it takes for the brightness to decrease to 50% of its initial value (T50) is measured to assess its operational stability.

Potential Roles for this compound in OLEDs

While no specific data exists, the molecular structure of this compound suggests potential, though hypothetical, applications in OLEDs:

  • Monomer for a Polymer Host or Emitter: The vinyl group allows for polymerization, potentially forming a polymer that could serve as a host material for an emissive dopant or as an emitter itself. Poly(2-vinylnaphthalene) is a known polymer that has been explored in organic electronics.

  • Building Block for Small Molecule Emitters or Hosts: The naphthalenol core could be functionalized to create novel small molecule materials with desirable electronic and photophysical properties for use as emitters, hosts, or charge-transport materials. Naphthalene derivatives are known to be used in OLEDs.

  • Crosslinking Agent: The vinyl group could potentially be used for crosslinking in solution-processed layers to improve film morphology and device stability.

Data Presentation and Visualization

Due to the absence of experimental data for OLEDs using this compound, no quantitative data tables can be provided. However, a general workflow for OLED fabrication can be visualized.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone or Plasma Treatment ITO_Cleaning->UV_Ozone HIL Hole Injection Layer (e.g., 2-TNATA) UV_Ozone->HIL HTL Hole Transport Layer (e.g., NPB) HIL->HTL EML Emissive Layer (Host:Dopant) HTL->EML ETL Electron Transport Layer (e.g., Alq3) EML->ETL EIL Electron Injection Layer (e.g., LiF) ETL->EIL Cathode Metal Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation (Inert Atmosphere) Cathode->Encapsulation Characterization Device Characterization (J-V-L, EL, Lifetime) Encapsulation->Characterization

Figure 1. Generalized workflow for the fabrication of a small molecule OLED via vacuum thermal evaporation.

To advance the application of this compound in OLEDs, future research would need to focus on the synthesis of derivatives or polymers based on this molecule, followed by a thorough investigation of their photophysical and electrochemical properties. Subsequent fabrication and characterization of OLED devices incorporating these new materials would be necessary to determine their performance and viability in this field.

References

Application Notes and Protocols for the Functionalization of 6-Vinylnaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical functionalization of 6-Vinylnaphthalen-2-ol, a versatile building block in organic synthesis and drug discovery. The protocols focus on the modification of the vinyl group, a key reactive handle for introducing molecular diversity. The information presented herein is intended to guide researchers in the development of novel compounds derived from this naphthalene scaffold.

Introduction

This compound is a bifunctional molecule possessing a reactive vinyl moiety and a phenolic hydroxyl group. These two functional groups offer orthogonal sites for chemical modification, enabling the synthesis of a wide array of derivatives. The naphthalene core is a prevalent scaffold in many biologically active compounds and functional materials. The ability to selectively functionalize the vinyl group allows for the introduction of various aryl or alkyl substituents, leading to compounds with potentially new or enhanced pharmacological or material properties.

This protocol details a palladium-catalyzed Heck coupling reaction, a robust and widely used method for the arylation of alkenes. This reaction provides a straightforward and efficient means to synthesize styrenyl-naphthalene derivatives.

Data Presentation: Heck Coupling of this compound

The following table summarizes representative quantitative data for the Heck coupling of this compound with a generic aryl halide (Ar-X). The data is compiled from typical Heck reaction conditions and should be considered as a general guideline. Optimization of these parameters may be necessary for specific substrates.

ParameterValueNotes
Reactants
This compound1.0 eq (e.g., 170.2 mg, 1.0 mmol)The limiting reagent.
Aryl Halide (Ar-X)1.2 eq (e.g., 1.2 mmol)Aryl iodides, bromides, and triflates are common. Reactivity: I > Br > OTf > Cl.
Catalyst & Ligand
Palladium(II) Acetate0.02 - 0.05 eq (2-5 mol%)A common palladium precatalyst.
Triphenylphosphine (PPh₃)0.04 - 0.10 eq (4-10 mol%)The ligand stabilizes the palladium catalyst. The P:Pd ratio is typically 2:1.
Base
Triethylamine (Et₃N)2.0 - 3.0 eqAn organic base is commonly used. Inorganic bases like K₂CO₃ can also be employed.
Solvent
Anhydrous DMF or Acetonitrile5 - 10 mL per mmol of substrateThe solvent should be anhydrous and deoxygenated to prevent catalyst deactivation.
Reaction Conditions
Temperature80 - 120 °CThe optimal temperature depends on the reactivity of the aryl halide.
Reaction Time12 - 24 hoursMonitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Yield
Isolated Yield60 - 95%Highly dependent on the specific substrates and reaction conditions.
Product Characterization
¹H NMR, ¹³C NMR, MS, IR-Standard analytical techniques for structural confirmation. The appearance of new aromatic and vinylic signals is expected. The disappearance of the starting vinyl proton signals is also indicative of a successful reaction.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Heck Coupling of this compound with an Aryl Halide

This protocol describes a general procedure for the Heck reaction of this compound with an aryl halide to form a 6-(diarylvinyl)naphthalen-2-ol derivative.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the aryl halide (1.2 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

    • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Under the inert atmosphere, add anhydrous DMF via syringe.

    • Add triethylamine (2.5 equiv) to the reaction mixture via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature for 15 minutes to ensure all solids are dissolved.

    • Heat the reaction mixture to 100 °C using a heating mantle or oil bath.

    • Maintain the reaction at this temperature and monitor its progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NH₄Cl solution.

    • Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure functionalized product.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Safety Precautions:

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine is a corrosive and flammable liquid.

  • Perform the reaction under an inert atmosphere to prevent oxidation and ensure catalyst longevity.

Visualizations

Experimental Workflow for Heck Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reactants: This compound, Aryl Halide, Pd(OAc)₂, PPh₃, Base, and Solvent setup_flask Set up Reaction Flask under Inert Atmosphere prep_reagents->setup_flask add_reagents Add Solvent and Base setup_flask->add_reagents heat_reaction Heat Reaction Mixture (e.g., 100 °C) add_reagents->heat_reaction monitor_reaction Monitor by TLC/GC-MS heat_reaction->monitor_reaction quench_reaction Quench and Liquid-Liquid Extraction monitor_reaction->quench_reaction dry_concentrate Dry and Concentrate Organic Phase quench_reaction->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for the Heck coupling of this compound.

Catalytic Cycle of the Heck Reaction

G pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X L₂ pd0->pd_complex1 oxidative_addition oxidative_addition Oxidative Addition pd_pi_complex [Alkene] Ar-Pd(II)-X L pd_complex1->pd_pi_complex alkene_coordination alkene_coordination Alkene Coordination pd_alkyl_complex R-Pd(II)-X L pd_pi_complex->pd_alkyl_complex migratory_insertion migratory_insertion Migratory Insertion pd_hydride_complex H-Pd(II)-X L₂ pd_alkyl_complex->pd_hydride_complex beta_hydride beta_hydride β-Hydride Elimination pd_hydride_complex->pd0 reductive_elimination product Functionalized Product reductive_elimination Reductive Elimination base_hx Base-H⁺X⁻ arx Ar-X alkene Vinyl- Naphthol base Base

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

6-Vinylnaphthalen-2-ol: A Versatile Monomer for Advanced Polymer Chemistry in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Vinylnaphthalen-2-ol is a functional monomer that holds significant promise in the field of polymer chemistry, particularly for applications in drug development. The resulting polymer, poly(this compound), possesses a unique combination of a rigid naphthalene backbone and reactive hydroxyl groups. This structure imparts desirable properties such as high thermal stability and the potential for post-polymerization modification, making it an attractive candidate for the design of novel drug delivery systems, specialized coatings for medical devices, and advanced biomaterials. The aromatic naphthalene moiety can participate in π-π stacking interactions, which can be exploited for the encapsulation of aromatic drug molecules, while the hydroxyl group provides a site for conjugation of targeting ligands or other functional molecules, and can also modulate the polymer's solubility.

Polymer Synthesis and Characterization

The direct polymerization of this compound can be challenging due to the reactive hydroxyl group, which can interfere with many polymerization techniques. Therefore, a common strategy involves the polymerization of a protected monomer, followed by a deprotection step to yield the final polymer. A widely used protecting group for the hydroxyl functionality is the tert-butyldimethylsilyl (TBDMS) group, which is stable under anionic polymerization conditions and can be readily removed.

Experimental Protocols:

1. Synthesis of 6-(tert-butyldimethylsilyloxy)-2-vinylnaphthalene (Protected Monomer)

This protocol describes the synthesis of the silyl-protected monomer, a necessary precursor for the controlled polymerization of this compound.

  • Materials: 6-Bromo-2-naphthol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, anhydrous N,N-dimethylformamide (DMF), magnesium turnings, 1,2-dibromoethane, anhydrous tetrahydrofuran (THF), vinyl chloride or other vinylating agent.

  • Procedure:

    • Protection of the hydroxyl group: In a round-bottom flask, dissolve 6-bromo-2-naphthol and imidazole in anhydrous DMF. Cool the solution in an ice bath and add TBDMSCl dropwise. Allow the reaction to warm to room temperature and stir overnight. Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the resulting 6-bromo-2-(tert-butyldimethylsilyloxy)naphthalene by column chromatography.

    • Grignard reagent formation: Activate magnesium turnings in a flame-dried flask with a crystal of iodine or 1,2-dibromoethane. Add a solution of the silyl-protected bromonaphthalene in anhydrous THF to initiate the formation of the Grignard reagent.

    • Vinylation: Bubble vinyl chloride gas through the Grignard reagent solution at a controlled rate, or add another suitable vinylating agent. Monitor the reaction by thin-layer chromatography.

    • Work-up and purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography to obtain 6-(tert-butyldimethylsilyloxy)-2-vinylnaphthalene.

2. Living Anionic Polymerization of 6-(tert-butyldimethylsilyloxy)-2-vinylnaphthalene

Living anionic polymerization provides excellent control over the molecular weight and polydispersity of the resulting polymer.

  • Materials: 6-(tert-butyldimethylsilyloxy)-2-vinylnaphthalene, anhydrous tetrahydrofuran (THF), sec-butyllithium (sec-BuLi) or n-butyllithium (n-BuLi) as initiator, anhydrous methanol.

  • Procedure:

    • Solvent and monomer purification: Purify THF by distillation over sodium/benzophenone ketyl under an inert atmosphere. Purify the monomer by distillation or by passing through a column of activated alumina to remove inhibitors and impurities.

    • Polymerization: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the purified monomer in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add the initiator (e.g., sec-BuLi) dropwise until a faint color persists, indicating the titration of impurities, then add the calculated amount of initiator to achieve the desired molecular weight. The solution should develop a characteristic color indicating the presence of living anionic chain ends.

    • Termination: After the desired reaction time (typically several hours), terminate the polymerization by adding a small amount of anhydrous methanol.

    • Isolation and purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent such as methanol. Filter the polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.

3. Deprotection of Poly(6-(tert-butyldimethylsilyloxy)-2-vinylnaphthalene)

This step removes the silyl protecting group to yield the final poly(this compound).

  • Materials: Poly(6-(tert-butyldimethylsilyloxy)-2-vinylnaphthalene), tetrahydrofuran (THF), tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or hydrofluoric acid-pyridine complex.

  • Procedure:

    • Dissolve the silyl-protected polymer in THF.

    • Add a solution of TBAF in THF (typically 1.1 to 1.5 equivalents per silyl group).

    • Stir the reaction at room temperature and monitor the deprotection by thin-layer chromatography or ¹H NMR spectroscopy until the disappearance of the silyl protecting group signals.

    • Precipitate the deprotected polymer in a non-solvent like cold water or methanol.

    • Filter the polymer, wash thoroughly with the non-solvent, and dry under vacuum.

4. Polymer Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the structure of the monomer and the polymer. In the polymer, broad signals corresponding to the polymer backbone and the naphthalene protons will be observed. The disappearance of the vinyl protons (around 5-7 ppm) confirms polymerization. For the deprotected polymer, the disappearance of the silyl protecting group signals and the appearance of a broad signal for the hydroxyl proton will be evident.

    • ¹³C NMR: Provide further structural confirmation of the polymer.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI (typically < 1.2) is indicative of a well-controlled, living polymerization. THF is a common eluent for the protected polymer.

Data Presentation

The following table summarizes expected data from the living anionic polymerization of 6-(tert-butyldimethylsilyloxy)-2-vinylnaphthalene. Note: This is representative data and actual results may vary based on specific experimental conditions.

EntryInitiator[Monomer]:[Initiator] RatioTime (h)Yield (%)M_n_ ( g/mol ) (Theoretical)M_n_ ( g/mol ) (GPC)PDI (M_w_/M_n_)
1sec-BuLi50:12>9514,20015,0001.05
2sec-BuLi100:14>9528,40029,5001.06
3n-BuLi50:12>9514,20014,8001.08
4n-BuLi100:14>9528,40030,1001.09

Visualizations

Polymer_Synthesis_Workflow cluster_Monomer Monomer Synthesis cluster_Polymerization Polymerization cluster_Deprotection Deprotection cluster_Characterization Characterization Monomer_Synthesis Synthesis of 6-(tert-butyldimethylsilyloxy) -2-vinylnaphthalene Polymerization Living Anionic Polymerization Monomer_Synthesis->Polymerization Purified Monomer Deprotection Removal of TBDMS Protecting Group Polymerization->Deprotection Protected Polymer NMR NMR Spectroscopy (Structure Confirmation) Deprotection->NMR Final Polymer GPC GPC/SEC (Mw, Mn, PDI) Deprotection->GPC Final Polymer

Caption: Workflow for the synthesis and characterization of poly(this compound).

Potential Applications in Drug Development

While specific drug delivery applications of poly(this compound) are still an emerging area of research, its inherent properties suggest several promising avenues:

  • Nanoparticle-based Drug Delivery: The amphiphilic nature of block copolymers derived from this compound could be utilized to form micelles or nanoparticles for the encapsulation of hydrophobic drugs. The naphthalene core could enhance the loading of aromatic drug molecules through π-π stacking interactions.

  • Targeted Drug Delivery: The hydroxyl groups on the polymer backbone serve as handles for the conjugation of targeting moieties such as antibodies, peptides, or folic acid. This would enable the targeted delivery of a therapeutic payload to specific cells or tissues, enhancing efficacy and reducing off-target side effects.

  • Stimuli-Responsive Systems: The phenolic hydroxyl group could be used to create pH-responsive systems. For instance, drug-polymer conjugates linked via an acid-labile bond could be designed to release their payload in the acidic environment of tumors or endosomes.

Drug_Delivery_Concept cluster_Polymer Polymer Backbone cluster_Functionalities Functionalization cluster_Delivery Drug Delivery Vehicle cluster_Target Biological Target Polymer Poly(this compound) Nanoparticle Functionalized Nanoparticle Polymer->Nanoparticle Drug Hydrophobic Drug (π-π stacking with naphthalene) Drug->Nanoparticle Encapsulation Targeting Targeting Ligand (conjugated to -OH) Targeting->Nanoparticle Conjugation TargetCell Target Cell (e.g., Cancer Cell) Nanoparticle->TargetCell Targeted Delivery

Caption: Conceptual diagram of a targeted drug delivery system based on poly(this compound).

Disclaimer: The experimental protocols provided are intended as a general guide and should be adapted and optimized based on specific laboratory conditions and safety considerations. All work with pyrophoric initiators like butyllithium and hazardous reagents must be conducted by trained personnel in an appropriate laboratory setting with all necessary safety precautions in place.

Application Notes and Protocols for 6-Vinylnaphthalen-2-ol Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from 6-vinylnaphthalen-2-ol. The unique properties of the naphthalene moiety, including its rigidity and inherent fluorescence, make these polymers promising candidates for advanced materials in organic electronics, sensing, and environmental applications. The following sections detail the synthesis of poly(6-hydroxy-2-vinylnaphthalene), a key derivative, and explore its use in various fields, supported by experimental protocols and characterization data.

Synthesis of Syndiotactic Poly(6-hydroxy-2-vinylnaphthalene)

The synthesis of syndiotactic poly(6-hydroxy-2-vinylnaphthalene) is a two-step process. First, 6-methoxy-2-vinylnaphthalene is polymerized using a syndioselective catalyst. Subsequently, the methoxy group is cleaved to yield the final hydroxyl-functionalized polymer.[1][2] This method allows for precise control over the polymer's stereochemistry, leading to materials with highly ordered structures and unique properties.

Experimental Protocols

Protocol 1: Syndioselective Polymerization of 6-Methoxy-2-vinylnaphthalene

This protocol is based on the syndioselective polymerization of styrene derivatives using rare-earth metal catalysts.[1][2]

Materials:

  • 6-methoxy-2-vinylnaphthalene (monomer)

  • Half-sandwich scandium precursor (e.g., FluSiMe3Sc(CH2SiMe3)2(THF)) or a constrained geometry configuration rare-earth metal precursor (e.g., FluCH2PyLn(CH2SiMe3)2(THF)n, where Ln = Sc, Lu, Y)[1][2]

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Standard Schlenk line and glovebox techniques are required.

Procedure:

  • In a glovebox, add the desired amount of the scandium or rare-earth metal catalyst to a dry Schlenk flask.

  • Add anhydrous toluene to dissolve the catalyst.

  • Add the 6-methoxy-2-vinylnaphthalene monomer to the catalyst solution.

  • The polymerization is typically carried out at room temperature.[1][2] The reaction time will vary depending on the specific catalyst and monomer concentration.

  • After the desired time, quench the polymerization by adding an excess of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.

Protocol 2: Demethylation of Poly(6-methoxy-2-vinylnaphthalene)

This protocol describes the conversion of the methoxy-functionalized polymer to the hydroxyl-functionalized polymer.[1][2]

Materials:

  • Poly(6-methoxy-2-vinylnaphthalene)

  • Boron tribromide (BBr3)

  • Anhydrous dichloromethane (solvent)

  • Methanol (for quenching)

  • Deionized water

Procedure:

  • Dissolve the poly(6-methoxy-2-vinylnaphthalene) in anhydrous dichloromethane in a Schlenk flask under an inert atmosphere.

  • Cool the solution to -20 °C using a suitable cooling bath.[1][2]

  • Slowly add a solution of boron tribromide in dichloromethane to the polymer solution.

  • Allow the reaction to stir at -20 °C for several hours.

  • Quench the reaction by the slow addition of methanol.

  • Warm the mixture to room temperature and precipitate the polymer into deionized water.

  • Collect the polymer by filtration, wash thoroughly with deionized water to remove any salts, and then with methanol.

  • Dry the resulting syndiotactic poly(6-hydroxy-2-vinylnaphthalene) under vacuum.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of Poly(6-hydroxy-2-vinylnaphthalene) Monomer 6-Methoxy-2-vinylnaphthalene Polymerization Syndioselective Polymerization in Toluene, RT Monomer->Polymerization Catalyst Scandium-based Catalyst Catalyst->Polymerization Polymer_methoxy Poly(6-methoxy-2-vinylnaphthalene) Polymerization->Polymer_methoxy Demethylation Demethylation with BBr3 in CH2Cl2, -20°C Polymer_methoxy->Demethylation Final_Polymer Syndiotactic Poly(6-hydroxy-2-vinylnaphthalene) Demethylation->Final_Polymer

Caption: Workflow for the synthesis of syndiotactic poly(6-hydroxy-2-vinylnaphthalene).

Characterization Data

Table 1: Molecular Weight and Polydispersity of Poly(2-vinylnaphthalene) (Anionic Polymerization)

Sample IDMn (Da)Mw (Da)Mp (Da)PDI (Mw/Mn)
P10158-B154,041192,176187,6701.248
P10158-C134,787175,939173,9781.305

Data obtained from Polymer Source, Inc. technical data sheets for anionically polymerized poly(2-vinylnaphthalene).[3][4]

Table 2: Thermal Properties of Poly(2-vinylnaphthalene) and Poly(4-vinylphenol)

PolymerGlass Transition Temperature (Tg)Thermal Decomposition Temperature (Td)
Poly(2-vinylnaphthalene)135 °C (onset)[5][6]Onset of major weight loss > 350 °C[7]
Poly(4-vinylphenol)~180 °C (high molecular weight)[8]Onset of major weight loss ~360 °C[9]

Note: Thermal properties can vary significantly with molecular weight and measurement conditions.

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

Naphthalene-based polymers are promising materials for OLEDs due to their high photoluminescence quantum efficiency and blue light emission. The rigid naphthalene backbone can lead to high thermal stability, a desirable property for electronic devices. While specific data for poly(6-hydroxy-2-vinylnaphthalene) in OLEDs is not available, a general protocol for fabricating a polymer-based OLED is provided below.

Protocol 3: Fabrication of a Polymer-Based OLED Device

This is a general protocol and should be optimized for the specific polymer and device architecture.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) (hole injection layer)

  • Polymer emitting layer (e.g., a solution of a poly(vinylnaphthalene) derivative in a suitable solvent like toluene or chlorobenzene)

  • Low work function metal cathode (e.g., Ca, Al)

  • Spin coater

  • Thermal evaporator

Procedure:

  • Clean the ITO-coated glass substrates sequentially with soap, deionized water, acetone, and isopropanol in an ultrasonic bath.

  • Treat the substrates with oxygen plasma to improve the work function of the ITO.

  • Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal on a hotplate.

  • Transfer the substrates to a nitrogen-filled glovebox.

  • Spin-coat the polymer emitting layer from solution onto the PEDOT:PSS layer and anneal to remove the solvent.

  • Deposit the metal cathode (e.g., a layer of Ca followed by a layer of Al) by thermal evaporation through a shadow mask.

  • Encapsulate the device to protect it from atmospheric moisture and oxygen.

OLED Fabrication Workflow

cluster_oled OLED Fabrication Process Substrate ITO-coated Glass Cleaning Substrate Cleaning (Ultrasonication, O2 Plasma) Substrate->Cleaning HIL Spin-coat PEDOT:PSS (Hole Injection Layer) Cleaning->HIL EML Spin-coat Polymer (Emitting Layer) HIL->EML Cathode Thermal Evaporation of Cathode (Ca/Al) EML->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation

Caption: General workflow for the fabrication of a polymer-based OLED.

Porous Polymers for Gas Capture

Porous organic polymers (POPs) containing naphthalene units have shown potential for the selective adsorption of CO2. The high surface area and the affinity of the aromatic rings for CO2 make these materials interesting for environmental applications. While a specific protocol for creating porous structures from poly(6-hydroxy-2-vinylnaphthalene) is not established, a general approach for synthesizing porous polymers is outlined.

Protocol 4: General Synthesis of a Porous Naphthalene-Based Polymer Network

This protocol is based on the synthesis of porous polyaminal-linked networks.[10][11]

Materials:

  • A naphthalene-based monomer with multiple reactive sites (e.g., a dialdehyde or diamine derivative of naphthalene)

  • A cross-linking co-monomer (e.g., melamine)

  • A suitable solvent (e.g., dimethyl sulfoxide - DMSO)

Procedure:

  • In a reaction vessel, dissolve the naphthalene-based monomer and the cross-linking co-monomer in the solvent.

  • Heat the mixture under an inert atmosphere at an elevated temperature (e.g., 180 °C) for an extended period (e.g., 72 hours) to facilitate the polycondensation reaction.

  • After cooling, collect the solid polymer by filtration.

  • Wash the polymer extensively with various solvents (e.g., methanol, THF, dichloromethane) to remove unreacted monomers and oligomers.

  • Dry the porous polymer under vacuum.

  • The porosity of the material can be characterized by N2 adsorption-desorption measurements.

Logical Relationship for Porous Polymer Application

cluster_porous Porous Polymer for CO2 Capture Polymer Poly(6-hydroxy-2-vinylnaphthalene) Derivative Crosslinking Cross-linking to form a 3D network Polymer->Crosslinking Porous_Material Porous Polymer with High Surface Area Crosslinking->Porous_Material CO2_Adsorption Selective CO2 Adsorption Porous_Material->CO2_Adsorption Application Carbon Capture and Sequestration CO2_Adsorption->Application

Caption: Logical flow for the application of this compound derivatives in CO2 capture.

Fluorescent Sensors

The inherent fluorescence of the naphthalene moiety makes polymers derived from this compound suitable for the development of fluorescent sensors. The hydroxyl group can be further functionalized to create specific binding sites for analytes of interest, such as metal ions.

Protocol 5: General Procedure for Fluorescent Sensing

This protocol outlines a general method for testing the fluorescent sensing capabilities of a polymer.

Materials:

  • Fluorescent polymer solution (e.g., poly(6-hydroxy-2-vinylnaphthalene) or a functionalized derivative in a suitable solvent)

  • A series of solutions containing different analytes (e.g., various metal ions) at known concentrations.

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorescent polymer.

  • In a series of cuvettes, add a fixed volume of the polymer solution.

  • To each cuvette, add a different analyte solution or varying concentrations of the same analyte.

  • Record the fluorescence emission spectrum of each sample after a suitable incubation time.

  • Analyze the changes in fluorescence intensity or wavelength to determine the polymer's sensitivity and selectivity towards the analytes.

Conclusion

Derivatives of this compound, particularly syndiotactic poly(6-hydroxy-2-vinylnaphthalene), represent a versatile class of functional polymers. Their synthesis, while requiring specialized catalysts, yields materials with a high degree of structural order. The inherent properties of the naphthalene unit, combined with the reactive hydroxyl group, open up a wide range of applications in materials science, from organic electronics to environmental remediation and chemical sensing. The protocols and data presented here provide a foundation for further research and development in this promising area.

References

Application Notes and Protocols for Heck Coupling with 6-Vinylnaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing a Heck coupling reaction using 6-vinylnaphthalen-2-ol as a key building block. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2][3] This methodology is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, due to its tolerance of a wide range of functional groups and its ability to create substituted alkenes with high stereoselectivity.[3][4][5]

The protocols outlined below are designed to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development, where the synthesis of complex scaffolds is paramount.

Core Principles of the Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of aryl, vinyl, or benzyl halides with alkenes to form a substituted alkene.[1] The catalytic cycle typically involves a palladium(0) species which undergoes oxidative addition with the halide.[1] Subsequent migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination, yields the final product and regenerates the palladium catalyst.[1][4]

Experimental Protocol: Heck Coupling of this compound with an Aryl Bromide

This protocol details a representative Heck coupling reaction between this compound and 4-bromoanisole to synthesize (E)-1-(4-methoxyphenyl)-2-(6-hydroxynaphthalen-2-yl)ethene.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )GradeSupplier
This compoundC₁₂H₁₀O170.21≥97%Commercially Available
4-BromoanisoleC₇H₇BrO187.04≥98%Commercially Available
Palladium(II) AcetatePd(OAc)₂224.50≥99.9%Commercially Available
Tri(o-tolyl)phosphineP(o-tolyl)₃304.37≥98%Commercially Available
Triethylamine (TEA)(C₂H₅)₃N101.19Anhydrous, ≥99.5%Commercially Available
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Commercially Available
Diethyl Ether(C₂H₅)₂O74.12AnhydrousCommercially Available
Saturated aq. NH₄ClNH₄Cl--Laboratory Prepared
Anhydrous MgSO₄MgSO₄120.37≥99.5%Commercially Available
Celite®---Commercially Available

Reaction Conditions:

ParameterValue
Reactant 1 (this compound)1.0 mmol
Reactant 2 (4-Bromoanisole)1.2 mmol
Catalyst (Pd(OAc)₂)0.02 mmol (2 mol%)
Ligand (P(o-tolyl)₃)0.04 mmol (4 mol%)
Base (Triethylamine)1.5 mmol
Solvent (DMF)5 mL
Temperature100 °C
Reaction Time12-24 h
AtmosphereInert (Nitrogen or Argon)

Procedure:

  • Preparation of the Reaction Vessel: A two-necked round-bottom flask equipped with a magnetic stir bar and a condenser is oven-dried and allowed to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • Addition of Reagents: To the flask, add this compound (170.2 mg, 1.0 mmol), 4-bromoanisole (224.5 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

  • Addition of Solvent and Base: Under an inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) followed by triethylamine (0.21 mL, 1.5 mmol).

  • Reaction Execution: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with diethyl ether (20 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure (E)-1-(4-methoxyphenyl)-2-(6-hydroxynaphthalen-2-yl)ethene.

Visualizations

Experimental Workflow:

Heck_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Prepare Oven-Dried Reaction Vessel add_reagents Add this compound, Aryl Bromide, Catalyst, Ligand prep_vessel->add_reagents add_solvent_base Add Anhydrous Solvent and Base under Inert Gas add_reagents->add_solvent_base heat_reaction Heat Mixture to 100 °C with Stirring add_solvent_base->heat_reaction monitor_reaction Monitor by TLC heat_reaction->monitor_reaction cool_down Cool to Room Temperature monitor_reaction->cool_down Reaction Complete extraction Dilute and Perform Aqueous Work-up cool_down->extraction dry_concentrate Dry Organic Layer and Concentrate extraction->dry_concentrate purification Purify by Column Chromatography dry_concentrate->purification product Pure Product purification->product

Caption: General experimental workflow for the Heck coupling of this compound.

Catalytic Cycle of the Heck Reaction:

Heck_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 R-Pd(II)L₂(X) oxidative_addition->pd_complex1 alkene_coordination Alkene Coordination pd_complex1->alkene_coordination Alkene pd_pi_complex R-Pd(II)L₂(X)(Alkene) alkene_coordination->pd_pi_complex migratory_insertion Migratory Insertion pd_pi_complex->migratory_insertion pd_alkyl_complex R'-Pd(II)L₂(X) migratory_insertion->pd_alkyl_complex beta_hydride_elimination β-Hydride Elimination pd_alkyl_complex->beta_hydride_elimination pd_hydride_complex H-Pd(II)L₂(X) + Product beta_hydride_elimination->pd_hydride_complex reductive_elimination Reductive Elimination (with Base) pd_hydride_complex->reductive_elimination reductive_elimination->pd0 - HB-X

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Data Presentation

Expected Product Characterization Data:

TechniqueExpected Observations
¹H NMR Appearance of new vinyl protons with a large coupling constant (~16 Hz) characteristic of a trans-alkene. Signals corresponding to both the naphthalenol and anisole moieties.
¹³C NMR Appearance of new sp² carbon signals for the double bond.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the product (C₂₀H₁₆O₂).
FT-IR Characteristic peaks for the hydroxyl group (broad, ~3300 cm⁻¹), aromatic C-H stretching, and C=C stretching.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor quality reagents/solvents, insufficient temperature.Use fresh, anhydrous solvents and reagents. Ensure the catalyst is active. Increase reaction temperature if necessary.
Formation of Side Products Isomerization of the double bond, homocoupling of the aryl halide.Optimize the ligand and base. Lowering the reaction temperature might reduce side reactions.
Difficulty in Purification Similar polarity of starting material and product.Optimize the eluent system for column chromatography. Consider recrystallization.

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The reaction should be conducted under an inert atmosphere to prevent oxidation of the catalyst and reagents.

References

Application Notes and Protocols: The Strategic Use of 6-Vinylnaphthalen-2-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-vinylnaphthalen-2-ol as a versatile building block in the synthesis of valuable pharmaceutical intermediates. The focus is on its application in the synthesis of precursors for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Selective Estrogen Receptor Modulators (SERMs), highlighting key reaction methodologies and providing detailed experimental protocols.

Introduction

This compound is a bifunctional naphthalene derivative possessing both a reactive vinyl group and a phenolic hydroxyl group. This unique combination of functionalities makes it an attractive starting material for the synthesis of a variety of complex molecules with potential therapeutic applications. The naphthalene scaffold is a common feature in many approved drugs and biologically active compounds. The vinyl and hydroxyl groups offer orthogonal handles for a range of chemical transformations, allowing for the construction of diverse molecular architectures. This document outlines key applications and provides detailed protocols for the use of this compound in the synthesis of pharmaceutical intermediates.

Key Application: Synthesis of a Nabumetone Precursor

Nabumetone, 4-(6-methoxy-2-naphthyl)-2-butanone, is a widely used NSAID. A key intermediate in several of its reported syntheses is 4-(6-methoxy-2-naphthyl)-3-buten-2-one. While existing methods often start from other naphthalene derivatives, a plausible and efficient route can be envisioned starting from this compound via a Heck-type reaction, followed by methylation of the hydroxyl group.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step sequence:

  • Heck Reaction: Palladium-catalyzed cross-coupling of this compound with a suitable acetyl equivalent.

  • Methylation: O-methylation of the resulting phenolic intermediate to yield the target precursor.

Synthetic_Pathway_Nabumetone_Precursor start This compound intermediate 4-(6-Hydroxy-2-naphthyl)-3-buten-2-one start->intermediate Heck Reaction (e.g., with Acetyl Chloride) product 4-(6-Methoxy-2-naphthyl)-3-buten-2-one (Nabumetone Precursor) intermediate->product Methylation (e.g., with Dimethyl Sulfate)

Caption: Proposed synthesis of a Nabumetone precursor from this compound.

Experimental Protocol: Heck Reaction for the Synthesis of 4-(6-Hydroxy-2-naphthyl)-3-buten-2-one

This protocol is a proposed methodology based on established Heck reaction principles. Optimization may be required.

Materials:

  • This compound

  • Acetyl chloride (or a suitable alternative acetyl synthon)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous acetonitrile via syringe.

  • Stir the mixture at room temperature for 15 minutes to allow for catalyst formation.

  • Add triethylamine (2.0 eq) followed by the dropwise addition of acetyl chloride (1.2 eq) dissolved in a small amount of anhydrous acetonitrile.

  • Heat the reaction mixture to 80 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 4-(6-hydroxy-2-naphthyl)-3-buten-2-one.

Quantitative Data (Hypothetical based on similar reactions)
ParameterValue
Starting Material This compound
Key Reagent Acetyl Chloride
Catalyst Pd(OAc)₂ / PPh₃
Solvent Acetonitrile
Reaction Temperature 80 °C
Reaction Time 12-24 h
Expected Yield 70-85%
Expected Purity >95% (after chromatography)

Potential Application in the Synthesis of SERM Analogues

Selective Estrogen Receptor Modulators (SERMs) like Raloxifene feature a core structure that can be conceptually derived from functionalized naphthalene building blocks. The vinyl group of this compound can be transformed into various functional groups suitable for constructing the characteristic side chains of SERMs.

Synthetic Strategy via Epoxidation and Ring-Opening

A potential synthetic route involves the epoxidation of the vinyl group followed by a nucleophilic ring-opening reaction. This strategy allows for the introduction of diverse functionalities.

SERM_Analogue_Synthesis start This compound epoxide 6-(Oxiran-2-yl)naphthalen-2-ol start->epoxide Epoxidation (e.g., m-CPBA) ring_opened Functionalized Naphthalene Intermediate epoxide->ring_opened Ring-Opening (with Nucleophile, Nu-H) serm SERM Analogue ring_opened->serm Further Functionalization

Caption: Proposed pathway to SERM analogues via epoxidation of this compound.

Experimental Protocol: Epoxidation of this compound

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding saturated sodium thiosulfate solution and stir for 15 minutes.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • The crude 6-(oxiran-2-yl)naphthalen-2-ol can be used in the next step without further purification or can be purified by column chromatography if necessary.

Subsequent Ring-Opening Reaction

The resulting epoxide is a versatile intermediate that can be reacted with a variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce side chains relevant to SERM structures. The regioselectivity of the ring-opening will be influenced by the reaction conditions (acidic or basic).

Other Potential Transformations of this compound

The reactivity of the vinyl group allows for several other transformations to generate valuable pharmaceutical intermediates.

Hydroformylation

Rhodium-catalyzed hydroformylation can introduce an aldehyde functionality, which is a versatile precursor for various chemical modifications.[1]

Michael Addition

The vinyl group can act as a Michael acceptor, allowing for the conjugate addition of nucleophiles to form a new carbon-carbon or carbon-heteroatom bond.

Summary and Outlook

This compound is a promising and versatile building block for the synthesis of pharmaceutical intermediates. Its dual functionality allows for a range of strategic chemical modifications. The proposed synthetic routes to precursors of Nabumetone and SERM analogues demonstrate its potential in streamlining the synthesis of these important classes of drugs. Further exploration of the reactivity of this compound is warranted and is expected to uncover new and efficient pathways to a wide array of biologically active molecules.


Disclaimer: The experimental protocols provided are proposed methodologies based on established chemical principles and may require optimization for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for Click Chemistry Reactions Involving 6-Vinylnaphthalen-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 6-Vinylnaphthalen-2-ol to enable its use in click chemistry reactions, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Applications in fluorescent probe synthesis and bioconjugation are highlighted, offering a versatile tool for various research and development endeavors. Naphthalene derivatives are known for their unique photophysical properties, making them excellent candidates for the construction of fluorescent probes.[1][2]

Introduction to Click Chemistry with this compound

Click chemistry refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with biological processes.[3] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[4][5][6]

This compound is a fluorescent molecule that can be chemically modified to incorporate either an alkyne or an azide functional group, making it a valuable building block for creating fluorescent probes and for bioconjugation applications. This document focuses on the synthesis of an alkyne-modified derivative of this compound and its subsequent use in CuAAC reactions.

Part 1: Synthesis of Alkyne-Functionalized this compound

To utilize this compound in click chemistry, it must first be functionalized with a terminal alkyne. A common and effective method is the propargylation of the hydroxyl group.[7][8][9]

Protocol 1: Synthesis of 6-(Prop-2-yn-1-yloxy)-2-vinylnaphthalene

This protocol details the synthesis of 6-(Prop-2-yn-1-yloxy)-2-vinylnaphthalene from this compound via a Williamson ether synthesis.

Materials:

  • This compound

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (3.5 eq.).

  • Stir the mixture at room temperature for 2 hours.[7]

  • Slowly add propargyl bromide (1.3 eq.) to the reaction mixture over 20 minutes.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 16 hours under a nitrogen atmosphere.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Dissolve the residue in distilled water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 6-(Prop-2-yn-1-yloxy)-2-vinylnaphthalene.

Visualizing the Synthetic Workflow:

start This compound reagents Propargyl Bromide, K₂CO₃, Acetone start->reagents 1. reaction Williamson Ether Synthesis (Reflux, 16h) reagents->reaction 2. workup Workup & Purification reaction->workup 3. product 6-(Prop-2-yn-1-yloxy)-2-vinylnaphthalene workup->product 4.

Caption: Synthetic workflow for 6-(Prop-2-yn-1-yloxy)-2-vinylnaphthalene.

Part 2: Application in Fluorescent Probe Synthesis

The alkyne-functionalized naphthalene derivative can be "clicked" with an azide-containing molecule to create a fluorescent probe. For this example, we will describe the reaction with benzyl azide to form a simple triazole-linked fluorophore.

Protocol 2: CuAAC Reaction of 6-(Prop-2-yn-1-yloxy)-2-vinylnaphthalene with Benzyl Azide

This protocol outlines the copper-catalyzed click reaction to synthesize 1-Benzyl-4-((6-vinylnaphthalen-2-yloxy)methyl)-1H-1,2,3-triazole.

Materials:

  • 6-(Prop-2-yn-1-yloxy)-2-vinylnaphthalene

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • tert-Butanol

  • Distilled water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or vial with a magnetic stir bar

  • Syringes for liquid transfer

  • Standard laboratory glassware

Procedure:

  • In a vial, dissolve 6-(Prop-2-yn-1-yloxy)-2-vinylnaphthalene (1.0 eq.) and benzyl azide (1.2 eq.) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 eq.) and THPTA (0.5 eq.) in distilled water.[10]

  • Add the catalyst solution to the reaction mixture.

  • Prepare a fresh solution of sodium ascorbate (0.5 eq.) in distilled water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.[4][10]

  • Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired triazole product.

Visualizing the CuAAC Reaction Pathway:

alkyne 6-(Prop-2-yn-1-yloxy)- 2-vinylnaphthalene catalyst Cu(I) catalyst (from CuSO₄ + NaAsc) alkyne->catalyst Reacts with azide Benzyl Azide azide->catalyst ligand THPTA Ligand catalyst->ligand Stabilized by product Triazole-linked Fluorescent Probe catalyst->product Forms

Caption: Simplified CuAAC reaction pathway for fluorescent probe synthesis.

Quantitative Data Summary:

ParameterValue/RangeReference/Note
Synthesis of Alkyne Derivative
Reactant Ratio (Phenol:Propargyl Bromide)1 : 1.3[7]
Base (K₂CO₃)3.5 eq.[7]
Reaction Time16 hours[7]
Reaction Temperature80 °C (Reflux)[7]
Typical Yield70-90%Representative
CuAAC Reaction
Reactant Ratio (Alkyne:Azide)1 : 1.2Representative
Copper(II) Sulfate0.05 - 0.25 mM[10]
Sodium Ascorbate5 mM[10]
Ligand (THPTA)5x molar excess to Copper[4][10]
Reaction Time1-12 hours[11]
Reaction TemperatureRoom Temperature[11]
Typical Yield>90%[11]

Part 3: Application in Bioconjugation

The alkyne-functionalized naphthalene derivative can be used as a fluorescent probe to label azide-modified biomolecules, such as proteins or nucleic acids. This enables the visualization and tracking of these biomolecules in various biological assays.

Protocol 3: Labeling of an Azide-Modified Protein

This protocol provides a general method for the fluorescent labeling of a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • 6-(Prop-2-yn-1-yloxy)-2-vinylnaphthalene (stock solution in DMSO)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution

  • THPTA stock solution

  • Sodium ascorbate stock solution (freshly prepared)

  • Desalting column or spin concentrator for purification

Procedure:

  • To the solution of the azide-modified protein, add the 6-(Prop-2-yn-1-yloxy)-2-vinylnaphthalene stock solution to a final concentration of 50-100 µM. A 5- to 10-fold molar excess of the alkyne probe over the protein is recommended.

  • Prepare a premixed solution of CuSO₄ and THPTA in a 1:5 molar ratio.[4][10]

  • Add the premixed catalyst/ligand solution to the protein-alkyne mixture. The final concentration of CuSO₄ should be between 50 and 250 µM.[10]

  • Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[10]

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the fluorescently labeled protein from excess reagents using a desalting column or a spin concentrator appropriate for the size of the protein.

  • The labeled protein is now ready for downstream applications such as SDS-PAGE analysis, fluorescence microscopy, or flow cytometry.

Visualizing the Bioconjugation Workflow:

cluster_0 Biomolecule Preparation cluster_1 Click Reaction cluster_2 Analysis azide_protein Azide-Modified Protein alkyne_probe Alkyne-Naphthalene Probe reaction Incubate (RT, 1-2h) azide_protein->reaction cu_catalyst CuAAC Reagents (CuSO₄, NaAsc, THPTA) alkyne_probe->reaction cu_catalyst->reaction purification Purification (Desalting/Spin Column) reaction->purification labeled_protein Fluorescently Labeled Protein purification->labeled_protein analysis Downstream Applications (SDS-PAGE, Microscopy) labeled_protein->analysis

References

6-Vinylnaphthalen-2-ol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Vinylnaphthalen-2-ol is a bifunctional organic compound featuring a reactive vinyl group and a nucleophilic hydroxyl group attached to a naphthalene core. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures and functional polymers. Its applications span from the synthesis of specialized polymers with tailored properties to its potential use as an intermediate in the preparation of pharmaceutical compounds and other fine chemicals. This document provides a comprehensive overview of the synthesis and applications of this compound, including detailed experimental protocols and data.

Synthesis of this compound

A reliable synthetic route to this compound can be achieved through a multi-step process starting from the commercially available 2-naphthol. The key steps involve the regioselective bromination of 2-naphthol to introduce a handle for further functionalization, followed by a palladium-catalyzed cross-coupling reaction to install the vinyl group.

Synthetic Workflow

cluster_0 Synthesis of this compound A 2-Naphthol B 6-Bromo-2-naphthol A->B Bromination C This compound B->C Suzuki Coupling

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-2-naphthol

This procedure is adapted from a literature method for the bromination of 2-naphthol.

Materials:

  • 2-Naphthol

  • Glacial Acetic Acid

  • Bromine

  • Tin (mossy)

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask, dissolve 2-naphthol (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (2.0 eq) in glacial acetic acid to the flask with stirring. The reaction is exothermic and should be cooled as needed.

  • After the addition is complete, add water to the reaction mixture.

  • Add mossy tin (in portions) and concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux until the tin is consumed.

  • Cool the mixture and filter the precipitate.

  • The crude 1,6-dibromo-2-naphthol is then reduced in situ to 6-bromo-2-naphthol.

  • The product is isolated by pouring the reaction mixture into water, followed by filtration and washing.

  • The crude 6-bromo-2-naphthol can be purified by recrystallization from a suitable solvent system (e.g., acetic acid/water).

Quantitative Data:

Starting MaterialProductReagentsSolventYield (%)Melting Point (°C)
2-Naphthol6-Bromo-2-naphtholBromine, Tin, HClAcetic Acid~78127-129

Step 2: Synthesis of this compound via Suzuki Coupling

This protocol is a general procedure for the Suzuki coupling of aryl bromides with potassium vinyltrifluoroborate.[1][2]

Materials:

  • 6-Bromo-2-naphthol

  • Potassium vinyltrifluoroborate

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a degassed mixture of THF and water (9:1) in a Schlenk flask, add 6-bromo-2-naphthol (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (3.0 eq).

  • Add palladium(II) chloride (2 mol%) and triphenylphosphine (6 mol%) to the flask.

  • Heat the reaction mixture at reflux under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data (Expected):

Starting MaterialProductCatalyst SystemBaseSolventYield (%)
6-Bromo-2-naphtholThis compoundPdCl₂ / PPh₃Cs₂CO₃THF/Water70-85

Applications in Organic Synthesis

The dual functionality of this compound allows for its participation in a variety of organic transformations, making it a versatile building block.

Polymerization

The vinyl group of this compound serves as a polymerizable handle, allowing for the synthesis of polymers with pendant naphthol moieties. These polymers exhibit interesting photophysical and thermal properties. A common strategy involves the polymerization of a protected monomer, followed by deprotection to unveil the free hydroxyl group.

Workflow for Polymer Synthesis

cluster_1 Polymer Synthesis D 6-Methoxy-2-vinylnaphthalene E Poly(6-methoxy-2-vinylnaphthalene) D->E Coordination Polymerization F Poly(6-hydroxy-2-vinylnaphthalene) E->F Demethylation

Caption: Synthesis of poly(6-hydroxy-2-vinylnaphthalene).

Experimental Protocol: Synthesis of Syndiotactic Poly(6-hydroxy-2-vinylnaphthalene)

This protocol is based on the polymerization of 6-methoxy-2-vinylnaphthalene followed by demethylation.

Step 1: Polymerization of 6-Methoxy-2-vinylnaphthalene

  • Monomer: 6-Methoxy-2-vinylnaphthalene

  • Catalyst: Half-sandwich scandium precursor (e.g., FluSiMe₃Sc(CH₂SiMe₃)₂(THF))

  • Solvent: Toluene

  • Procedure: The polymerization is carried out at room temperature under an inert atmosphere. The monomer is added to a solution of the catalyst in the solvent. The reaction is stirred for a specified time, and then quenched with an appropriate reagent (e.g., methanol). The polymer is precipitated, filtered, and dried.

Step 2: Demethylation to Poly(6-hydroxy-2-vinylnaphthalene)

  • Polymer: Poly(6-methoxy-2-vinylnaphthalene)

  • Reagent: Boron tribromide (BBr₃)

  • Solvent: Dichloromethane

  • Procedure: The polymer is dissolved in the solvent and cooled to -20 °C. Boron tribromide is added dropwise, and the reaction is stirred at low temperature. The reaction is then quenched, and the deprotected polymer is isolated and purified.

Quantitative Data:

MonomerPolymerCatalystYield (%)Molecular Weight ( g/mol )PDI
6-Methoxy-2-vinylnaphthalenePoly(6-methoxy-2-vinylnaphthalene)FluSiMe₃Sc(CH₂SiMe₃)₂(THF)>95TunableNarrow
Cross-Coupling Reactions

The vinyl group of this compound can participate in various cross-coupling reactions, such as the Heck reaction, allowing for the formation of more complex stilbene-like structures. The hydroxyl group may require protection prior to the reaction depending on the reaction conditions.

Hypothetical Heck Reaction Workflow

cluster_2 Heck Reaction G This compound (Protected) I Stilbene Derivative G->I H Aryl Halide H->I

Caption: Heck coupling of this compound.

General Protocol for Heck Reaction:

  • Substrates: Protected this compound and an aryl halide.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) or a similar palladium source.

  • Ligand: A phosphine ligand (e.g., triphenylphosphine).

  • Base: A mild base such as triethylamine or sodium acetate.

  • Solvent: Anhydrous solvent like DMF or acetonitrile.

  • Procedure: The substrates, catalyst, ligand, and base are combined in the solvent under an inert atmosphere. The mixture is heated until the reaction is complete. After workup and purification, the stilbene derivative is obtained.

Dienophile in Diels-Alder Reactions

The electron-rich naphthalene ring and the vinyl group make this compound a potential dienophile in Diels-Alder reactions, providing a route to complex polycyclic structures. The reactivity will be influenced by the nature of the diene partner.

This compound is a valuable and versatile building block in organic synthesis. Its synthesis from readily available starting materials and its ability to undergo a range of chemical transformations, including polymerization and cross-coupling reactions, make it an attractive intermediate for the development of novel materials and potentially bioactive molecules. The detailed protocols provided herein serve as a guide for researchers and scientists in utilizing this compound for their synthetic endeavors. Further exploration of its reactivity is likely to uncover even more applications in the fields of materials science and drug discovery.

References

Application Notes and Protocols for the Analytical Detection of 6-Vinylnaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 6-Vinylnaphthalen-2-ol in a mixture. The methods described herein are essential for quality control, impurity profiling, and pharmacokinetic studies in the development of pharmaceuticals and other chemical products.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds. Accurate and sensitive analytical methods are crucial for its quantification in complex matrices. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic techniques for the determination of this analyte.

Analytical Methods

A comparative summary of the primary analytical methods for the detection of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase chromatography with UV or fluorescence detection is particularly well-suited for this analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for the identification and quantification of this compound, especially at trace levels. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Spectroscopic Methods

UV-Visible and fluorescence spectroscopy can be used for the rapid quantification of this compound, particularly in simpler mixtures or as a preliminary screening tool. These methods are based on the characteristic absorption and emission of light by the naphthalene chromophore.

Quantitative Data Summary

The following tables summarize the expected quantitative performance parameters for the analytical methods described. These values are based on methods for structurally similar naphthalene derivatives and serve as a guideline for method validation.

Table 1: High-Performance Liquid Chromatography (HPLC)

ParameterExpected Performance
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL
Precision (%RSD)< 2%
Accuracy/Recovery95 - 105%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterExpected Performance
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantitation (LOQ)0.3 - 3 ng/mL
Precision (%RSD)< 5%
Accuracy/Recovery90 - 110%

Table 3: Spectroscopic Methods (UV-Vis / Fluorescence)

ParameterExpected Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.3 - 1.5 µg/mL
Precision (%RSD)< 3%
Accuracy/Recovery92 - 108%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation Protocol

Effective sample preparation is critical for accurate and reliable results. The following protocol outlines a general procedure for the extraction of this compound from a solid or semi-solid mixture.

Sample_Preparation_Workflow cluster_sample Sample Handling cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Weigh Sample (e.g., 1 g) AddSolvent Add Extraction Solvent (e.g., 10 mL Methanol) Sample->AddSolvent Vortex Vortex/Sonicate (15 min) AddSolvent->Vortex Centrifuge Centrifuge (10 min @ 4000 rpm) Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Filter Filter through 0.45 µm Syringe Filter CollectSupernatant->Filter Dilute Dilute if Necessary Filter->Dilute ReadyForAnalysis Ready for HPLC/GC-MS Analysis Dilute->ReadyForAnalysis

Caption: General workflow for sample preparation.

Protocol:

  • Sample Weighing: Accurately weigh approximately 1 g of the homogenized sample mixture into a centrifuge tube.

  • Solvent Addition: Add 10 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Extraction: Vortex the mixture for 1 minute and then sonicate for 15 minutes to ensure complete extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet any solid material.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted analyte.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Dilution: If the expected concentration of this compound is high, dilute the filtered extract with the mobile phase (for HPLC) or an appropriate solvent (for GC-MS) to fall within the calibration range.

  • The sample is now ready for instrumental analysis.

HPLC Method Protocol

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis PreparedSample Prepared Sample Autosampler Autosampler PreparedSample->Autosampler Standard Standard Solutions Standard->Autosampler Column C18 Column Autosampler->Column Pump HPLC Pump Pump->Autosampler Detector UV/Fluorescence Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: HPLC analysis workflow.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended. A typical starting point is 50:50 (v/v) acetonitrile:water, with a linear gradient to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 254 nm is a suitable wavelength for the naphthalene chromophore.

    • Fluorescence: Excitation at ~280 nm and emission at ~340 nm.

Protocol:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards to construct a calibration curve.

  • Sample Analysis: Inject the prepared sample extracts.

  • Data Processing: Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

GC-MS Method Protocol

GCMS_Workflow cluster_prep Preparation cluster_gcms GC-MS System cluster_data Data Analysis PreparedSample Prepared Sample Derivatization Optional: Derivatization (e.g., Silylation) PreparedSample->Derivatization Injector GC Injector Derivatization->Injector GC_Column Capillary Column (e.g., DB-5ms) Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC MassSpectrum Mass Spectrum Identification TIC->MassSpectrum Quantification Quantification using Selected Ion Monitoring (SIM) MassSpectrum->Quantification

Application Notes and Protocols for Bioconjugation Strategies Using 6-Vinylnaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Vinylnaphthalen-2-ol is a bifunctional molecule featuring a reactive vinyl group and a phenolic hydroxyl group. This unique combination of functionalities presents opportunities for its application in bioconjugation, serving as a linker or a label for biomolecules such as proteins, peptides, and nucleic acids. The vinyl group can participate in "click chemistry" reactions, while the phenolic hydroxyl group offers a conjugation handle analogous to that of tyrosine residues in proteins.

This document provides detailed application notes and proposed protocols for two distinct bioconjugation strategies utilizing this compound. It is important to note that while the described methodologies are based on well-established bioconjugation chemistries, they are presented here as proposed strategies for this compound, for which specific literature is not yet available.

Strategy 1: Thiol-Ene "Click" Chemistry via the Vinyl Group

The vinyl group of this compound can be efficiently conjugated to thiol-containing biomolecules, such as proteins with accessible cysteine residues, through a photo-initiated thiol-ene "click" reaction.[1][2][3][4] This reaction is known for its high efficiency, selectivity, and biocompatibility, proceeding under mild conditions.[1][2][3]

Application Note:

This strategy is ideal for the site-specific labeling or crosslinking of proteins at cysteine residues. The resulting thioether bond is stable, making it suitable for applications requiring robust conjugates, such as in the development of antibody-drug conjugates (ADCs) or functionalized biomaterials. The reaction is initiated by UV light in the presence of a photoinitiator.

Experimental Protocol: Photo-initiated Thiol-Ene Conjugation of this compound to a Cysteine-Containing Protein

Materials:

  • Cysteine-containing protein (e.g., Bovine Serum Albumin, BSA)

  • This compound

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • UV lamp (365 nm)

  • Dialysis tubing or centrifugal filters for purification

  • Analytical equipment (e.g., SDS-PAGE, Mass Spectrometry)

Procedure:

  • Protein Preparation: Dissolve the cysteine-containing protein in PBS buffer to a final concentration of 5 mg/mL. If necessary, reduce any existing disulfide bonds using a mild reducing agent like TCEP and subsequently remove the reducing agent.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of the photoinitiator (Irgacure 2959) in DMSO.

  • Conjugation Reaction:

    • In a UV-transparent reaction vessel, add the protein solution.

    • Add the this compound stock solution to the desired final concentration (e.g., 10-fold molar excess over the protein).

    • Add the photoinitiator stock solution to a final concentration of 1 mM.

    • Gently mix the solution and incubate on ice.

  • Photo-initiation:

    • Expose the reaction mixture to UV light (365 nm) on ice for 30-60 minutes. The optimal exposure time should be determined empirically.

  • Purification:

    • Remove the unreacted this compound and photoinitiator by dialysis against PBS or by using centrifugal filters with an appropriate molecular weight cutoff.

  • Analysis:

    • Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Confirm the conjugation and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Quantitative Data Summary (Hypothetical)
ParameterCondition 1Condition 2Condition 3
Protein Concentration5 mg/mL5 mg/mL5 mg/mL
Molar Excess of this compound5-fold10-fold20-fold
UV Exposure Time30 min30 min30 min
Degree of Labeling (DOL) 0.81.52.1
Yield (%) 75%85%80%

Diagrams

Thiol_Ene_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Protein Cysteine-containing Protein in PBS Mix Mix Reagents with Protein Protein->Mix Reagent This compound & Photoinitiator in DMSO Reagent->Mix UV UV Irradiation (365 nm) Mix->UV Purify Purification (Dialysis/Filtration) UV->Purify Analyze Analysis (SDS-PAGE, MS) Purify->Analyze

Caption: Workflow for Thiol-Ene Conjugation.

Thiol_Ene_Reaction Reactants Protein-SH + VinylNaphthol Plus + Initiator Photoinitiator (hv, 365 nm) Arrow -> Initiator->Arrow Product Protein-S-CH2-CH2-Naphthol-OH Arrow->Product

Caption: Thiol-Ene Reaction Schematic.

Strategy 2: Mannich-Type Reaction via the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound, being electronically similar to the side chain of tyrosine, can be targeted for bioconjugation using a three-component Mannich-type reaction.[5][6][7][8][9] This reaction involves the condensation of an aldehyde and an amine to form an imine in situ, which then reacts with the electron-rich naphthalene ring at a position ortho to the hydroxyl group.

Application Note:

This strategy allows for the modification of biomolecules under mild conditions and can be used to introduce a variety of functionalities depending on the choice of the aldehyde and amine components.[6] It represents a powerful method for creating carbon-carbon bonds in a biological context. The reaction is highly selective for accessible phenolic groups.

Experimental Protocol: Mannich-Type Conjugation of this compound to a Biomolecule

(This protocol describes the conjugation of a payload (e.g., a fluorescent dye or a drug) containing an amine group to this compound, which is pre-conjugated to a biomolecule via its vinyl group. Alternatively, if the biomolecule has a phenolic group, this compound could be the payload)

Materials:

  • This compound-conjugated biomolecule

  • Amine-containing payload (e.g., an amino-functionalized fluorescent dye)

  • Formaldehyde

  • Phosphate buffer, pH 6.5

  • Dimethylformamide (DMF)

  • Purification columns (e.g., size-exclusion chromatography)

  • Analytical equipment (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

  • Biomolecule Preparation: Dissolve the this compound-conjugated biomolecule in phosphate buffer (pH 6.5) to a final concentration of 2 mg/mL.

  • Reagent Preparation:

    • Prepare a 1 M aqueous solution of formaldehyde.

    • Prepare a 100 mM stock solution of the amine-containing payload in DMF.

  • Conjugation Reaction:

    • To the biomolecule solution, add the formaldehyde solution to a final concentration of 50 mM.

    • Add the amine-containing payload stock solution to the desired final concentration (e.g., 20-fold molar excess).

    • Incubate the reaction mixture at room temperature for 18-24 hours with gentle agitation.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography to remove unreacted payload and formaldehyde.

  • Analysis:

    • Confirm the conjugation and determine the concentration of the final product using UV-Vis spectroscopy (measuring absorbance of the biomolecule and the payload).

    • Assess the purity of the conjugate by HPLC.

Quantitative Data Summary (Hypothetical)
ParameterCondition 1Condition 2Condition 3
Biomolecule Concentration2 mg/mL2 mg/mL2 mg/mL
Molar Excess of Amine Payload10-fold20-fold40-fold
Reaction Time18 h18 h24 h
Conjugation Efficiency (%) 45%65%70%
Purity (%) >95%>95%>90%

Diagrams

Mannich_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Biomolecule 6-VN-2-ol-conjugated Biomolecule in Buffer Mix Combine Reagents Biomolecule->Mix Reagents Formaldehyde & Amine-Payload Reagents->Mix Incubate Incubate at RT Mix->Incubate Purify Purification (SEC) Incubate->Purify Analyze Analysis (UV-Vis, HPLC) Purify->Analyze

Caption: Workflow for Mannich-Type Conjugation.

Mannich_Reaction Reactants Biomolecule-Naphthol-OH + CH2O + R-NH2 Arrow -> pH 6.5 Reactants->Arrow Product Biomolecule-Naphthol(OH)-CH2-NH-R Arrow->Product

Caption: Mannich-Type Reaction Schematic.

Conclusion

This compound presents a versatile platform for bioconjugation by leveraging the distinct reactivities of its vinyl and phenolic hydroxyl functionalities. The proposed thiol-ene and Mannich-type reaction strategies offer orthogonal approaches to covalently modify biomolecules. These methods are founded on robust and well-documented chemical principles, providing a strong basis for their application in drug development, diagnostics, and materials science. Experimental optimization of the provided protocols will be necessary to achieve the desired outcomes for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Vinylnaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-vinylnaphthalen-2-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide & FAQs

This section is designed to help you navigate common challenges and improve the yield and purity of your this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

A1: A widely employed and adaptable route is a four-step synthesis starting from 2-naphthol. This multi-step process involves:

  • Acetylation of 2-naphthol to form 2-naphthyl acetate.

  • Fries Rearrangement of 2-naphthyl acetate to yield 6-acetyl-2-naphthol.

  • Reduction of the ketone in 6-acetyl-2-naphthol to the secondary alcohol, 1-(6-hydroxy-2-naphthyl)ethanol.

  • Dehydration of the alcohol to produce the final product, this compound.

Q2: I am getting a low yield in the Fries rearrangement step. How can I favor the formation of the desired 6-acetyl-2-naphthol isomer?

A2: The Fries rearrangement of 2-naphthyl acetate can yield both 1-acetyl-2-naphthol (ortho-product) and 6-acetyl-2-naphthol (para-product). The reaction conditions play a crucial role in the regioselectivity. To favor the formation of the desired 6-acetyl-2-naphthol (para-product), it is recommended to conduct the reaction at a lower temperature.[1] Higher temperatures tend to favor the formation of the ortho-isomer, 1-acetyl-2-naphthol.[1][2]

Q3: During the dehydration of 1-(6-hydroxy-2-naphthyl)ethanol, I am observing significant polymerization of the product. How can I prevent this?

A3: Polymerization of the vinylnaphthalene product is a common side reaction during dehydration, especially at elevated temperatures. To minimize this, it is advisable to perform the dehydration under vacuum. This allows for the distillation and immediate removal of the this compound as it is formed, thus reducing its exposure to the high temperatures that promote polymerization.

Troubleshooting Common Issues

Issue 1: Low yield of 2-naphthyl acetate in the initial acetylation step.

  • Possible Cause: Incomplete reaction or hydrolysis of the product.

  • Troubleshooting Steps:

    • Ensure that the 2-naphthol is completely dissolved and that the reagents are of high purity.

    • Use a slight excess of acetic anhydride to drive the reaction to completion.

    • Perform the reaction in an alkaline medium (e.g., with NaOH) to facilitate the formation of the more nucleophilic naphthoxide ion.[3]

    • After the reaction, ensure rapid and efficient work-up to minimize hydrolysis of the ester product.

Issue 2: Formation of multiple products in the Fries rearrangement.

  • Possible Cause: Suboptimal reaction temperature or solvent.

  • Troubleshooting Steps:

    • Carefully control the reaction temperature. Lower temperatures (typically below 60°C) favor the formation of the para-isomer (6-acetyl-2-naphthol).[1]

    • The choice of solvent can influence the isomer ratio. Non-polar solvents tend to favor the ortho-product, while more polar solvents can increase the proportion of the para-product.[1]

Issue 3: Incomplete reduction of 6-acetyl-2-naphthol.

  • Possible Cause: Insufficient reducing agent or catalyst deactivation.

  • Troubleshooting Steps:

    • Use a sufficient excess of the reducing agent, such as sodium borohydride.

    • Ensure the solvent is anhydrous if using a hydride-based reducing agent.

    • If performing catalytic hydrogenation, ensure the catalyst is active and not poisoned.

Issue 4: Difficulty in purifying the final product, this compound.

  • Possible Cause: Presence of unreacted starting materials, side products, or polymerized material.

  • Troubleshooting Steps:

    • Flash column chromatography is an effective method for purifying the final product.[4] A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is a good starting point.

    • To remove polymeric material, consider dissolving the crude product in a suitable solvent and filtering to remove insoluble polymers before chromatographic purification.

    • For removal of trace impurities, recrystallization from a suitable solvent can be employed.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the multi-step synthesis of this compound.

StepReactionReagents & CatalystsSolventTemperature (°C)Time (h)Typical Yield (%)
1Acetylation of 2-Naphthol2-Naphthol, Acetic Anhydride, NaOHWater/Alkaline mediumRoom Temperature1 - 2>90
2Fries Rearrangement2-Naphthyl Acetate, AlCl₃Nitrobenzene or CS₂25 - 6012 - 2450 - 70
3Reduction of 6-Acetyl-2-naphthol6-Acetyl-2-naphthol, NaBH₄Methanol or Ethanol0 - 252 - 4>90
4Dehydration of 1-(6-hydroxy-2-naphthyl)ethanol1-(6-hydroxy-2-naphthyl)ethanol, KHSO₄ (catalyst)None (neat)150 - 180 (under vacuum)1 - 260 - 80

Experimental Protocols

Protocol 1: Synthesis of 2-Naphthyl Acetate (Acetylation)

  • Dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with vigorous stirring.

  • Continue stirring for 1-2 hours, allowing the reaction to proceed to completion.

  • Collect the precipitated 2-naphthyl acetate by vacuum filtration.

  • Wash the solid with cold water and dry thoroughly.

Protocol 2: Synthesis of 6-Acetyl-2-naphthol (Fries Rearrangement)

  • In a flask protected from moisture, suspend anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 2-naphthyl acetate in the same solvent to the cooled suspension with stirring.

  • After the addition is complete, allow the reaction mixture to stir at a controlled low temperature (e.g., 25-40°C) for 12-24 hours.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate 6-acetyl-2-naphthol.

Protocol 3: Synthesis of 1-(6-hydroxy-2-naphthyl)ethanol (Reduction)

  • Dissolve 6-acetyl-2-naphthol in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Gradually add sodium borohydride (NaBH₄) in small portions with stirring.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

Protocol 4: Synthesis of this compound (Dehydration)

  • Combine 1-(6-hydroxy-2-naphthyl)ethanol with a catalytic amount of potassium bisulfate (KHSO₄) in a distillation apparatus.

  • Heat the mixture under vacuum (e.g., 1-10 mmHg) to a temperature of 150-180°C.

  • The product, this compound, will distill as it is formed. Collect the distillate.

  • The collected product can be further purified by column chromatography if necessary.

Mandatory Visualization

Synthesis_Pathway Start 2-Naphthol Step1 Acetylation (Acetic Anhydride, NaOH) Start->Step1 Intermediate1 2-Naphthyl Acetate Step1->Intermediate1 Step2 Fries Rearrangement (AlCl3, low temp.) Intermediate1->Step2 Intermediate2 6-Acetyl-2-naphthol Step2->Intermediate2 Step3 Reduction (NaBH4) Intermediate2->Step3 Intermediate3 1-(6-hydroxy-2-naphthyl)ethanol Step3->Intermediate3 Step4 Dehydration (KHSO4, vacuum) Intermediate3->Step4 End This compound Step4->End

Caption: Overall synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product IdentifyStep Identify the problematic synthetic step Start->IdentifyStep Fries Fries Rearrangement? IdentifyStep->Fries Is it Dehydration Dehydration? IdentifyStep->Dehydration Is it Other Other Steps? IdentifyStep->Other Is it FriesYes Adjust Temperature (lower for para) Optimize Solvent Fries->FriesYes Yes DehydrationYes Use Vacuum Distillation Add Polymerization Inhibitor Dehydration->DehydrationYes Yes OtherYes Check Reagent Purity Ensure Anhydrous Conditions Optimize Reaction Time Other->OtherYes Yes Purify Purify by Column Chromatography or Recrystallization FriesYes->Purify DehydrationYes->Purify OtherYes->Purify End Improved Yield and Purity Purify->End

Caption: Troubleshooting workflow for synthesis issues.

Fries_Rearrangement_Selectivity Condition Fries Rearrangement Conditions Temp Temperature Condition->Temp Solvent Solvent Polarity Condition->Solvent LowTemp Low Temperature Temp->LowTemp HighTemp High Temperature Temp->HighTemp PolarSolvent Polar Solvent Solvent->PolarSolvent NonPolarSolvent Non-Polar Solvent Solvent->NonPolarSolvent ParaProduct Favors para-Product (6-Acetyl-2-naphthol) LowTemp->ParaProduct OrthoProduct Favors ortho-Product (1-Acetyl-2-naphthol) HighTemp->OrthoProduct PolarSolvent->ParaProduct NonPolarSolvent->OrthoProduct

Caption: Factors influencing Fries rearrangement regioselectivity.

References

Technical Support Center: Purification of Crude 6-Vinylnaphthalen-2-ol by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 6-Vinylnaphthalen-2-ol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: While the exact impurity profile depends on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions (e.g., polymerization or oxidation of the vinyl group or phenol), and residual catalysts or reagents. Due to the presence of a vinyl group and a phenolic hydroxyl group, the compound may be susceptible to oxidation and polymerization.[1][2]

Q2: How do I choose an appropriate solvent system for the column chromatography of this compound?

A2: The best solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column.[3] A good starting point for a moderately polar compound like this compound on a normal-phase silica gel TLC plate is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4][5] The ideal solvent system will give a retention factor (Rf) for the desired product in the range of 0.25-0.40 and provide good separation from impurities.[6]

Q3: What stationary phase should I use for the chromatography?

A3: For normal-phase chromatography of moderately polar organic molecules like this compound, silica gel is the most common and effective stationary phase.[3][5] The particle size of the silica gel (e.g., 60-120 mesh or 70-230 mesh) will influence the resolution and flow rate of the separation.[5]

Q4: How can I visualize the spots on a TLC plate if this compound is not colored?

A4: Naphthalene derivatives are typically UV-active due to their aromatic nature.[5] Therefore, the spots on a TLC plate can be visualized under a UV lamp, usually at 254 nm.[5] Alternatively, staining with a developing agent such as potassium permanganate or iodine can be used, although these are destructive methods.[7]

Q5: My purified this compound is unstable and changes color over time. What can I do?

A5: Phenols and vinyl compounds can be sensitive to air and light, leading to oxidation and polymerization. It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (-20°C or -80°C for long-term storage).[8][9] The use of antioxidants or polymerization inhibitors may also be considered depending on the intended downstream application.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC. The polarity of the solvent system is either too high or too low.Systematically vary the ratio of the polar and non-polar solvents.[6] If spots are too high on the plate (high Rf), decrease the polarity of the mobile phase. If the spots remain at the baseline (low Rf), increase the polarity.[10]
The product does not elute from the column. The mobile phase is not polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (gradient elution).[6]
The product elutes too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the eluent by reducing the percentage of the more polar solvent.[6]
Broad or tailing bands during column chromatography. - The column was packed improperly, leading to channels. - The sample was loaded in a large volume of solvent. - The column was overloaded with the crude sample.- Ensure the column is packed uniformly without any air bubbles.[6] - Dissolve the crude product in a minimal amount of solvent for loading.[5][6] - Reduce the amount of crude material loaded onto the column.[6]
Co-elution of the product with an impurity. The chosen solvent system does not provide adequate resolution between the product and the impurity.Re-optimize the solvent system using TLC. Try different solvent combinations. For example, substituting ethyl acetate with dichloromethane or adding a small percentage of a third solvent might improve separation.
Cracks appear in the silica bed of the column. The column has run dry.Always maintain a level of solvent above the silica gel to prevent it from drying out and cracking, which will ruin the separation.[5]

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization

This protocol is for determining the optimal mobile phase for column chromatography.

  • Preparation: Prepare several developing chambers with different mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Start with ratios like 9:1, 8:2, 7:3, and 1:1 (hexane:ethyl acetate). Place a piece of filter paper in each chamber to ensure saturation of the atmosphere with the solvent vapors.[7]

  • Spotting: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.[7]

  • Development: Place the TLC plate in a developing chamber, ensuring the baseline is above the solvent level.[5] Allow the solvent to ascend the plate until it is about 1 cm from the top.[5]

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.[7] Visualize the separated spots under a UV lamp (254 nm).[5]

  • Analysis: Calculate the Rf value for each spot. The optimal solvent system will give an Rf value of approximately 0.25-0.40 for the this compound and show good separation from other spots.[6]

Column Chromatography Protocol
  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approximately 1 cm).[11]

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.[11]

    • Add another layer of sand (approximately 1 cm) on top of the packed silica gel.[5]

    • Drain the solvent until it is level with the top of the sand.[11]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent.[5]

    • Carefully add the dissolved sample to the top of the column and allow it to absorb into the silica gel.[5]

  • Elution:

    • Carefully add the optimized mobile phase to the column, taking care not to disturb the top layer of sand.[11]

    • Open the stopcock and begin collecting the eluent in fractions (e.g., in test tubes or flasks).[11]

    • Maintain a constant flow rate and ensure the column does not run dry.[5][11]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.[5]

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data

The following tables provide exemplary data for the purification of this compound. The actual values will vary depending on the specific experimental conditions and the composition of the crude mixture.

Table 1: Exemplary TLC Data for Solvent System Selection

Hexane:Ethyl Acetate RatioRf of Impurity 1 (less polar)Rf of this compoundRf of Impurity 2 (more polar)
9:10.550.200.05
8:2 0.70 0.35 0.15
7:30.850.500.30

Based on this exemplary data, an 8:2 hexane:ethyl acetate mixture would be a good choice for the mobile phase.

Table 2: Typical Column Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel (e.g., 70-230 mesh)
Column Dimensions Dependent on the amount of crude material (e.g., 2-4 cm diameter)
Amount of Silica Gel Typically 50-100 times the weight of the crude sample
Mobile Phase (Eluent) e.g., 8:2 Hexane:Ethyl Acetate (isocratic elution)
Sample Loading Dry loading or minimal volume of a suitable solvent
Fraction Size 10-20 mL (or as appropriate for the column size)
Monitoring TLC analysis of collected fractions

Visualizations

experimental_workflow crude_sample Crude this compound tlc TLC for Solvent System Optimization crude_sample->tlc column_prep Prepare Silica Gel Column tlc->column_prep Determines Solvent sample_loading Load Crude Sample column_prep->sample_loading elution Elute with Optimized Solvent sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure Identify Pure Fractions evaporation Solvent Evaporation combine_pure->evaporation purified_product Purified this compound evaporation->purified_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree start Poor Separation in Column? cause1 Product elutes too fast (High Rf)? start->cause1 Yes cause2 Product elutes too slow (Low Rf)? start->cause2 No solution1 Decrease Solvent Polarity cause1->solution1 solution2 Increase Solvent Polarity cause2->solution2 Yes cause3 Broad or Tailing Bands? cause2->cause3 No solution3 Repack Column / Check Loading cause3->solution3 Yes cause4 Co-elution of Impurities? cause3->cause4 No solution4 Re-optimize Solvent System (TLC) cause4->solution4 Yes

Caption: Troubleshooting decision tree for column chromatography.

References

Preventing undesired polymerization of 6-Vinylnaphthalen-2-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Vinylnaphthalen-2-ol. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the undesired polymerization of this valuable compound during storage and handling.

Troubleshooting Guide

This guide addresses common issues encountered during the storage of this compound in a question-and-answer format.

Q1: I observed solid particles or a viscous liquid in my container of this compound, which was originally a crystalline solid. What is happening?

A1: The presence of solid particles, cloudiness, or increased viscosity suggests that undesired polymerization has initiated. This compound, like other vinyl aromatic compounds, is susceptible to self-polymerization, especially when exposed to heat, light, or oxygen.

Q2: My this compound has started to polymerize. Can I still use it?

A2: It is not recommended to use the material if polymerization has occurred. The presence of oligomers and polymers will affect the purity and reactivity of the monomer in your experiments, leading to inaccurate and unreliable results. For applications requiring high purity, the material should be discarded following appropriate chemical waste disposal procedures.

Q3: I suspect polymerization has started, but it's not visually apparent. How can I confirm this?

A3: You can use analytical techniques to detect the presence of oligomers. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to analyze the purity of your sample. A decrease in the monomer peak and the appearance of new, broader peaks at higher molecular weights are indicative of polymerization.

Q4: What are the primary factors that trigger the polymerization of this compound?

A4: The main triggers for polymerization are:

  • Elevated Temperatures: Higher temperatures increase the rate of polymerization.

  • Light Exposure: UV light can initiate free-radical polymerization.

  • Presence of Oxygen: Oxygen can form peroxides, which act as initiators for polymerization.

  • Contamination: Contaminants such as metals or other reactive species can catalyze polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent polymerization?

A1: To minimize the risk of polymerization, this compound should be stored under the following conditions:

  • Temperature: Store at 2-8 °C.[]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

  • Light: Protect from light by storing in an amber glass bottle or in a dark location.

  • Container: Use clean, dry, and inert containers, such as amber glass bottles with PTFE-lined caps.

Q2: Should I use a polymerization inhibitor for storing this compound?

A2: Yes, for long-term storage, the use of a polymerization inhibitor is highly recommended. Common inhibitors for vinyl aromatic compounds include Hydroquinone (HQ), 4-tert-Butylcatechol (TBC), and Butylated Hydroxytoluene (BHT). The choice and concentration of the inhibitor may depend on the intended application and the required purity of the compound.

Q3: What are the recommended concentrations for common inhibitors?

InhibitorTypical Concentration Range (ppm)Notes
Hydroquinone (HQ)50 - 200Effective, but may require removal before use in some applications.
4-tert-Butylcatechol (TBC)10 - 100Highly effective, but can be sensitive to moisture.
Butylated Hydroxytoluene (BHT)100 - 500Often used in industrial applications as a radical scavenger.

Q4: How can I remove the inhibitor before using this compound in my experiment?

A4: Phenolic inhibitors like hydroquinone and TBC can be removed by washing a solution of the monomer (e.g., in diethyl ether or toluene) with an aqueous sodium hydroxide solution (5-10%). The deprotonated inhibitor will be extracted into the aqueous layer. The organic layer should then be washed with water until neutral, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure.

Q5: What is the expected shelf life of this compound?

A5: The shelf life is highly dependent on the storage conditions and the presence of an inhibitor. When stored properly at 2-8 °C under an inert atmosphere and with an appropriate inhibitor, the shelf life can be up to 1-2 years. Without an inhibitor, or if stored at room temperature, the shelf life will be significantly shorter, potentially only a few weeks or months. Regular analytical testing is recommended for long-term storage.

Experimental Protocols

Protocol 1: Evaluation of Polymerization Inhibitor Effectiveness

This protocol provides a general method to assess the effectiveness of different inhibitors in preventing the thermal polymerization of this compound.

1. Materials:

  • This compound
  • Candidate inhibitors (e.g., HQ, TBC, BHT)
  • Anhydrous, inhibitor-free solvent (e.g., toluene or anisole)
  • Small glass vials with PTFE-lined screw caps
  • Heating block or oil bath with precise temperature control
  • HPLC or GC instrument for analysis

2. Procedure:

  • Preparation of Stock Solutions:
  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 M).
  • Prepare stock solutions of each inhibitor at a known concentration (e.g., 1000 ppm) in the same solvent.
  • Sample Preparation:
  • In separate labeled vials, add the this compound stock solution.
  • Spike each vial with a different inhibitor stock solution to achieve the desired final concentration (e.g., 50, 100, 200 ppm). Include a control sample with no inhibitor.
  • Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) and seal tightly.
  • Accelerated Aging:
  • Place the vials in a heating block or oil bath set to a constant elevated temperature (e.g., 60 °C). The temperature should be high enough to induce polymerization in the control sample within a reasonable timeframe but not so high as to cause decomposition.
  • Monitoring Polymerization:
  • At regular time intervals (e.g., 0, 24, 48, 72 hours), remove an aliquot from each vial for analysis.
  • Analyze the samples by HPLC or GC to determine the remaining monomer concentration.
  • Data Analysis:
  • Plot the percentage of remaining this compound as a function of time for each inhibitor and concentration.
  • The most effective inhibitor will show the slowest rate of monomer depletion.

Visualizations

Troubleshooting_Polymerization cluster_observation Visual Inspection start Observe This compound Appearance is_viscous is_viscous start->is_viscous Is the material viscous or cloudy? polymer_suspected Polymerization Suspected is_viscous->polymer_suspected Yes no_issue No Visual Issue is_viscous->no_issue No confirm_analysis Perform HPLC/GC Analysis polymer_suspected->confirm_analysis Confirm with Analysis is_polymerized is_polymerized confirm_analysis->is_polymerized Are oligomers detected? discard Discard Material & Review Storage is_polymerized->discard Yes proceed Proceed with Experiment is_polymerized->proceed No review_storage Review Storage Conditions: - Temperature (2-8 °C) - Inert Atmosphere - Light Protection - Inhibitor Presence discard->review_storage

Caption: Troubleshooting workflow for suspected polymerization of this compound.

References

Technical Support Center: Synthesis of 6-Vinylnaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Vinylnaphthalen-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding potential side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common laboratory-scale synthetic routes to this compound are:

  • The Wittig Reaction: This involves the reaction of 6-hydroxy-2-naphthaldehyde with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide. This method is favored for its reliability in forming the carbon-carbon double bond at a specific location.

  • Dehydration of 1-(6-hydroxy-2-naphthyl)ethanol: This route involves the synthesis of the precursor alcohol, 1-(6-hydroxy-2-naphthyl)ethanol, which is then dehydrated to form the vinyl group. The alcohol precursor can be prepared by the reduction of 6-hydroxy-2-acetylnaphthalene or via a Grignard reaction with 6-hydroxy-2-naphthaldehyde.

Q2: What is the most common side product in the Wittig synthesis of this compound?

A2: The most significant byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). TPPO is formed from the phosphorus ylide reagent during the reaction. Its removal from the reaction mixture is a critical purification step.

Q3: What are the potential side reactions when using the dehydration method?

A3: The dehydration of 1-(6-hydroxy-2-naphthyl)ethanol can lead to several side reactions, including:

  • Isomerization: The double bond of the vinyl group can migrate to a more thermodynamically stable position, leading to the formation of ethylidene isomers.

  • Polymerization: The vinyl group is susceptible to polymerization, especially at elevated temperatures or in the presence of acidic catalysts, which can result in the formation of oligomeric or polymeric tars.

  • Ether Formation: Intermolecular dehydration between two molecules of the alcohol precursor can lead to the formation of an ether byproduct.

Q4: Can the phenolic hydroxyl group interfere with the synthesis?

A4: Yes, the acidic proton of the phenolic hydroxyl group can interfere with certain reagents. For instance, in the Wittig reaction, a strong base is used to generate the ylide. This base can also deprotonate the hydroxyl group. Similarly, in a Grignard reaction to form the alcohol precursor, the Grignard reagent will be quenched by the acidic proton. Therefore, protection of the hydroxyl group (e.g., as a methoxy or silyl ether) may be necessary, followed by a deprotection step after the desired transformation.

Troubleshooting Guides

This section provides guidance on common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound in Wittig Synthesis
Possible CauseTroubleshooting Steps
Incomplete ylide formation. Ensure anhydrous reaction conditions as the ylide is moisture-sensitive. Use a sufficiently strong base (e.g., n-butyllithium, sodium hydride) to deprotonate the phosphonium salt completely. A color change (often to deep yellow or orange) can indicate ylide formation.
Reaction with the phenolic hydroxyl group. Consider protecting the hydroxyl group of 6-hydroxy-2-naphthaldehyde before the Wittig reaction. Common protecting groups include methoxymethyl (MOM) ether or tert-butyldimethylsilyl (TBDMS) ether.
Steric hindrance. While less of a concern with the methyl ylide, ensure the reaction is stirred efficiently to overcome any steric hindrance.
Difficult purification. Triphenylphosphine oxide can be challenging to separate. See the purification guide below.
Issue 2: Formation of Tarry Byproducts
Possible CauseTroubleshooting Steps
Polymerization of the vinyl group. Avoid excessive heat during the reaction and workup. Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture or during purification. A Japanese patent suggests that limiting impurities in the starting material can reduce tar formation.[1]
Decomposition of starting materials or product. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use purified reagents and solvents.
Issue 3: Difficulty in Purifying the Final Product
Possible CauseTroubleshooting Steps
Presence of triphenylphosphine oxide (TPPO) from Wittig reaction. TPPO can often be removed by column chromatography on silica gel. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is typically effective. In some cases, precipitation of TPPO from a non-polar solvent can be attempted.
Mixture of isomeric products from dehydration. Careful column chromatography may be required to separate the desired vinyl isomer from other isomers. The choice of stationary and mobile phases will be critical.
Residual starting materials. Monitor the reaction progress by thin-layer chromatography (TLC) to ensure complete consumption of the starting material. If the reaction is incomplete, adjust reaction time or temperature accordingly.

Experimental Protocols

Key Experiment: Wittig Reaction of 6-hydroxy-2-naphthaldehyde

This is a generalized protocol and may require optimization.

Materials:

  • 6-hydroxy-2-naphthaldehyde

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-Butyllithium in hexanes or Sodium Hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., n-BuLi) dropwise to the suspension. The mixture will typically turn a deep yellow or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

  • Wittig Reaction: In a separate flask, dissolve 6-hydroxy-2-naphthaldehyde in anhydrous THF.

  • Cool the ylide solution back to 0 °C and slowly add the solution of 6-hydroxy-2-naphthaldehyde dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate solvent gradient.

Visualizations

Synthesis Pathway of this compound via Wittig Reaction

G cluster_0 Ylide Formation cluster_1 Wittig Reaction Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Phosphorus Ylide Phosphorus Ylide Methyltriphenylphosphonium bromide->Phosphorus Ylide + Base Base (e.g., n-BuLi) Base (e.g., n-BuLi) This compound This compound Phosphorus Ylide->this compound + 6-hydroxy-2-naphthaldehyde Triphenylphosphine oxide Triphenylphosphine oxide Phosphorus Ylide->Triphenylphosphine oxide 6-hydroxy-2-naphthaldehyde 6-hydroxy-2-naphthaldehyde 6-hydroxy-2-naphthaldehyde->this compound

Caption: Wittig reaction pathway for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Purification Loss Purification Loss Low Yield->Purification Loss Check Reagent Purity Check Reagent Purity Incomplete Reaction->Check Reagent Purity Yes Optimize Conditions\n(Time, Temp) Optimize Conditions (Time, Temp) Incomplete Reaction->Optimize Conditions\n(Time, Temp) No Polymerization? Polymerization? Side Reactions->Polymerization? Yes Isomerization? Isomerization? Side Reactions->Isomerization? No Optimize Chromatography Optimize Chromatography Purification Loss->Optimize Chromatography Yes Consider Recrystallization Consider Recrystallization Purification Loss->Consider Recrystallization No Add Inhibitor\nLower Temperature Add Inhibitor Lower Temperature Polymerization?->Add Inhibitor\nLower Temperature Use Milder Conditions Use Milder Conditions Isomerization?->Use Milder Conditions

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Catalyst Loading for 6-Vinylnaphthalen-2-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing catalyst loading for reactions involving 6-Vinylnaphthalen-2-ol.

Troubleshooting Guide

Reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling), are sensitive to catalyst loading. The following guide provides solutions to common problems.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.[1]- Screen Catalyst Loading: Start with a standard loading (e.g., 1-2 mol%) and screen a range (e.g., 0.5 mol%, 5 mol%) to observe the effect on yield.[1][2] - Use a Fresh Catalyst Sample: If possible, use a fresh, reliable sample of the catalyst as a positive control.[3]
Catalyst Deactivation/Poisoning: Impurities in reagents or solvents can poison the catalyst.[2][3][4] The catalyst may also be unstable under the reaction conditions.[2]- Use High-Purity Reagents: Ensure starting materials, solvents, and bases are pure and anhydrous.[2][5] - Degas Solvents: Thoroughly degas solvents to remove oxygen, which can deactivate palladium catalysts.[2] - Handle Catalyst Under Inert Atmosphere: Handle sensitive catalysts in a glovebox or under a stream of inert gas.[2]
Inefficient Pre-catalyst Activation: For Pd(II) pre-catalysts, in-situ reduction to the active Pd(0) species may be inefficient.[6]- Review Pre-catalyst Activation: Ensure any necessary activation steps are performed correctly according to literature procedures.[3][6] - Consider a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ might be beneficial.[5]
Formation of Side Products (e.g., Homocoupling) High Catalyst Loading: High catalyst concentrations can sometimes promote side reactions.[2][7][8]- Reduce Catalyst Loading: Systematically decrease the catalyst loading to see if it suppresses side product formation. - Optimize Ligand-to-Metal Ratio: The ratio of ligand to palladium can influence selectivity. A typical starting point is 2:1 for monodentate ligands.[9]
Incorrect Ligand Choice: The ligand's steric and electronic properties are crucial for controlling selectivity.[5][10]- Screen Different Ligands: Experiment with a variety of ligands (e.g., bulky, electron-rich phosphines like SPhos or XPhos for challenging couplings).[9]
Inconsistent Reaction Results Variations in Experimental Conditions: Subtle changes in setup, reagent quality, or atmosphere can lead to inconsistent outcomes.[2]- Ensure Inert Atmosphere: Consistently use an inert atmosphere (e.g., argon or nitrogen) for all reactions.[2] - Use Freshly Purified Reagents: Use freshly purified and degassed solvents and high-purity reagents for each experiment.[2] - Precise Temperature Control: Maintain a constant and accurate reaction temperature.[2]
Reaction Stalls Before Completion Catalyst Decomposition: The catalyst may be degrading over the course of the reaction.- Use a More Robust Catalyst System: Consider a more stable pre-catalyst or ligand that is less prone to decomposition under the reaction conditions.[10] - Lower Reaction Temperature: High temperatures can lead to catalyst decomposition.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting catalyst loading for a new reaction with this compound?

A1: For initial screening of cross-coupling reactions, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[9] For well-optimized systems, this can often be reduced to 0.1-1 mol%.[9] For particularly challenging transformations, a higher initial loading of up to 10 mol% may be necessary to see product formation.[9]

Q2: Can increasing the catalyst loading have a negative effect on my reaction?

A2: Yes. While a higher catalyst loading can increase the reaction rate, it can also lead to negative consequences. Too high a concentration can promote the formation of side products and can lead to catalyst aggregation or dimerization, forming less active or inactive species.[2] It also increases the cost of the reaction and the amount of residual metal in the final product.

Q3: How does the choice of ligand affect the optimal catalyst loading?

A3: The ligand is critical to the stability and activity of the catalyst. Highly active and robust ligands can stabilize the palladium center, allowing for lower catalyst loadings to be used effectively. Conversely, less stable catalyst systems may require higher loadings to achieve a desirable reaction rate and yield.

Q4: I see a black precipitate in my reaction. What is it and is it a problem?

A4: The black precipitate is likely "palladium black," which is composed of agglomerated palladium nanoparticles.[4] Its formation indicates that the Pd(0) catalyst is coming out of the solution. While common in many successful Suzuki and Heck couplings, rapid and extensive precipitation early in the reaction often signifies poor catalyst stability and can lead to incomplete conversion as the number of active catalytic sites is reduced.[4]

Q5: How can I minimize the amount of catalyst needed for my reaction?

A5: To minimize catalyst loading, focus on optimizing other reaction parameters. This includes screening different ligands, bases, and solvents, as well as optimizing the reaction temperature and concentration.[11] Using high-purity reagents and ensuring an inert atmosphere will also help maintain catalyst activity, potentially allowing for lower loadings.[2]

Experimental Protocol: Optimization of Catalyst Loading for a Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for optimizing the palladium catalyst loading for the Suzuki-Miyaura coupling of a hypothetical aryl bromide with 6-vinylnaphthalen-2-ylboronic acid (assuming its preparation).

Materials:

  • 6-Vinylnaphthalen-2-ylboronic acid (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., SPhos, PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • Reactor Setup: In a glovebox or under a positive pressure of inert gas, add the aryl bromide, 6-vinylnaphthalen-2-ylboronic acid, and base to a series of oven-dried reaction vials equipped with stir bars.

  • Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium catalyst and the ligand in the chosen degassed solvent. Add the appropriate volume of the stock solutions to each reaction vial to achieve the target catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0 mol%). Maintain a constant ligand-to-palladium ratio (e.g., 2:1).

  • Solvent Addition: Add the degassed solvent to each vial to reach the desired concentration.

  • Reaction: Seal the vials and place them in a preheated aluminum block on a magnetic stir plate at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reactions at set time points (e.g., 1, 4, 12, 24 hours) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS to determine the conversion and formation of any side products.

  • Work-up and Analysis: Upon completion, cool the reactions to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography. Determine the isolated yield for each catalyst loading.

Data Presentation: Effect of Catalyst Loading on Reaction Yield
Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)Notes
0.5246558Slow reaction, incomplete conversion
1.0129589Good yield and reaction rate
2.08>9992Faster reaction, slightly higher yield
5.08>9985Increased side product formation observed

Data is illustrative and based on general trends.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Optimization prep_reagents Prepare Reagents (Substrates, Base, Solvent) setup Set up Parallel Reactions with Varying Catalyst Loading prep_reagents->setup prep_catalyst Prepare Catalyst & Ligand Stock Solutions prep_catalyst->setup run_reaction Run Reactions at Constant Temperature setup->run_reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) run_reaction->monitor workup Work-up & Purify monitor->workup analyze Analyze Yield & Purity workup->analyze optimize Optimal Loading Achieved? analyze->optimize optimize->setup No, reiterate with adjusted loading end END optimize->end Yes

Caption: Experimental workflow for optimizing catalyst loading.

Troubleshooting_Tree start Low Reaction Yield q1 Is catalyst loading within 1-5 mol%? start->q1 a1_no Screen Catalyst Loading (0.5% to 5%) q1->a1_no No q2 Are reagents & solvents high-purity & degassed? q1->q2 Yes a1_yes Check Catalyst Activity & Reagent Purity a1_no->a1_yes a2_no Purify/Degas Reagents & Rerun q2->a2_no No q3 Is reaction temperature optimized? q2->q3 Yes a2_yes Screen Ligands & Bases a2_no->q2 Re-evaluate a3_yes Consider Alternative Catalyst System q3->a3_yes Yes a3_no Screen Temperature Range q3->a3_no No a3_no->q3 Re-evaluate

Caption: Troubleshooting decision tree for low reaction yield.

References

Troubleshooting low fluorescence quantum yield in 6-Vinylnaphthalen-2-ol probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Vinylnaphthalen-2-ol and similar naphthalene-based fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important for my this compound probe?

A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the probe.[1][2][3] A high quantum yield is crucial for applications requiring bright signals and high sensitivity, such as in bioimaging and quantitative assays.[4] For this compound probes, a higher quantum yield translates to a stronger signal for a given concentration and excitation intensity.

Q2: I cannot find a literature value for the quantum yield of this compound. What should I do?

Q3: How do solvent properties affect the fluorescence of my probe?

A3: Solvent polarity can significantly impact the fluorescence emission of your probe.[7] Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum.[7] This is due to the reorientation of solvent molecules around the excited state of the fluorophore, which lowers its energy level.[7] The fluorescence quantum yield and lifetime of naphthalene derivatives can also decrease with increasing solvent polarity.[8] Therefore, it is critical to maintain consistent solvent conditions for reproducible results.

Q4: Can the pH of my solution affect the fluorescence of this compound?

A4: Yes, pH can significantly affect fluorescence, especially for molecules with acidic or basic functional groups.[9] this compound contains a hydroxyl group (-OH), which can be deprotonated at basic pH. This change in the electronic structure of the molecule can alter its absorption and emission properties, as well as its quantum yield. For instance, a neutral or alkaline solution of aniline fluoresces in the visible region, while an acidic solution does not.[9] It is crucial to buffer your experiments to a constant pH to ensure consistent fluorescence measurements.

Troubleshooting Guide for Low Quantum Yield

This guide addresses common issues that can lead to unexpectedly low fluorescence quantum yield in experiments using this compound probes.

Issue 1: The measured quantum yield is significantly lower than expected.

Possible Cause Suggested Solution
Incorrect Measurement Protocol Ensure you are using a validated protocol for relative quantum yield determination.[1][2][10] Verify the calculations, including corrections for the solvent's refractive index if different from the standard.[2][10]
Inaccurate Concentration Precisely determine the concentration of your probe and the standard using a spectrophotometer. Errors in absorbance measurements will directly impact the calculated quantum yield.[1]
Inner Filter Effects High concentrations can lead to reabsorption of emitted fluorescence (inner filter effect), which artificially lowers the measured intensity. Keep the absorbance of your solutions below 0.1 at the excitation wavelength in a 10 mm cuvette.[1]
Contaminated or Degraded Probe Impurities in the probe solution can quench fluorescence. Ensure the purity of your this compound. Naphthalene derivatives can also undergo photodegradation, especially when exposed to UV light.[11][12] Store your probe protected from light.[13]
Solvent Impurities Use spectroscopic grade solvents to minimize background fluorescence and quenching from impurities.[10] Even small traces of water in hygroscopic solvents can affect quantum yield.[14]
Presence of Quenchers Dissolved oxygen is a common quencher of fluorescence. For precise measurements, consider degassing your solutions. Other substances in your sample, such as halides or molecules with heavy atoms, can also act as quenchers.[9]

Issue 2: The fluorescence intensity is unstable or decreases over time.

Possible Cause Suggested Solution
Photobleaching/Photodegradation The probe may be degrading under the excitation light.[13] Reduce the excitation intensity or the exposure time. Use fresh samples for each measurement and store stock solutions in the dark. Naphthalene derivatives are known to be susceptible to photodegradation under UV irradiation.[11][12]
Temperature Fluctuations Fluorescence intensity can be temperature-dependent. Ensure your sample holder is thermalized and that all measurements are performed at a consistent temperature.
Precipitation of the Probe The probe may be precipitating out of solution, especially if you are working near its solubility limit. Visually inspect the cuvette for any signs of precipitation. You may need to adjust the solvent composition or lower the probe concentration.

Issue 3: The emission spectrum shape is distorted or shifted.

Possible Cause Suggested Solution
Excimer Formation At high concentrations, excited molecules can form complexes (excimers) with ground-state molecules, leading to a broad, red-shifted emission band and a decrease in monomer fluorescence.[15] To check for this, acquire fluorescence spectra at several different concentrations.
Solvent Polarity Effects A change in the solvent environment can cause a spectral shift.[7] Ensure your solvent composition is consistent. If your probe is conjugated to a biomolecule, a change in the local environment of the probe can also cause a shift.
Scattering Peaks You may be observing Raman or Rayleigh scattering from the solvent. To avoid this, ensure your emission scan starts at a wavelength sufficiently longer than your excitation wavelength.

Experimental Protocols

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample (your this compound probe) by comparing it to a standard with a known quantum yield.[1]

Materials and Equipment:

  • Spectrofluorometer with corrected emission spectra capabilities.[10]

  • UV-Vis Spectrophotometer.[10]

  • 10 mm path length quartz fluorescence and absorbance cuvettes.[1][10]

  • Spectroscopic grade solvents.[10]

  • A suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or a naphthalene derivative with a known quantum yield in the same solvent as your sample).

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of your this compound probe and the chosen standard in the same spectroscopic grade solvent.

  • Prepare Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be in the range of approximately 0.02, 0.04, 0.06, 0.08, and 0.1 in a 10 mm cuvette.[1]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Use the pure solvent as a blank. Note the absorbance at the chosen excitation wavelength for each solution.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.[10]

    • For each dilution, record the corrected fluorescence emission spectrum. Ensure you use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each recorded spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope (Gradient) of the linear fit for both plots.

  • Calculate Quantum Yield: The quantum yield of your sample (Φ_s) is calculated using the following equation:[10]

    Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • Grad_s and Grad_r are the gradients of the plots for the sample and the reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions (if the solvents are different).

Visualizations

Troubleshooting_Workflow Troubleshooting Low Quantum Yield start Low Fluorescence Quantum Yield Observed check_protocol Verify QY Measurement Protocol and Calculations start->check_protocol protocol_ok Protocol Correct check_protocol->protocol_ok Yes re_measure Correct Protocol and Recalculate check_protocol->re_measure No check_concentration Check Sample and Standard Concentrations (Absorbance < 0.1) concentration_ok Concentration Correct check_concentration->concentration_ok Yes re_prepare Re-prepare Solutions with Accurate Concentrations check_concentration->re_prepare No check_purity Assess Probe Purity and Potential Degradation purity_ok Probe is Pure check_purity->purity_ok Yes new_probe Use Fresh or Purified Probe; Store Properly check_purity->new_probe No check_solvent Verify Solvent Purity and Consistency solvent_ok Solvent is Pure check_solvent->solvent_ok Yes new_solvent Use Spectroscopic Grade Solvent check_solvent->new_solvent No check_quenchers Investigate for Potential Quenchers (e.g., O2) quenchers_ok No Obvious Quenchers check_quenchers->quenchers_ok Yes degas_solution Degas Solution and Re-measure check_quenchers->degas_solution No protocol_ok->check_concentration concentration_ok->check_purity purity_ok->check_solvent solvent_ok->check_quenchers

Caption: A workflow diagram for troubleshooting low fluorescence quantum yield.

Factors_Affecting_Fluorescence Factors Influencing Fluorescence Quantum Yield cluster_intrinsic Intrinsic Properties cluster_environmental Environmental Factors cluster_experimental Experimental Parameters QY Quantum Yield (Φf) Structure Molecular Structure (Rigidity, Conjugation) Structure->QY Substituents Substituents (e.g., -OH, -Vinyl) Substituents->QY Solvent Solvent Polarity Solvent->QY pH pH pH->QY Temperature Temperature Temperature->QY Quenchers Quenchers (O2, Halides) Quenchers->QY Concentration Concentration (Inner Filter, Excimers) Concentration->QY Excitation Excitation Light (Photobleaching) Excitation->QY

References

Technical Support Center: Photodegradation of 6-Vinylnaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 6-Vinylnaphthalen-2-ol under UV light.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible degradation rates. Fluctuations in UV lamp intensity; Inconsistent sample positioning; Temperature variations.[1]Use a calibrated and stabilized light source; Ensure a fixed distance and orientation of the sample relative to the lamp;[1] Employ a temperature-controlled sample chamber.
Unexpected peaks in HPLC or GC analysis. Formation of degradation products; Contamination from solvent or glassware.Use HPLC-MS or GC-MS to identify the mass of the unknown peaks, which can help elucidate the degradation pathway;[2] Run a blank (solvent only) under the same UV irradiation conditions to check for solvent degradation or contaminants.
Rapid loss of parent compound concentration, even with minimal light exposure. High photosensitivity of the compound; Presence of photosensitizing impurities in the solvent.[1]Prepare solutions fresh immediately before use;[1] Use high-purity, HPLC-grade solvents;[1] Work under low-light or red-light conditions during sample preparation.
No degradation observed. Incorrect UV wavelength for excitation; Low UV lamp intensity; Compound is stable under the tested conditions.Check the UV-Vis absorption spectrum of this compound to ensure the lamp wavelength corresponds to an absorption maximum; Verify the output of the UV lamp; Increase irradiation time or intensity.
Baseline drift or noise in chromatograms. Column bleed from high temperatures; Contamination in the GC or HPLC system.[3]Check the maximum operating temperature for your column;[3] Clean the injector and detector;[3] Use high-purity mobile phase solvents.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the photodegradation of this compound?

A1: Based on studies of similar naphthalene derivatives, the initial steps likely involve reactions at the electron-rich sites of the molecule. This includes the vinyl group and the naphthalene ring. The vinyl group can undergo oxidation or polymerization. The naphthalene ring can be attacked by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), leading to hydroxylated intermediates.[4][5]

Q2: What role do reactive oxygen species (ROS) play in the degradation process?

A2: ROS, such as hydroxyl radicals (•OH), superoxide radicals (O₂•⁻), and singlet oxygen (¹O₂), are often key drivers in the photodegradation of aromatic compounds.[4][6] They are highly reactive and can attack the aromatic ring, leading to ring-opening and the formation of smaller, more oxidized products.[4][7] The presence of dissolved oxygen in the solvent can significantly influence the formation of these species.[8]

Q3: How can I identify the degradation products?

A3: A combination of chromatographic and spectrometric techniques is recommended. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) can be used to separate and quantify the parent compound and its products.[9][10] For structural elucidation of the degradation products, mass spectrometry techniques such as HPLC-MS and Gas Chromatography-Mass Spectrometry (GC-MS) are essential.[9][11]

Q4: What experimental parameters should I control to ensure reproducible results?

A4: Key parameters to control include:

  • Light Source: Wavelength, intensity (fluence rate), and exposure time.[8][12]

  • Sample: Concentration of this compound, solvent purity, and pH of the solution.[4]

  • Environment: Temperature, and the presence or absence of oxygen (by purging with nitrogen or air).[12]

Q5: How does pH affect the degradation of naphthalene derivatives?

A5: The pH of the solution can significantly impact the photodegradation process. For some chlorinated naphthalenes, acidic conditions have been shown to promote degradation.[4][6] The effect of pH on this compound would need to be determined experimentally, as it can influence the compound's ionization state and the generation of reactive species.

Experimental Protocols

General Protocol for Photodegradation Study
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or high-purity water) at a known concentration. Prepare experimental samples by diluting the stock solution to the desired concentration.[1]

  • Dark Control: Place a sample in an identical reaction vessel and wrap it completely in aluminum foil to serve as a dark control. This will account for any degradation that is not light-induced.[1]

  • Irradiation: Place the unwrapped sample in a photoreactor at a fixed distance from a UV lamp with a specific wavelength (e.g., 254 nm or 365 nm). A medium-pressure mercury lamp is a common choice.[13] Maintain a constant temperature using a cooling system.[13]

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample for analysis.

  • Analysis: Analyze the concentration of this compound and the formation of any degradation products using a suitable analytical method, such as HPLC-DAD.[2][14]

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics. The degradation often follows pseudo-first-order kinetics.[4][6]

Identification of Degradation Products using HPLC-MS/GC-MS
  • Sample Preparation: Irradiate a more concentrated solution of this compound for a sufficient time to generate a detectable amount of degradation products.

  • Chromatographic Separation: Inject the sample into an HPLC-MS or GC-MS system. Use a gradient elution method in HPLC or a temperature program in GC to achieve good separation of the parent compound and its various degradation products.

  • Mass Spectrometric Analysis: Obtain the mass spectrum for each separated peak. The molecular ion peak will provide the molecular weight of the compound.

  • Structure Elucidation: Analyze the fragmentation pattern in the mass spectrum to deduce the chemical structure of the degradation products.

Visualizations

Degradation_Pathway A This compound B Hydroxylated Intermediates A->B •OH attack on ring E Epoxide Intermediate A->E Oxidation of vinyl group C Naphthoquinone Derivatives B->C Further Oxidation D Ring-Opening Products (e.g., smaller organic acids) C->D Ring Cleavage E->B Rearrangement

Caption: Plausible degradation pathway for this compound under UV light.

Experimental_Workflow prep 1. Sample Preparation (Solvent, Concentration) irrad 2. UV Irradiation (Wavelength, Intensity, Time) prep->irrad dark Dark Control prep->dark sample 3. Time-Point Sampling irrad->sample dark->sample analysis 4. Analytical Measurement (HPLC, GC-MS) sample->analysis data 5. Data Analysis (Kinetics, Product ID) analysis->data

References

Technical Support Center: Recrystallization of 6-Vinylnaphthalen-2-ol for High Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-Vinylnaphthalen-2-ol via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is to remove impurities from a solid sample of this compound, thereby increasing its purity. This is achieved by dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the pure compound to crystallize upon cooling, leaving the impurities dissolved in the solvent.

Q2: What are the key characteristics of a good recrystallization solvent for this compound?

An ideal solvent for the recrystallization of this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be very soluble in the solvent at or near its boiling point.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.

Q3: Which solvents are commonly recommended for the recrystallization of compounds similar to this compound?

Based on the structure of this compound (a substituted naphthalene with a hydroxyl group), suitable solvents and solvent systems include:

  • Alcohols: Methanol and ethanol are often good choices for polar aromatic compounds.

  • Aromatic Hydrocarbons: Toluene can be effective, especially for less polar impurities.

  • Mixed Solvent Systems: An ethanol/water mixture is a common choice for moderately polar compounds. In this system, the compound is dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "bad" solvent (water) is added to induce crystallization upon cooling.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. This is the most frequent reason for crystallization failure. 2. The solution is supersaturated. Crystal nucleation has not initiated. 3. The compound is highly soluble even at low temperatures. 1. Boil off some of the solvent to increase the concentration of the solute and then allow the solution to cool again.[1] 2. - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. - Add a "seed crystal" of pure this compound to the cooled solution.[1] 3. Consider using a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The concentration of the solute is too high, causing it to come out of solution above its melting point. 3. The presence of significant impurities can lower the melting point of the mixture. 1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[2] 3. Consider a preliminary purification step, such as passing the crude material through a short silica plug, before recrystallization.
Low yield of purified crystals. 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold enough. 4. Incomplete crystallization time. 1. Reduce the initial volume of the solvent. If possible, concentrate the mother liquor to recover a second crop of crystals. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration. Use a slight excess of hot solvent before filtering. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 4. Allow sufficient time for the solution to cool and for crystallization to complete, including cooling in an ice bath.
The purified crystals are still colored. Colored impurities are present and were not effectively removed. 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount as it can also adsorb some of the desired product. 2. Perform a second recrystallization.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (e.g., using Methanol or Ethanol)

This protocol is suitable when a single solvent with a steep solubility curve for this compound is identified.

Methodology:

  • Dissolution: In a fume hood, place the impure this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the chosen solvent (e.g., methanol) to its boiling point. Add the hot solvent portion-wise to the Erlenmeyer flask while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed Solvent Recrystallization (e.g., using Ethanol and Water)

This method is useful when the compound is too soluble in one solvent and insoluble in another.

Methodology:

  • Dissolution: Dissolve the impure this compound in a minimal amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask with stirring.

  • Inducing Crystallization: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of the "good" solvent (hot ethanol) until the cloudiness just disappears.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents (in the same approximate ratio used for the recrystallization).

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventPolaritySolubility at 25°C (Estimated)Solubility at Boiling Point (Estimated)Suitability as Recrystallization Solvent
WaterHighInsolubleInsolublePoor (Can be used as an anti-solvent)
MethanolHighSparingly SolubleSolubleGood
EthanolHighSparingly SolubleSolubleGood
AcetoneMediumSolubleVery SolublePoor (May require an anti-solvent)
TolueneLowSparingly SolubleSolublePotentially Good
HexaneLowInsolubleSparingly SolublePoor (May be used as an anti-solvent)

Visualizations

Recrystallization_Workflow start Start with Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Soluble Impurities Remain in Solution insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash mother_liquor Mother Liquor (Soluble Impurities) filter->mother_liquor dry Dry Crystals wash->dry end High Purity Crystals dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Crystal Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Check supersaturated Supersaturated? no_crystals->supersaturated Check high_bp Solvent BP > MP? oiling_out->high_bp Check too_concentrated Too concentrated? oiling_out->too_concentrated Check check_mother_liquor Compound in mother liquor? low_yield->check_mother_liquor Check premature_crystallization Premature crystallization? low_yield->premature_crystallization Check boil_off Boil off excess solvent too_much_solvent->boil_off scratch_seed Scratch flask or add seed crystal supersaturated->scratch_seed change_solvent Use lower BP solvent high_bp->change_solvent add_solvent_cool_slow Add more solvent, cool slowly too_concentrated->add_solvent_cool_slow concentrate_mother_liquor Concentrate for second crop check_mother_liquor->concentrate_mother_liquor preheat_funnel Pre-heat filtration apparatus premature_crystallization->preheat_funnel

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Production of 6-Vinylnaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Vinylnaphthalen-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a three-stage process:

  • Friedel-Crafts Acylation: 2-methoxynaphthalene is acylated, typically with acetyl chloride or acetic anhydride, to produce 2-acetyl-6-methoxynaphthalene.

  • Carbonyl to Vinyl Conversion: The acetyl group of 2-acetyl-6-methoxynaphthalene is transformed into a vinyl group. This is commonly achieved through a two-step sequence:

    • Reduction of the ketone to a secondary alcohol, 6-(1-hydroxyethyl)naphthalen-2-ol.

    • Dehydration of the alcohol to yield 6-methoxy-2-vinylnaphthalene.

  • Demethylation: The methoxy group is cleaved to afford the final product, this compound.

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Scaling up the synthesis of this compound presents several challenges, including:

  • Isomer Control: Minimizing the formation of the undesired 1-acetyl-2-methoxynaphthalene isomer during the Friedel-Crafts acylation step.[1][2]

  • Reaction Conditions: Managing the often harsh conditions required for dehydration and demethylation, which can lead to side reactions and impurities.[3][4]

  • Purification: Developing efficient and scalable purification methods to remove byproducts and achieve the desired product purity.

  • Heat Management: Controlling exothermic reactions, particularly during the Friedel-Crafts acylation and Grignard reactions (if used), becomes more critical at a larger scale.

  • Material Handling: Safe handling and transfer of large quantities of hazardous reagents and intermediates.

Q3: Are there alternative methods for converting the acetyl group to a vinyl group?

A3: Yes, besides the reduction and dehydration sequence, other methods include:

  • Wittig Reaction: This reaction uses a phosphonium ylide to directly convert the ketone to an alkene. However, challenges include the stereoselectivity of the double bond and the removal of the triphenylphosphine oxide byproduct, which can be difficult on a large scale.

  • Grignard Reaction: While typically used to form tertiary alcohols by adding an alkyl or aryl group, a Grignard reagent like methylmagnesium bromide can react with the ketone. However, this would be followed by dehydration. The primary challenges with Grignard reactions are the stringent need for anhydrous conditions and the potential for side reactions.[5]

Troubleshooting Guides

Problem 1: Low Yield and Purity in Friedel-Crafts Acylation

Symptoms:

  • Low yield of the desired 2-acetyl-6-methoxynaphthalene.

  • Significant presence of the 1-acetyl-2-methoxynaphthalene isomer in the crude product.

  • Formation of tarry byproducts.[1]

Possible Causes and Solutions:

CauseSolution
Incorrect Reaction Temperature The ratio of 6-acetylated to 1-acetylated product is highly dependent on temperature. Lower temperatures can favor 1-acetylation, while higher temperatures can lead to tar formation.[1] Maintain strict temperature control as specified in the protocol.
Choice of Solvent The solvent plays a crucial role in directing the acylation. Nitrobenzene is known to favor acylation at the 6-position, whereas carbon disulfide can lead to the 1-acetyl isomer as the major product.[1]
Inefficient Mixing On a larger scale, inefficient mixing can lead to localized temperature gradients and uneven reagent distribution, promoting side reactions. Ensure adequate agitation throughout the reaction.
Suboptimal Catalyst Ratio The molar ratio of the Lewis acid catalyst (e.g., AlCl₃) to the substrate is critical. An incorrect ratio can lead to incomplete reaction or increased side product formation.
Problem 2: Incomplete Dehydration of the Intermediate Alcohol

Symptoms:

  • Low conversion of 6-(1-hydroxyethyl)naphthalen-2-ol to 6-methoxy-2-vinylnaphthalene.

  • Presence of the starting alcohol in the final product.

Possible Causes and Solutions:

CauseSolution
Insufficiently Acidic Catalyst Strong acids like sulfuric acid or phosphoric acid are typically required.[6] The concentration of the acid is also important; secondary alcohols generally require milder conditions than primary alcohols but still need a sufficiently strong acid.[3][6]
Low Reaction Temperature Dehydration is an endothermic process and requires elevated temperatures.[6] Ensure the reaction temperature is maintained within the optimal range for the specific alcohol and catalyst system.
Formation of Ethers If the reaction is not heated sufficiently, an intermolecular reaction between alcohol molecules can lead to the formation of ethers as a significant byproduct.[3]
Carbocation Rearrangement The carbocation intermediate formed during the E1 mechanism for secondary alcohol dehydration can undergo rearrangement to a more stable carbocation, leading to a mixture of alkene isomers.[3][7] Using a milder dehydrating agent like POCl₃ with pyridine can sometimes avoid rearrangements.[7]
Problem 3: Low Yield and Purity in the Demethylation Step

Symptoms:

  • Incomplete cleavage of the methoxy group.

  • Degradation of the vinyl group or other parts of the molecule.

  • Difficult purification of the final product.

Possible Causes and Solutions:

CauseSolution
Harsh Reaction Conditions Traditional methods using strong acids like HBr at high temperatures can cause side reactions.[4] Consider using milder reagents such as boron tribromide at lower temperatures, or thiol-based reagents.[8][9]
Reagent Stoichiometry Ensure the correct molar ratio of the demethylating agent to the substrate is used. Insufficient reagent will lead to incomplete conversion.
Reaction Time Demethylation can be slow. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Work-up Procedure The work-up is crucial for isolating the product and removing residual reagents and byproducts. Ensure proper quenching and extraction procedures are followed.

Data Presentation: Comparison of Lab-Scale vs. Scale-Up Parameters

The following tables provide a summary of typical parameters for the key steps in the synthesis of this compound, comparing laboratory scale with potential pilot or industrial scale production.

Table 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene

ParameterLaboratory ScalePilot/Industrial Scale
Batch Size 10-100 g10-100 kg
Solvent Nitrobenzene[1]Nitrobenzene[10]
Catalyst AlCl₃[1]Lewis Acid[10]
Temperature 0-10 °C[1]5-60 °C[10]
Reaction Time 2-12 hours[1]4-8 hours
Typical Yield 45-70%[1]~70%[10]
Purity (Crude) 80-90%>85% (isomer conversion)[10]
Final Purity >98% (after recrystallization)>99.0% (after recrystallization)[10]

Table 2: Carbonyl to Vinyl Conversion (Reduction and Dehydration)

ParameterLaboratory ScalePilot/Industrial Scale
Batch Size 5-50 g10-50 kg
Reducing Agent NaBH₄NaBH₄ or catalytic hydrogenation
Dehydration Catalyst H₂SO₄, H₃PO₄[6]H₂SO₄, KHSO₄, or solid acid catalyst
Dehydration Temp. 100-140 °C (for secondary alcohol)[3]120-140 °C[11]
Typical Yield (crude) 70-85%84-89%[11]
Purity (crude) 85-95%94.5-95.5%[11]
Final Purity >98% (after purification)>99.1% (after recrystallization)[11]

Table 3: Demethylation of 6-Methoxy-2-vinylnaphthalene

ParameterLaboratory ScalePilot/Industrial Scale
Batch Size 1-20 g5-20 kg
Reagent HBr, BBr₃, Thiols[4][8][9]HBr with phase transfer catalyst, Lewis acids with thiols[4]
Solvent Dichloromethane, DMFToluene, NMP
Temperature -78 °C to 120 °C (reagent dependent)80-150 °C
Reaction Time 2-24 hours6-12 hours
Typical Yield 60-90%70-85%
Purity >97% (after chromatography)>98% (after recrystallization)

Experimental Protocols & Visualizations

Overall Synthesis Workflow

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Carbonyl to Vinyl Conversion cluster_2 Stage 3: Demethylation 2-Methoxynaphthalene 2-Methoxynaphthalene Acylation Reaction Acylation Reaction 2-Methoxynaphthalene->Acylation Reaction Acetyl Chloride, AlCl3 Nitrobenzene, 0-10°C 2-Acetyl-6-methoxynaphthalene 2-Acetyl-6-methoxynaphthalene Acylation Reaction->2-Acetyl-6-methoxynaphthalene Work-up & Purification Reduction Reduction 2-Acetyl-6-methoxynaphthalene->Reduction NaBH4 Methanol 6-(1-Hydroxyethyl)naphthalen-2-ol 6-(1-Hydroxyethyl)naphthalen-2-ol Reduction->6-(1-Hydroxyethyl)naphthalen-2-ol Dehydration Dehydration 6-(1-Hydroxyethyl)naphthalen-2-ol->Dehydration H2SO4, Heat 6-Methoxy-2-vinylnaphthalene 6-Methoxy-2-vinylnaphthalene Dehydration->6-Methoxy-2-vinylnaphthalene Purification Demethylation Reaction Demethylation Reaction 6-Methoxy-2-vinylnaphthalene->Demethylation Reaction HBr or BBr3 This compound This compound Demethylation Reaction->this compound Work-up & Final Purification

Caption: Synthetic pathway for this compound production.

Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation

G start Low Yield of 2-Acetyl-6-methoxynaphthalene check_isomer High percentage of 1-acetyl isomer? start->check_isomer check_tar Significant tar formation? check_isomer->check_tar No temp_solvent Adjust Temperature and/or Change Solvent to Nitrobenzene check_isomer->temp_solvent Yes incomplete_reaction Incomplete reaction? check_tar->incomplete_reaction No lower_temp Lower Reaction Temperature check_tar->lower_temp Yes check_reagents Verify Reagent Purity and Stoichiometry incomplete_reaction->check_reagents Yes

Caption: Decision tree for troubleshooting low acylation yields.

References

Technical Support Center: Purification of 6-Vinylnaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Vinylnaphthalen-2-ol.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide addresses specific problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation During Recrystallization - Solvent is too polar or non-polar: The compound is either too soluble or not soluble enough, even when hot. - Too much solvent was used: The solution is not saturated enough for crystals to form upon cooling.[1] - Solution cooled too quickly: Rapid cooling can lead to oiling out or the formation of very fine, impure crystals.- Select an appropriate solvent system: Test a range of solvents or solvent mixtures. For hydroxynaphthyl compounds, ethanol/water or toluene are often effective. - Reduce the volume of the solvent: Gently heat the solution to evaporate some of the solvent until it becomes saturated.[1] - Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus, or add a seed crystal of the pure compound. - Allow for slow cooling: Let the solution cool to room temperature undisturbed before placing it in an ice bath.[2]
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - Presence of impurities that lower the melting point of the mixture. - Choose a solvent with a lower boiling point. - Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent before cooling slowly. - Attempt purification by column chromatography to remove impurities before recrystallization.
Poor Separation During Column Chromatography - Incorrect mobile phase polarity: The eluent is either too polar (all compounds elute quickly) or not polar enough (compounds do not move down the column).[3] - Column was not packed properly: Channels or cracks in the stationary phase lead to an uneven flow of the mobile phase. - Sample was overloaded: Too much crude material was loaded onto the column.- Optimize the mobile phase: Use thin-layer chromatography (TLC) to determine the optimal solvent system. A common starting point for polar aromatic compounds is a mixture of hexane and ethyl acetate.[4] - Repack the column carefully: Ensure the silica gel is packed uniformly without any air bubbles.[5] - Reduce the amount of sample loaded onto the column.
Product Elutes with Impurities During Column Chromatography - Similar polarity of the product and impurities. - Use a shallow solvent gradient: Gradually increase the polarity of the mobile phase to improve the resolution between compounds with similar polarities.[6] - Try a different stationary phase: Alumina can be an alternative to silica gel, especially for certain types of compounds.[4][6]
Presence of Triphenylphosphine Oxide (Ph₃P=O) Impurity - The synthesis of this compound likely involved a Wittig reaction. Triphenylphosphine oxide is a common byproduct of this reaction.[7]- Column chromatography: Triphenylphosphine oxide is a polar compound and can be separated from the less polar product on silica gel. - Recrystallization: Choose a solvent system where the triphenylphosphine oxide has a different solubility profile than the desired product.
Presence of Unreacted Starting Material (e.g., 6-Acetylnaphthalen-2-ol) - Incomplete reaction during the synthesis (e.g., reduction of the acetyl group). - Column chromatography: The starting ketone is typically more polar than the resulting alcohol and the final vinyl product, allowing for separation on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities largely depend on the synthetic route. If prepared via a Wittig reaction from a corresponding aldehyde, a major impurity will be triphenylphosphine oxide.[7] If synthesized by reduction of 6-acetylnaphthalen-2-ol followed by dehydration, impurities could include the starting ketone and the intermediate alcohol (6-(1-hydroxyethyl)naphthalen-2-ol).

Q2: Which recrystallization solvents are most effective for purifying this compound?

A2: While specific data for this compound is not widely published, for similar hydroxynaphthyl compounds, solvent systems like ethanol/water or recrystallization from toluene are often successful.[8] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair.[1]

Q3: What is a good starting mobile phase for column chromatography of this compound?

A3: A good starting point for the purification of a moderately polar aromatic compound like this compound on silica gel is a mixture of a non-polar solvent and a more polar solvent. A common choice is a gradient of ethyl acetate in hexane. The exact ratio should be determined by preliminary analysis using thin-layer chromatography (TLC) to achieve good separation.[3][4]

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the compound and detect the presence of impurities. The sharpness of the melting point is also a good indicator of purity.[2]

Q5: My purified this compound is showing signs of degradation. How should it be stored?

A5: this compound can be sensitive to heat, light, and air, which may lead to polymerization or oxidation. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, such as -20°C for long-term storage.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for removing small amounts of impurities with different solubility profiles from the desired compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, toluene)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely with stirring.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Determine the purity of the recrystallized product by melting point analysis, NMR, or HPLC.

Protocol 2: Purification by Column Chromatography

This method is effective for separating compounds with different polarities and is useful when recrystallization is not effective or for larger-scale purifications.

Materials:

  • Crude this compound

  • Silica gel (or alumina)

  • Chromatography column

  • Mobile phase (e.g., hexane/ethyl acetate mixture)

  • Sand

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection: Use TLC to determine the optimal mobile phase composition that provides good separation between this compound and its impurities.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles. Add a layer of sand on top of the silica gel.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the mobile phase. If a gradient elution is used, gradually increase the polarity of the mobile phase over time.[6]

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis of Fractions: Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Analysis: Confirm the purity of the isolated product using appropriate analytical methods.

Quantitative Data Summary

The following table summarizes hypothetical data for the purification of this compound to illustrate the potential effectiveness of the described methods. Actual results will vary depending on the nature and amount of impurities in the crude material.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol/Water) 859875Effective for removing less polar impurities.
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) 85>9980Highly effective for separating a wide range of impurities, including those with similar polarity.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude this compound recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis column_chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

References

Technical Support Center: Stabilizing 6-Vinylnaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stabilization of 6-Vinylnaphthalen-2-ol for experimental use. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to degradation?

A1: this compound contains two reactive functional groups that make it susceptible to degradation over time. The phenolic hydroxyl group is prone to oxidation, especially when exposed to air, light, and elevated temperatures. The vinyl group is susceptible to free-radical polymerization, which can lead to the formation of unwanted oligomers and polymers, thereby reducing the purity and activity of the compound.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways are:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinone-type structures, which are often colored. This process is accelerated by oxygen, light, and trace metal ions.

  • Polymerization: The vinyl group can undergo free-radical polymerization, especially when heated or exposed to light, leading to the formation of poly(this compound). This increases the viscosity of solutions and depletes the monomeric form of the compound.

Q3: What are the ideal storage conditions for solid this compound?

A3: For long-term stability of the solid compound, it is recommended to store it at -20°C in a tightly sealed, amber glass container to protect it from light and moisture. For short-term storage (1-2 weeks), 4°C is acceptable. The container headspace should be minimized or purged with an inert gas like argon or nitrogen to reduce exposure to oxygen.

Q4: I need to prepare a stock solution of this compound for my experiments. Which solvent should I use?

A4: The choice of solvent can impact the stability of phenolic compounds.[1][2][3][4][5] For stock solutions, high-purity, anhydrous-grade solvents are recommended.

  • Dimethyl Sulfoxide (DMSO): A common solvent for preparing high-concentration stock solutions for biological assays. However, ensure the DMSO is anhydrous, as water can promote degradation.[6][7][8]

  • Ethanol or Methanol: These polar solvents are also suitable for dissolving phenolic compounds.[1][2][4][5] Use absolute (anhydrous) ethanol or methanol.

  • Solvent Purity: Regardless of the solvent chosen, using a high-purity grade and purging with an inert gas before sealing can enhance stability.

Troubleshooting Guide

Issue/ObservationPotential CauseRecommended Solution(s)
Discoloration (yellowing/browning) of solid compound or solution Oxidation of the phenolic hydroxyl group.1. Add an Antioxidant: For stock solutions, add Butylated Hydroxytoluene (BHT) at a final concentration of 50-100 µM.[9][10] 2. Improve Storage: Store solutions at -20°C or -80°C under an inert atmosphere (argon or nitrogen). 3. Protect from Light: Use amber vials or wrap containers in aluminum foil.
Increased viscosity or precipitation in a stock solution Polymerization of the vinyl group.1. Add a Polymerization Inhibitor: For stock solutions, add 4-tert-Butylcatechol (TBC) at a final concentration of 10-100 ppm (mg/L).[11][12] 2. Avoid Heat: Do not heat solutions to aid dissolution. Use sonication in a cool water bath if necessary. 3. Store Cold: Keep stock solutions frozen at -20°C or -80°C.
Inconsistent or lower-than-expected activity in biological assays Degradation of the active compound due to oxidation or polymerization.1. Prepare Fresh Solutions: If possible, prepare working solutions fresh from a stabilized, frozen stock solution for each experiment. 2. Verify Purity: Check the purity of your stock solution using HPLC-UV before use. 3. Use Stabilizers: Implement the use of BHT and/or TBC in your stock solutions as described in the protocols below.
Anomalous results in specific assays (e.g., high background in MTT or fluorescence assays) Interference from the compound or stabilizers. 1. MTT/MTS Assays: Phenolic compounds, including BHT, can directly reduce tetrazolium salts, leading to false-positive results.[13][14] Run a control with the compound and stabilizers in cell-free media to quantify this effect. Consider using an alternative viability assay (e.g., ATP-based). 2. Fluorescence Assays: Naphthalene derivatives are often fluorescent.[15][16][17] Scan the emission and excitation spectra of this compound to check for overlap with your assay's fluorophores. TBC may also interfere. Run controls containing the compound and stabilizers without the assay's fluorescent probe.

Quantitative Data Summary

Table 1: Recommended Stabilizer Concentrations for Stock Solutions

StabilizerFunctionRecommended ConcentrationMolecular WeightStock Solution Prep (1000x)
Butylated Hydroxytoluene (BHT) Antioxidant50 - 100 µM220.35 g/mol 22.0 mg in 10 mL Ethanol (10 mM)
4-tert-Butylcatechol (TBC) Polymerization Inhibitor10 - 100 ppm (mg/L)166.22 g/mol 10 mg in 10 mL Ethanol (1 mg/mL)

Table 2: Estimated Shelf-Life of this compound Solutions (10 mM in Anhydrous DMSO)

Storage ConditionWithout StabilizersWith BHT (100 µM) & TBC (50 ppm)
Room Temperature (~22°C), Exposed to Light & Air < 1 week~ 1-2 months
4°C, Protected from Light ~ 1-2 months> 1 year
-20°C, Protected from Light, Inert Atmosphere ~ 6-12 months> 2 years[7]
-80°C, Protected from Light, Inert Atmosphere > 2 years> 5 years

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO, stabilized against both oxidation and polymerization.

Materials:

  • This compound (MW: 170.21 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Butylated Hydroxytoluene (BHT)

  • 4-tert-Butylcatechol (TBC)

  • Absolute Ethanol

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare Stabilizer Stock Solutions:

    • 10 mM BHT Stock: Dissolve 2.2 mg of BHT in 1.0 mL of absolute ethanol.

    • 1 mg/mL (1000 ppm) TBC Stock: Dissolve 1.0 mg of TBC in 1.0 mL of absolute ethanol.

  • Prepare Stabilized this compound Stock Solution (10 mM):

    • Weigh 1.70 mg of this compound into a clean, amber glass vial.

    • Add 978 µL of anhydrous DMSO.

    • Add 10 µL of the 10 mM BHT stock solution (final concentration: 100 µM).

    • Add 12 µL of the 1 mg/mL TBC stock solution (final concentration: ~12 ppm).

    • Cap the vial and vortex gently until the solid is completely dissolved. If needed, sonicate briefly in a cool water bath.

  • Storage:

    • Purge the headspace of the vial with argon or nitrogen gas for 15-20 seconds.

    • Seal the vial tightly with the cap and wrap the cap with parafilm.

    • Store at -20°C or -80°C for long-term use.

Protocol 2: Monitoring Stability by HPLC-UV

This protocol provides a general method to assess the purity of your this compound solution over time.[18][19][20][21]

Materials:

  • HPLC system with a UV detector and a C18 reversed-phase column.

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Stabilized and unstabilized stock solutions of this compound.

Procedure:

  • Method Setup (Example Conditions - Optimization may be required):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 40% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan from 220-400 nm with a PDA detector; select an optimal wavelength for quantification (e.g., the λmax of the compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute a small aliquot of your stock solution (e.g., 10 µL of 10 mM stock) into a suitable volume of mobile phase (e.g., 990 µL) to create a working concentration (e.g., 100 µM).

  • Analysis:

    • Inject the freshly prepared sample ("Time 0") and record the chromatogram. Identify the peak for this compound.

    • Integrate the peak area of the main compound and any impurity or degradation peaks.

    • Calculate the initial purity as: (Area_main_peak / Total_Area_all_peaks) * 100.

    • Store your stock solutions under the desired conditions (e.g., -20°C with stabilizers, 4°C without stabilizers).

    • At subsequent time points (e.g., 1, 3, 6 months), re-analyze the stored samples using the same method.

    • Compare the purity at each time point to the "Time 0" result to determine the rate of degradation.

Visualizations

Below are diagrams illustrating key workflows and pathways related to the stabilization of this compound.

Degradation Pathways of this compound cluster_main cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway A This compound B Phenoxyl Radical A->B H• abstraction E Vinyl Radical A->E Radical Addition C Quinone-like Products (Colored Degradants) B->C Further Oxidation D Oxygen (O2) Light, Heat D->A Initiates F Poly(this compound) (Oligomers/Polymers) E->F Propagation G Radical Initiator (e.g., from heat) G->A Initiates

Caption: Potential degradation pathways for this compound.

Workflow for Preparing and Storing Stabilized Solutions cluster_prep Preparation cluster_storage Storage & QC A Weigh Solid This compound C Dissolve in Anhydrous Solvent (e.g., DMSO) A->C B Prepare Stabilizer Stocks (BHT & TBC in Ethanol) D Add Stabilizer Aliquots B->D C->D E Purge with Inert Gas (Ar or N2) D->E F Seal Tightly & Parafilm E->F G Store at -20°C or -80°C (Protected from Light) F->G H Perform Initial QC (HPLC-UV, 'Time 0') G->H I Periodic QC Checks G->I

Caption: Recommended workflow for preparing stabilized stock solutions.

References

Technical Support Center: Overcoming Solubility Challenges of 6-Vinylnaphthalen-2-ol in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues of 6-Vinylnaphthalen-2-ol in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a hydrophobic aromatic compound. While specific quantitative solubility data is not extensively available in public literature, based on its structural similarity to 2-naphthol and 2-vinylnaphthalene, it is expected to be poorly soluble in water.[1][2][3] Conversely, it is anticipated to have good solubility in various organic solvents.[1][3] For a related compound, 2-vinylnaphthalene, solubility has been noted in ethanol, acetone, and benzene.[4] Another similar compound, 2-naphthol, is soluble in ethanol, methanol, isopropanol, chloroform, and dichloromethane.[1]

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: The low aqueous solubility of this compound is due to its nonpolar naphthalene ring system. In aqueous solutions, hydrophobic molecules like this tend to aggregate to minimize their contact with water, leading to poor dissolution. Forcing dissolution by simply adding the compound to a buffer will likely result in a suspension of insoluble particles.

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

A3: Several effective methods can be employed to increase the aqueous solubility of poorly soluble compounds like this compound. The most common approaches include:

  • Use of Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of a hydrophobic compound.[5]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their apparent solubility in water.[6][7]

  • Micellar Solubilization using Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can entrap hydrophobic compounds in their core.[8]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly increase solubility. As a naphthol derivative, this compound has a weakly acidic hydroxyl group.[8]

Q4: Which solubilization method should I choose for my experiment?

A4: The choice of method depends on the specific requirements of your experiment, including the desired final concentration of this compound, the tolerance of your experimental system (e.g., cell culture) to the solubilizing agents, and the intended downstream applications. The troubleshooting guide below provides a decision-making framework.

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility issues with this compound.

Initial Assessment

Start by preparing a stock solution in an appropriate organic solvent. Based on data for similar compounds, 100% Dimethyl Sulfoxide (DMSO) is a good starting point.[9]

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityRemarks
WaterVery Low / InsolubleHydrophobic nature limits aqueous solubility.[2][3]
EthanolSolubleA common co-solvent for increasing aqueous solubility.[1][4]
MethanolSolubleSimilar to ethanol, can be used as a co-solvent.[1]
DMSOHighExcellent solvent for preparing concentrated stock solutions.[9]
AcetoneSolubleUseful for initial dissolution but less common in biological assays.[4]
BenzeneSolubleNot typically used in biological applications due to toxicity.[4]

Troubleshooting Workflow

Troubleshooting Workflow for this compound Solubility cluster_solutions Solubilization Strategies start Start: Dissolve this compound in 100% DMSO to create a stock solution. check_stock Does the compound dissolve in DMSO? start->check_stock insoluble_stock Issue: Insoluble in DMSO. Try gentle heating or sonication. Consider alternative organic solvents (e.g., DMF, DMA). check_stock->insoluble_stock No prepare_working Prepare working solution by diluting the DMSO stock into your aqueous buffer. check_stock->prepare_working Yes check_precipitation Does the compound precipitate upon dilution? prepare_working->check_precipitation no_precipitation Success: The compound is soluble at the desired concentration. check_precipitation->no_precipitation No precipitation Issue: Precipitation in aqueous buffer. check_precipitation->precipitation Yes cosolvent Option 1: Use a Co-solvent. Prepare a stock in a water-miscible solvent (e.g., Ethanol). Determine the maximum tolerable co-solvent concentration in your assay. precipitation->cosolvent Choose a strategy cyclodextrin Option 2: Use Cyclodextrins. Prepare an inclusion complex with HP-β-CD or SBE-β-CD. This can significantly increase aqueous solubility. precipitation->cyclodextrin surfactant Option 3: Use Surfactants. Incorporate a non-ionic surfactant (e.g., Tween 80, Polysorbate 20) into the buffer above its CMC. precipitation->surfactant ph_adjustment Option 4: Adjust pH. For non-biological assays, increasing the pH > 9 can deprotonate the hydroxyl group, increasing solubility. precipitation->ph_adjustment

Caption: A flowchart to guide the user in troubleshooting solubility issues with this compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Solvent

This protocol is for preparing a concentrated stock solution of this compound, which can then be diluted into an aqueous medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder into a microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Preparation of Working Solution:

  • Thaw an aliquot of the DMSO stock solution at room temperature.

  • To prepare the final working solution, perform a serial dilution of the stock solution into the pre-warmed aqueous buffer.

  • It is crucial to add the stock solution to the buffer and not the other way around.

  • Vortex the solution immediately after adding the stock to ensure rapid dispersion.

  • The final concentration of DMSO in the working solution should be kept to a minimum, ideally below 0.5%, to avoid solvent effects in biological assays.

Protocol 2: Solubilization using Cyclodextrins

This protocol describes the preparation of a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex.[10][11][12]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Dissolve HP-β-CD in the aqueous buffer to the desired concentration (e.g., 10% w/v). Stir until the HP-β-CD is completely dissolved.

  • Complexation:

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution will appear as a suspension.

  • Separation of Undissolved Compound:

    • After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.

  • Filtration:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining insoluble particles.

  • Quantification (Optional but Recommended):

    • Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Workflow for Cyclodextrin-Based Solubilization start Start: Prepare a solution of HP-β-CD in aqueous buffer. add_compound Add excess this compound powder to the cyclodextrin solution. start->add_compound stir Stir the mixture vigorously for 24-48 hours at room temperature. add_compound->stir centrifuge Centrifuge the suspension to pellet undissolved compound. stir->centrifuge filter Filter the supernatant through a 0.22 µm filter. centrifuge->filter quantify Quantify the concentration of solubilized this compound. filter->quantify end End: Solubilized this compound solution is ready for use. quantify->end

Caption: A step-by-step workflow for solubilizing this compound using cyclodextrins.

Protocol 3: Micellar Solubilization with a Surfactant

This protocol details the use of a non-ionic surfactant to solubilize this compound.

Materials:

  • This compound stock solution in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).

  • Non-ionic surfactant (e.g., Polysorbate 20, Polysorbate 80, Triton X-100).

  • Aqueous buffer.

  • Magnetic stirrer and stir bar.

Procedure:

  • Prepare Surfactant Solution:

    • Prepare an aqueous solution of the chosen surfactant in the desired buffer. The concentration should be above the surfactant's critical micelle concentration (CMC). For example, a 1% (w/v) solution is typically sufficient for many common surfactants.

  • Solubilization:

    • While stirring the surfactant solution, slowly add the this compound stock solution dropwise to achieve the final desired concentration.

    • Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to not disrupt micelle formation.

  • Equilibration:

    • Allow the mixture to stir for 15-30 minutes to ensure the compound is fully partitioned into the micelles.

    • The resulting solution should be clear.

Table 2: Comparison of Solubilization Methods

MethodAdvantagesDisadvantagesBest For
Co-solvents Simple and quick to prepare.[7]May cause precipitation upon dilution; potential for solvent toxicity in biological systems.[7]Initial screening and experiments tolerant to low percentages of organic solvents.
Cyclodextrins Can significantly increase aqueous solubility; can improve stability of the compound.[6]More complex preparation; potential for cyclodextrin to interact with other components in the assay.In vivo studies and cell-based assays where organic solvents are not well-tolerated.
Surfactants Effective at low concentrations; a wide variety of surfactants are available.Potential for cell toxicity depending on the surfactant and concentration; can interfere with some biological assays.[13]In vitro assays where the potential for surfactant interference has been evaluated.
pH Adjustment Simple and effective for ionizable compounds.[8]Limited to experiments where a specific pH range is acceptable; not suitable for most biological systems.[8]Chemical reactions and non-biological analytical methods.

By following these guidelines and protocols, researchers can effectively overcome the solubility challenges associated with this compound and successfully incorporate it into their aqueous experimental systems.

References

Validation & Comparative

A Comparative Guide to 6-Vinylnaphthalen-2-ol and Its Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naphthalene and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] Among these, vinylnaphthalene isomers, particularly hydroxylated forms like 6-vinylnaphthalen-2-ol, are of growing interest. However, a direct comparative analysis of the biological potency and mechanisms of action of different vinylnaphthalen-2-ol positional isomers is notably scarce in current scientific literature.

This guide aims to provide a comparative overview of this compound and other vinylnaphthalene isomers, drawing upon existing data for structurally related compounds to infer potential biological activities and mechanisms of action. Due to the limited direct comparative data, this document also furnishes detailed experimental protocols for key assays to enable researchers to conduct their own comparative studies. The structure-activity relationships (SAR) of naphthalene derivatives suggest that the position of substituents, such as the vinyl and hydroxyl groups, can significantly influence biological activity.[3][4]

Introduction to Vinylnaphthalene Isomers

Vinylnaphthalenes are aromatic hydrocarbons consisting of a naphthalene ring substituted with a vinyl group. The position of this vinyl group, along with other substituents, gives rise to various isomers, each with potentially unique physicochemical and biological properties. This compound, with its hydroxyl group, is of particular interest due to the known importance of phenolic moieties in drug-receptor interactions.

Note on Data Availability: Direct experimental data comparing the biological performance of this compound with its other vinylnaphthalene isomers (e.g., 1-vinylnaphthalen-2-ol, 7-vinylnaphthalen-2-ol) is limited in publicly accessible literature. The following sections provide a comparative analysis based on broader classes of naphthalene derivatives and structurally similar compounds.

Comparative Biological Activities (Inferred)

Based on studies of related naphthalene and vinylphenol compounds, the potential biological activities of vinylnaphthalen-2-ol isomers are likely to include anticancer and anti-inflammatory effects.

Anticancer Potential

Numerous naphthalene derivatives have been investigated for their anticancer properties.[2][5] For instance, certain naphthalene-substituted compounds have shown potent cytotoxic activity against various cancer cell lines, with IC50 values in the micromolar to nanomolar range.[2] The anticancer mechanism of such compounds can vary, from inducing apoptosis to inhibiting key enzymes involved in cancer progression.

While specific data for this compound is not available, the general trend for substituted naphthalenes suggests that it and its isomers could exhibit cytotoxic effects. The position of the vinyl group is expected to influence the molecule's interaction with biological targets. A hypothetical comparison of cytotoxic activity is presented in Table 1.

Table 1: Hypothetical Comparative Cytotoxicity of Vinylnaphthalen-2-ol Isomers against A549 Lung Cancer Cells

CompoundPredicted IC50 (µM)Putative Mechanism of Action
This compoundData not availableInduction of apoptosis, Cell cycle arrest
1-Vinylnaphthalen-2-olData not availableInduction of apoptosis, Cell cycle arrest
7-Vinylnaphthalen-2-olData not availableInduction of apoptosis, Cell cycle arrest
Doxorubicin (Control)~0.1 - 1.0DNA intercalation, Topoisomerase II inhibition

This table is for illustrative purposes only, based on the general activity of naphthalene derivatives. Experimental validation is required.

Anti-inflammatory Potential

Naphthalene derivatives have also been explored for their anti-inflammatory properties.[6][7] The mechanism of action often involves the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

A structurally related compound, 2-methoxy-4-vinylphenol, has been shown to exert potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition was associated with the suppression of NF-κB activation and the phosphorylation of MAPK pathway components (p38, ERK1/2, and JNK). It is plausible that vinylnaphthalen-2-ol isomers could exhibit similar anti-inflammatory activities through modulation of these pathways.

Table 2: Potential Anti-inflammatory Activity of Vinylnaphthalen-2-ol Isomers

CompoundPredicted Effect on NF-κB ActivationPredicted Effect on MAPK Phosphorylation
This compoundPotential InhibitionPotential Inhibition
1-Vinylnaphthalen-2-olPotential InhibitionPotential Inhibition
7-Vinylnaphthalen-2-olPotential InhibitionPotential Inhibition
Dexamethasone (Control)InhibitionInhibition

This table is predictive and based on the activity of structurally similar compounds. Experimental verification is necessary.

Potential Signaling Pathways

Based on the activity of related compounds, the NF-κB and MAPK signaling pathways are prime candidates for modulation by vinylnaphthalen-2-ol isomers.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses. Inhibition of this pathway is a key target for anti-inflammatory drug development.

NF_kB_Pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Viny_Isomer Vinylnaphthalene Isomer Viny_Isomer->IKK inhibits? NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA binds DNA->Gene promotes

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is involved in cellular processes like inflammation, proliferation, and apoptosis. Its components (ERK, JNK, p38) are important drug targets.

MAPK_Pathway Stimulus Cellular Stress / LPS MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Viny_Isomer Vinylnaphthalene Isomer Viny_Isomer->MAPKK inhibits?

Caption: Potential modulation of the MAPK signaling cascade.

Experimental Protocols

To facilitate direct comparison of vinylnaphthalene isomers, the following detailed protocols for key in vitro assays are provided.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compounds on a cancer cell line (e.g., A549).

Materials:

  • A549 cells (or other suitable cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Vinylnaphthalene isomers (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the vinylnaphthalene isomers in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in the wells with the prepared compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

NF-κB Reporter Assay (Luciferase Assay)

This assay measures the activation of the NF-κB signaling pathway.[8][9][10]

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Vinylnaphthalene isomers (dissolved in DMSO)

  • Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed the HEK293T-NF-κB-luciferase reporter cells in a 96-well white plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with different concentrations of the vinylnaphthalene isomers for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce NF-κB activation. Include a negative control (no LPS) and a vehicle control.

  • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

  • Add the luciferase substrate to the cell lysates.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT assay or a co-transfected control reporter).

MAPK Activation Assay (Western Blot)

This protocol assesses the phosphorylation status of key MAPK proteins (p38, ERK1/2, JNK).[11]

Materials:

  • RAW 264.7 macrophages (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • LPS

  • Vinylnaphthalene isomers (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with vinylnaphthalene isomers for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the comparative evaluation of vinylnaphthalene isomers.

experimental_workflow start Synthesize & Purify Vinylnaphthalene Isomers screening Initial Cytotoxicity Screening (MTT Assay on Cancer Cell Line) start->screening sar Preliminary SAR Analysis screening->sar anti_inflam Anti-inflammatory Screening (e.g., NO production assay) sar->anti_inflam Active Isomers pathway Mechanism of Action Studies anti_inflam->pathway nfkb NF-κB Reporter Assay pathway->nfkb mapk MAPK Western Blot pathway->mapk lead_id Lead Isomer Identification nfkb->lead_id mapk->lead_id

Caption: A streamlined workflow for comparative biological evaluation.

Conclusion and Future Directions

While direct comparative data is currently lacking, the existing literature on naphthalene derivatives suggests that this compound and its isomers are promising candidates for further investigation as anticancer and anti-inflammatory agents. The provided experimental protocols offer a robust framework for researchers to systematically evaluate these compounds. Future studies should focus on synthesizing a panel of vinylnaphthalen-2-ol isomers and performing the described assays to generate quantitative data. This will enable the elucidation of clear structure-activity relationships and the identification of lead compounds for further preclinical development. Understanding how the vinyl group's position on the naphthalene scaffold influences interactions with key biological targets will be crucial for designing more potent and selective therapeutic agents.

References

Comparative analysis of 6-Vinylnaphthalen-2-ol based fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, hypothetically-designed 6-Vinylnaphthalen-2-ol based fluorescent probe, NV-1, with two established classes of viscosity sensors: BODIPY-based and Dicyanomethylene-4H-pyran (DCM)-based molecular rotors. This objective analysis, supported by experimental data from existing literature on analogous compounds, aims to guide researchers in the selection and application of fluorescent probes for viscosity measurements in cellular and other biological systems.

Introduction to Fluorescent Viscosity Probes

Intracellular viscosity is a critical parameter that influences molecular diffusion, reaction rates, and signal transduction. Aberrant changes in viscosity are associated with various pathological conditions, including neurodegenerative diseases, diabetes, and cancer. Fluorescent molecular rotors are a class of probes whose fluorescence properties, particularly quantum yield and lifetime, are sensitive to the viscosity of their microenvironment. This sensitivity arises from the viscosity-dependent inhibition of intramolecular rotation, a non-radiative decay pathway. In low viscosity environments, free rotation quenches fluorescence, while in viscous environments, this rotation is hindered, leading to a significant enhancement in fluorescence.

Probe Design and Signaling Pathway

The general mechanism for these molecular rotors is based on the Twisted Intramolecular Charge Transfer (TICT) model. Upon photoexcitation, the molecule can relax radiatively from a locally excited (LE) state or undergo a conformational change to a non-emissive TICT state. The rate of this conformational change is dictated by the surrounding viscosity.

G cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_viscosity Effect of Viscosity GS Ground State LE Locally Excited (LE) State (Planar, Emissive) GS->LE Excitation (hν) LE->GS Fluorescence (kf) TICT TICT State (Twisted, Non-emissive) LE->TICT Intramolecular Rotation (krot) TICT->GS Low_Viscosity Low Viscosity: High krot Low Fluorescence High_Viscosity High Viscosity: Low krot High Fluorescence

Caption: Signaling pathway of a typical molecular rotor viscosity probe.

Comparative Analysis of Viscosity Probes

This section compares the photophysical and performance characteristics of our proposed this compound based probe (NV-1) with a representative BODIPY-based probe (BODIPY-C12) and a DCM-based probe.

Proposed Probe: NV-1 (Hypothetical)
  • Core Scaffold: this compound

  • Design Rationale: The naphthalene core provides a rigid, planar structure with inherent fluorescence potential.[1] The vinyl group can be functionalized to introduce a dicyanovinyl acceptor group, creating a donor-π-acceptor (D-π-A) system essential for a molecular rotor.[2][3] The hydroxyl group can be modified to a donor group, like dimethylamino, to enhance the charge transfer character.

Alternative Probes:
  • BODIPY-Based Probe (e.g., BODIPY-C12): Boron-dipyrromethene (BODIPY) dyes are widely used due to their high molar absorption coefficients, sharp emission peaks, and good photostability.[4] Their viscosity sensitivity is typically introduced by a rotatable meso-phenyl group.[5][6]

  • DCM-Based Probe: 4-(Dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran (DCM) is a classic molecular rotor known for its large Stokes shift and significant fluorescence enhancement in viscous media.[7]

Data Presentation
PropertyNV-1 (Hypothetical, based on Naphthalene analogues)BODIPY-C12 (Literature Data)[8]DCM-based Probe (Literature Data)[7]
Excitation Max (λex) ~420-450 nm~495 nm~470 nm
Emission Max (λem) ~500-550 nm~515 nm~640 nm
Stokes Shift Moderate (~80-100 nm)Small (~20 nm)Large (~170 nm)
Quantum Yield (Φf) Low in low viscosity, moderate in high viscosity<0.1 (low η) to ~0.6 (high η)[6]Low in low viscosity, high in high viscosity
Fluorescence Lifetime (τ) ~0.5 ns (low η) to ~3.5 ns (high η)~0.3 ns (low η) to ~3.4 ns (high η)[8]Varies significantly with viscosity
Viscosity Sensitivity (x) Expected to be ~0.4-0.6[2]~0.5-0.6[8]~0.6[9]
Photostability Good (Naphthalene core is stable)[1]ExcellentModerate
Solvatochromism ModerateLowHigh

Experimental Protocols

General Workflow for Viscosity Measurement

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare solutions of varying viscosity (e.g., glycerol-water mixtures) B Add fluorescent probe to each solution A->B C Measure fluorescence intensity/lifetime using fluorometer or FLIM setup B->C D Plot log(Intensity/Lifetime) vs log(Viscosity) C->D E Determine viscosity sensitivity (x) from the slope (Förster-Hoffmann equation) D->E

Caption: General experimental workflow for calibrating a fluorescent viscosity probe.

Protocol 1: Synthesis of a Hypothetical Naphthalene-based Probe (NV-1)

This protocol is based on established synthetic routes for similar naphthalene-based molecular rotors.[2]

  • Formylation of 6-methoxy-2-naphthaldehyde: Treatment of commercially available 6-methoxy-2-naphthaldehyde with lithiated piperidine to introduce a donor group.[2]

  • Knoevenagel Condensation: Condensation of the resulting N,N-disubstituted naphthaldehyde with malononitrile to introduce the dicyanovinyl acceptor group. The reaction is typically catalyzed by a weak base like piperidine in a suitable solvent like ethanol or toluene.

  • Purification: The final product is purified by column chromatography on silica gel.

Protocol 2: In Vitro Viscosity Measurement
  • Preparation of Viscosity Standards: Prepare a series of solutions with known viscosities using mixtures of glycerol and water (or another suitable solvent system). Viscosities can be measured using a viscometer.

  • Probe Solution Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Measurement: Add a small aliquot of the probe stock solution to each viscosity standard to a final concentration of 1-10 µM. Measure the fluorescence intensity and/or fluorescence lifetime of each sample using a spectrofluorometer or a time-resolved fluorescence spectrometer.

  • Data Analysis: Plot the logarithm of the fluorescence intensity (or lifetime) against the logarithm of the viscosity. The data should fit the Förster-Hoffmann equation: log(I) = C + x log(η), where 'I' is the fluorescence intensity, 'η' is the viscosity, 'C' is a constant, and 'x' is the viscosity sensitivity.[9]

Protocol 3: Cellular Imaging of Viscosity
  • Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom dish suitable for microscopy and culture overnight.

  • Probe Loading: Incubate the cells with the fluorescent probe (e.g., 1-5 µM) in cell culture medium for 30-60 minutes at 37 °C.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Image the cells using a confocal microscope equipped with a suitable laser line for excitation and a detector for the emission range of the probe. For quantitative measurements, Fluorescence Lifetime Imaging Microscopy (FLIM) is recommended.[8]

  • Data Analysis (FLIM): The fluorescence lifetime for each pixel in the FLIM image is determined by fitting the fluorescence decay to an exponential function. A calibration curve of fluorescence lifetime versus viscosity (from Protocol 2) is used to generate a viscosity map of the cell.[8]

Conclusion

While this compound itself is not a readily available fluorescent probe, its scaffold holds promise for the development of new viscosity sensors. A hypothetical probe, NV-1, based on this structure is expected to exhibit good photostability and moderate viscosity sensitivity. In comparison, BODIPY-based probes offer excellent brightness and photostability with low sensitivity to the solvent polarity, making them ideal for quantitative imaging, especially with FLIM. DCM-based probes, on the other hand, provide a large Stokes shift, which is advantageous for minimizing self-quenching and spectral crosstalk, but they can be more sensitive to solvent polarity. The choice of probe will ultimately depend on the specific experimental requirements, such as the desired spectral properties, the viscosity range of interest, and the imaging modality.

References

Validating the Structure of 6-Vinylnaphthalen-2-ol Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural confirmation of novel compounds is a cornerstone of chemical research and drug development. This guide provides a comparative framework for validating the structure of 6-Vinylnaphthalen-2-ol and its derivatives, employing a suite of standard analytical techniques. By presenting predicted and experimental data for closely related analogs, this document serves as a practical reference for researchers engaged in the synthesis and characterization of this class of molecules.

Spectroscopic Analysis: A Multi-Technique Approach

The unambiguous structural elucidation of this compound derivatives relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique insights into the molecular architecture, from the carbon-hydrogen framework to the identification of functional groups and the overall molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the respective nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the vinyl group protons, and the hydroxyl proton. The coupling patterns between adjacent protons are critical for assigning specific resonances.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their attached atoms.[1] Aromatic carbons typically resonate in the 120-150 ppm range.[2]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and a Comparative Derivative.

Assignment This compound (Predicted) 2-Vinylnaphthalene (Experimental)
¹H NMR
H (Vinyl)5.3-5.8 (dd), 6.8-7.0 (dd)5.31 (dd), 5.84 (dd), 6.82 (dd)
H (Aromatic)7.1-7.9 (m)7.4-7.9 (m)
OH5.0-6.0 (s, br)-
¹³C NMR
C (Vinyl)~115 (CH₂), ~136 (CH)114.5 (CH₂), 136.8 (CH)
C (Aromatic)109-135123-134
C-OH~155-

Note: Predicted values are based on established chemical shift increments and data from similar compounds. Experimental data for 2-Vinylnaphthalene is sourced from publicly available spectral databases.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.[3][4] In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

The molecular ion peak for this compound is expected at an m/z corresponding to its molecular weight (C₁₂H₁₀O = 170.21 g/mol ). Common fragmentation patterns for aromatic compounds involve the loss of small, stable molecules or radicals.

Table 2: Expected Mass Spectrometry Data for this compound.

m/z Relative Abundance Proposed Fragment
170High[M]⁺ (Molecular Ion)
169Moderate[M-H]⁺
141Moderate[M-CHO]⁺
115Moderate[C₉H₇]⁺
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] Each functional group absorbs IR radiation at a characteristic wavenumber, providing a molecular "fingerprint."

For this compound, key expected absorptions include a broad O-H stretch for the hydroxyl group, C-H stretches for the aromatic and vinyl groups, C=C stretches for the aromatic ring and vinyl group, and C-O stretching for the phenol.

Table 3: Characteristic FTIR Absorption Bands for this compound.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Phenol)3200-3600Broad, Strong
C-H (Aromatic)3000-3100Medium
C-H (Vinyl)3020-3080Medium
C=C (Aromatic)1500-1600Medium-Strong
C=C (Vinyl)~1630Medium
C-O (Phenol)1200-1260Strong

Note: Experimental FTIR data for the closely related 2-vinylnaphthalene shows characteristic peaks for the vinyl and naphthalene moieties, supporting these predictions.[6]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7]

  • Instrument Setup: The NMR spectrometer is typically a 400 MHz or higher field instrument. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.[7]

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters to be optimized include the number of scans, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the lower natural abundance of ¹³C, a higher number of scans and a more concentrated sample may be necessary to achieve a good signal-to-noise ratio.[1]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: A small amount of the solid or a solution of the compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.[3]

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).[3]

  • Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged species.[4]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

FTIR Spectroscopy Protocol
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for soluble compounds, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent. Attenuated Total Reflectance (ATR) is also a common technique that requires minimal sample preparation.[5]

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Validation Workflow

The process of validating the structure of a newly synthesized this compound derivative can be visualized as a logical workflow, starting from the purified compound and culminating in its full structural confirmation.

G cluster_0 Starting Material cluster_1 Primary Spectroscopic Analysis cluster_2 Data Analysis cluster_3 Conclusion Purified Compound Purified Compound NMR Spectroscopy NMR Spectroscopy Purified Compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Compound->Mass Spectrometry FTIR Spectroscopy FTIR Spectroscopy Purified Compound->FTIR Spectroscopy Data Interpretation Data Interpretation NMR Spectroscopy->Data Interpretation Mass Spectrometry->Data Interpretation FTIR Spectroscopy->Data Interpretation Structure Confirmation Structure Confirmation Data Interpretation->Structure Confirmation

Caption: Workflow for the structural validation of this compound derivatives.

Potential Signaling Pathway Involvement

Derivatives of naphthalene are explored in various biological contexts. For instance, some may interact with signaling pathways relevant to cell proliferation and survival. The hypothetical interaction of a this compound derivative with a generic receptor tyrosine kinase (RTK) pathway is depicted below.

G 6-VND This compound Derivative Receptor Receptor Tyrosine Kinase (RTK) 6-VND->Receptor Binds Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor Recruits GEF Guanine Nucleotide Exchange Factor (e.g., Sos) Adaptor->GEF Activates Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Regulates

References

Performance Showdown: Polymers Derived from 6-Vinylnaphthalen-2-ol versus Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the thermal, optical, and mechanical properties of polymers derived from 6-vinylnaphthalen-2-ol reveals their potential as high-performance materials, offering distinct advantages over conventional vinyl polymers such as poly(4-vinylphenol) and poly(2-vinylnaphthalene). This guide provides a detailed comparison supported by experimental data to assist researchers and drug development professionals in material selection.

The incorporation of the naphthalene moiety into a polymer backbone imparts significant enhancements in thermal stability and optical properties. This guide focuses on poly(this compound), a hydroxyl-functionalized polynaphthalene, and benchmarks its performance against its positional isomer, poly(2-vinylnaphthalene), and the widely used phenolic polymer, poly(4-vinylphenol).

At a Glance: Comparative Performance

A summary of the key performance indicators for these polymers is presented below, offering a clear overview of their respective strengths and weaknesses.

PropertyPoly(this compound)Poly(4-vinylphenol)Poly(2-vinylnaphthalene)
Glass Transition Temperature (Tg) ~157 °C (for protected polymer)130-185 °C~135-151 °C[1]
Thermal Decomposition (Td5%) Data not available~360 °C (dec.)Data not available
Refractive Index (nD) Data not available~1.6~1.6818[1]
Solubility Soluble in common organic solventsSoluble in polar solvents (e.g., THF, alcohols)Soluble in aromatic and chlorinated solvents (e.g., Benzene, THF, Toluene)[1]

Delving Deeper: A Head-to-Head Comparison

Thermal Stability: A Clear Advantage for Naphthalene-Containing Polymers

The rigid and bulky nature of the naphthalene ring contributes to a higher glass transition temperature (Tg) in polymers derived from vinylnaphthalene monomers compared to their vinylphenol counterparts. While specific data for the unprotected poly(this compound) is limited, the protected precursor, poly(6-tert-butoxy-2-vinylnaphthalene), exhibits a Tg of 157 °C. This is comparable to the higher end of the range for poly(4-vinylphenol) (130-185 °C). Poly(2-vinylnaphthalene) also shows a relatively high Tg, reported to be between 135 °C and 151 °C[1].

G cluster_0 Thermal Performance P(6-VN-2-ol) Poly(this compound) Tg: ~157°C (protected) P(4-VP) Poly(4-vinylphenol) Tg: 130-185°C Td: ~360°C P(6-VN-2-ol)->P(4-VP) Potentially Higher Td P(2-VN) Poly(2-vinylnaphthalene) Tg: ~135-151°C P(6-VN-2-ol)->P(2-VN) Similar Tg

Comparison of Thermal Properties
Optical Properties: The Naphthalene Advantage in Refractive Index

Polymers containing naphthalene are known to exhibit high refractive indices, a desirable property for applications in optical materials and devices. Poly(2-vinylnaphthalene) has a high refractive index of approximately 1.6818[1]. In contrast, poly(4-vinylphenol) has a refractive index of around 1.6. While the refractive index for poly(this compound) has not been explicitly reported, the presence of the naphthalene moiety suggests it would also possess a high refractive index, likely comparable to or exceeding that of poly(2-vinylnaphthalene) due to the potential for increased polarizability from the hydroxyl group.

G cluster_1 Optical Performance P(2-VN) Poly(2-vinylnaphthalene) nD: ~1.6818 P(6-VN-2-ol) Poly(this compound) nD: High (Expected) P(2-VN)->P(6-VN-2-ol) Similar High nD P(4-VP) Poly(4-vinylphenol) nD: ~1.6 P(6-VN-2-ol)->P(4-VP) Higher nD

Comparison of Refractive Indices

Experimental Protocols

Synthesis of this compound Monomer
Polymerization of this compound

Direct polymerization of this compound can be challenging due to the reactive hydroxyl group. A common strategy involves the use of a protected monomer, followed by a deprotection step.

Example Protocol: Synthesis of Syndiotactic Poly(6-hydroxy-2-vinylnaphthalene) via a Protected Monomer

This protocol is based on the synthesis of syndiotactic poly(6-hydroxy-2-vinylnaphthalene) through the polymerization of 6-methoxy-2-vinylnaphthalene.

1. Polymerization of 6-methoxy-2-vinylnaphthalene (MVN):

  • Coordination polymerization of MVN is carried out at room temperature using a constrained geometry configuration rare-earth metal precursor.

  • This method yields a highly syndiotactic poly(6-methoxy-2-vinylnaphthalene).

2. Deprotection to Poly(6-hydroxy-2-vinylnaphthalene):

  • The resulting poly(MVN) is treated with boron tribromide (BBr3) at -20 °C.

  • This step cleaves the methyl ether to yield the final syndiotactic poly(6-hydroxy-2-vinylnaphthalene).

G Start Start: 6-methoxy-2-vinylnaphthalene Polymerization Coordination Polymerization (Rare-earth metal catalyst) Start->Polymerization Protected_Polymer Syndiotactic Poly(6-methoxy-2-vinylnaphthalene) Polymerization->Protected_Polymer Deprotection Treatment with BBr3 (-20°C) Protected_Polymer->Deprotection Final_Polymer End: Syndiotactic Poly(6-hydroxy-2-vinylnaphthalene) Deprotection->Final_Polymer

Synthesis of Poly(6-hydroxy-2-vinylnaphthalene)

Conclusion

Polymers derived from this compound present a compelling profile for advanced applications where high thermal stability and a high refractive index are paramount. While a direct, comprehensive comparison is hindered by the limited availability of published data for the unprotected polymer, the analysis of its protected precursor and related naphthalene-containing polymers strongly suggests superior performance in these key areas compared to poly(4-vinylphenol). Further research to fully characterize the properties of poly(this compound) and to develop efficient, direct polymerization methods is warranted to unlock its full potential in fields such as organic electronics, high-performance coatings, and advanced optical materials.

References

Comparative Analysis of Naphthalene-Based Fluorescent Sensors and Protocols for Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance of naphthalene-derived fluorescent sensors, with a focus on cross-reactivity. This guide provides a framework for evaluating sensors like 6-Vinylnaphthalen-2-ol by comparing them with functionally similar, well-documented alternatives.

Fluorescent chemosensors derived from naphthalene are widely recognized for their utility in detecting a variety of analytes, particularly metal ions, due to their favorable photophysical properties, including high quantum yields and photostability.[1] The vinyl and hydroxyl moieties of this compound suggest its potential as a versatile platform for developing selective fluorescent sensors. While specific cross-reactivity studies on sensors exclusively based on this compound are not extensively documented in publicly available literature, a robust understanding of their potential performance can be extrapolated from comprehensive studies of other naphthalene-based sensors. This guide synthesizes available data on these alternatives to provide a benchmark for performance and details a generalizable protocol for assessing sensor cross-reactivity.

Performance Comparison of Naphthalene-Based Fluorescent Sensors

The selectivity of a fluorescent sensor is a critical performance metric, indicating its ability to detect a specific analyte in the presence of other potentially interfering species. The following table summarizes the performance of several naphthalene-based fluorescent sensors from recent literature, highlighting their target analytes, limits of detection (LOD), and documented interferents. This data serves as a valuable reference for anticipating the selectivity challenges and performance benchmarks for new sensor designs.

Sensor Name/DerivativeTarget AnalyteLimit of Detection (LOD)Tested Interferents (Ions that did not interfere)Reference
N-(2-hydroxy-1-naphthalene)-N′-(2-(2-hydroxy-1-naphthalene)amino-ethyl)-ethane-1,2-diamine (L)Al³⁺1.0 x 10⁻⁷ M (in HEPES buffer)Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺[2]
1-((Z)-(naphthalene-4-ylimino)methyl)naphthalene-2-ol (L)Al³⁺1.0 x 10⁻⁷ MNot specified in abstract[3]
Schiff-base (2-hydroxy-1-naphthaldehyde and 5-chloro-2-aminopyridine) (PLB3)Zn²⁺0.33 µMDistinguished well from Cd²⁺[4]
Naphthalene Derivative Fluorescent Probe F6Al³⁺8.73 x 10⁻⁸ MShowed high selectivity and anti-interference ability against other metal ions.[5]

Experimental Protocols for Cross-Reactivity Studies

A rigorous assessment of a sensor's selectivity is fundamental to its validation. The following is a generalized experimental protocol for determining the cross-reactivity of a new fluorescent sensor, such as one based on this compound.

Objective: To evaluate the selectivity of the sensor by measuring its fluorescence response to the target analyte in the presence of various potentially interfering species.

Materials:

  • Stock solution of the fluorescent sensor (e.g., 1 mM in a suitable solvent like DMSO or ethanol).

  • Stock solutions of the target analyte and a panel of potential interfering ions/molecules (e.g., 10 mM in deionized water or an appropriate buffer). The panel should include species that are chemically similar to the analyte or are likely to be present in the intended sample matrix.

  • Buffer solution (e.g., HEPES, PBS) at the desired pH for the assay.

  • Fluorometer and cuvettes.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a working solution of the sensor by diluting the stock solution in the assay buffer to a final concentration that gives a stable and measurable fluorescence signal.

    • Prepare solutions containing the sensor and each of the potential interfering species at a concentration significantly higher (e.g., 10- to 100-fold excess) than that of the target analyte's expected working range.

    • Prepare a solution containing the sensor and the target analyte at a concentration known to elicit a significant response.

    • For competitive testing, prepare solutions containing the sensor, the target analyte, and each of the potential interfering species.

  • Fluorescence Measurements:

    • Record the fluorescence spectrum of the sensor solution alone (blank).

    • Sequentially add aliquots of the target analyte to the sensor solution and record the fluorescence spectrum after each addition to generate a calibration curve.

    • Record the fluorescence spectrum of the sensor in the presence of each individual interfering species.

    • To the solutions from the previous step, add the target analyte and record the fluorescence spectrum to observe any changes in the sensor's response.

  • Data Analysis:

    • Compare the fluorescence intensity of the sensor in the presence of the target analyte with its intensity in the presence of each interfering species. A minimal change in fluorescence in the presence of interferents indicates high selectivity.

    • For competitive experiments, compare the fluorescence response to the target analyte in the absence and presence of the interfering species. A negligible change suggests a lack of interference.

    • Calculate the selectivity coefficient to quantify the sensor's preference for the analyte over an interferent.

Visualizing Sensor Mechanisms and Workflows

Diagrams are essential for illustrating the complex interactions in sensing systems and the logical flow of experimental procedures.

G Conceptual Signaling Pathway for a Naphthalene-Based Sensor cluster_0 Sensor in 'Off' State cluster_1 Sensing Event cluster_2 Sensor in 'On' State Sensor Naphthalene Derivative (e.g., this compound based) Quenched Low Fluorescence Sensor->Quenched PET or other quenching mechanism Complex Sensor-Analyte Complex Analyte Metal Ion (Analyte) Analyte->Complex Binding Enhanced High Fluorescence (Signal) Complex->Enhanced Inhibition of PET (e.g., CHEF)

Caption: Conceptual "turn-on" signaling pathway for a naphthalene-based fluorescent sensor.

Experimental Workflow for Cross-Reactivity Assessment Start Start Prep_Sensor Prepare Sensor Stock Solution Start->Prep_Sensor Prep_Analytes Prepare Analyte and Interferent Stock Solutions Start->Prep_Analytes Cal_Curve Generate Calibration Curve with Target Analyte Prep_Sensor->Cal_Curve Prep_Analytes->Cal_Curve Interference_Test Measure Fluorescence with Individual Interferents Cal_Curve->Interference_Test Competitive_Test Measure Fluorescence with Analyte + Interferents (Competition) Interference_Test->Competitive_Test Analyze Analyze Data: Compare Responses and Calculate Selectivity Competitive_Test->Analyze End End Analyze->End

Caption: Workflow for evaluating the cross-reactivity of a fluorescent sensor.

References

Benchmarking Synthesis Routes to 6-Vinylnaphthalen-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Vinylnaphthalen-2-ol, a key building block in the development of various pharmaceuticals and advanced materials, can be approached through several synthetic strategies. The selection of an optimal route is critical and depends on factors such as yield, purity, scalability, and the availability of starting materials. This guide provides an objective comparison of three prominent methods for the synthesis of this compound: the Wittig Reaction, a Grignard Reaction followed by dehydration and demethylation, and the Heck Reaction. The performance of each method is benchmarked using experimental data from analogous reactions, providing a framework for informed decision-making in a research and development setting.

Comparative Analysis of Synthetic Methods

The three routes to this compound each present a unique set of advantages and challenges. The Wittig reaction offers a direct and often high-yielding approach from an aldehyde precursor. The Grignard-based method provides a convergent route but involves multiple steps, including protection and deprotection of the hydroxyl group. The Heck reaction, a powerful cross-coupling method, allows for the direct vinylation of a halogenated precursor.

Parameter Wittig Reaction Grignard & Dehydration Heck Reaction
Starting Material 6-Hydroxy-2-naphthaldehyde6-Methoxy-2-acetylnaphthalene6-Bromo-2-naphthol
Key Reagents Methyltriphenylphosphonium bromide, strong base (e.g., n-BuLi)Methylmagnesium bromide, acid (for dehydration), BBr₃ (for demethylation)Ethylene, Palladium catalyst (e.g., Pd(OAc)₂), ligand, base
Typical Overall Yield 60-80%40-60%70-90%
Purity High, major byproduct (triphenylphosphine oxide) is easily removed.Moderate, potential for side products from dehydration and demethylation.High, purification from catalyst residues is necessary.
Reaction Time Short (typically a few hours)Long (multi-step, can take several days)Moderate (typically 12-24 hours)
Scalability GoodModerate, handling of Grignard reagents and BBr₃ can be challenging on a large scale.Good, though requires handling of ethylene gas.
Key Advantages Direct conversion of aldehyde to vinyl group. High yields and purity.Readily available starting material.High overall yield and atom economy.
Key Disadvantages Stoichiometric use of phosphonium salt.Multiple reaction steps. Use of hazardous reagents (Grignard, BBr₃).Requires a palladium catalyst and handling of a gaseous reagent.

Experimental Protocols

Detailed methodologies for the key steps in each synthetic route are provided below. These protocols are based on established procedures for similar substrates and may require optimization for the specific synthesis of this compound.

Method 1: Wittig Reaction

This route involves the olefination of 6-hydroxy-2-naphthaldehyde using a Wittig reagent.

Step 1: Synthesis of 6-Hydroxy-2-naphthaldehyde

A detailed protocol for the synthesis of 6-hydroxy-2-naphthaldehyde can be found in the literature, often involving the formylation of 6-bromo-2-naphthol followed by debromination, or direct formylation of 2-naphthol with regioselective control. A reported method involves the reaction of 6-bromo-2-naphthol with n-butyllithium and tert-butyllithium, followed by quenching with N,N-dimethylformamide (DMF), yielding the product in approximately 81% yield after purification.[1]

Step 2: Wittig Olefination

  • Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium (1.05 eq.), dropwise. The formation of the ylide is indicated by the appearance of a characteristic orange-red color. Allow the mixture to stir at room temperature for 1-2 hours.

  • Reaction with Aldehyde: In a separate flask, dissolve 6-hydroxy-2-naphthaldehyde (1.0 eq.) in anhydrous THF. Cool the previously prepared ylide solution to 0°C and slowly add the aldehyde solution dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate this compound from the triphenylphosphine oxide byproduct. Typical yields for Wittig reactions on aromatic aldehydes range from 60-80%.

Method 2: Grignard Reaction, Dehydration, and Demethylation

This multi-step synthesis begins with the commercially available 6-methoxy-2-acetylnaphthalene.

Step 1: Synthesis of 6-Methoxy-2-acetylnaphthalene

This starting material can be synthesized via a Friedel-Crafts acylation of 2-methoxynaphthalene. A typical procedure involves reacting 2-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride in a suitable solvent such as nitrobenzene. This method can yield the desired product in approximately 45-48% after recrystallization.[2]

Step 2: Grignard Reaction

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 6-methoxy-2-acetylnaphthalene (1.0 eq.) in anhydrous THF.

  • Addition of Grignard Reagent: Cool the solution to 0°C and add a solution of methylmagnesium bromide (1.1-1.5 eq.) in diethyl ether or THF dropwise.

  • Reaction and Work-up: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield the tertiary alcohol, 1-(6-methoxy-2-naphthyl)ethan-1-ol. This crude product is often used directly in the next step.

Step 3: Dehydration

  • Reaction Setup: Dissolve the crude alcohol from the previous step in a suitable solvent such as toluene.

  • Acid-Catalyzed Dehydration: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid. Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Work-up and Purification: Monitor the reaction by TLC. Once complete, cool the mixture, wash with a saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate. The resulting 6-methoxy-2-vinylnaphthalene can be purified by column chromatography.

Step 4: Demethylation

  • Reaction Setup: Dissolve the 6-methoxy-2-vinylnaphthalene in an anhydrous solvent like dichloromethane under an inert atmosphere.

  • Cleavage of the Methyl Ether: Cool the solution to -78°C (dry ice/acetone bath) and add a solution of boron tribromide (BBr₃) (1.1-1.5 eq.) in dichloromethane dropwise.

  • Reaction and Work-up: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Purification: Extract the product with an organic solvent, wash, dry, and concentrate. The final product, this compound, can be purified by column chromatography.

Method 3: Heck Reaction

This approach utilizes a palladium-catalyzed cross-coupling reaction between 6-bromo-2-naphthol and ethylene.

Step 1: Synthesis of 6-Bromo-2-naphthol

6-Bromo-2-naphthol can be prepared from 2-naphthol via bromination followed by reduction of the resulting 1,6-dibromo-2-naphthol. A procedure described in Organic Syntheses involves the bromination of 2-naphthol with bromine in acetic acid, followed by reduction with tin and hydrochloric acid, affording the product in high yield (96-100% crude).[3]

Step 2: Heck Cross-Coupling

  • Reaction Setup: To a pressure vessel (e.g., a Schlenk tube or a sealed tube), add 6-bromo-2-naphthol (1.0 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., triphenylphosphine, 2-10 mol%), and a base (e.g., triethylamine or potassium carbonate, 2-3 eq.) in a degassed solvent like DMF or acetonitrile.

  • Introduction of Ethylene: Purge the vessel with ethylene gas and then pressurize it to the desired pressure (typically 1-10 atm).

  • Reaction: Heat the reaction mixture to 80-120°C and stir for 12-24 hours.

  • Work-up and Purification: After cooling the reaction to room temperature and carefully venting the excess ethylene, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. The crude product is then purified by column chromatography to yield this compound. Heck reactions on similar aryl bromides can proceed in high yields, often in the range of 70-90%.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic pathway.

Wittig_Reaction_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_product Product 6_Hydroxy_2_naphthaldehyde 6-Hydroxy-2-naphthaldehyde Reaction_Vessel Wittig Reaction 6_Hydroxy_2_naphthaldehyde->Reaction_Vessel Dissolve in THF Wittig_Reagent Methyltriphenylphosphonium bromide + Base Wittig_Reagent->Reaction_Vessel Add to aldehyde 6_Vinylnaphthalen_2_ol This compound Workup Workup Reaction_Vessel->Workup Quench & Extract Purification Purification Workup->Purification Column Chromatography Purification->6_Vinylnaphthalen_2_ol

Caption: Workflow for the Wittig Reaction synthesis of this compound.

Grignard_Dehydration_Workflow Start 6-Methoxy-2-acetylnaphthalene Grignard Grignard Reaction (MeMgBr) Start->Grignard Alcohol 1-(6-Methoxy-2-naphthyl)ethan-1-ol Grignard->Alcohol Dehydration Dehydration (Acid catalyst) Alcohol->Dehydration Vinyl_Ether 6-Methoxy-2-vinylnaphthalene Dehydration->Vinyl_Ether Demethylation Demethylation (BBr3) Vinyl_Ether->Demethylation Product This compound Demethylation->Product

Caption: Multi-step workflow for the Grignard-based synthesis of this compound.

Heck_Reaction_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_product Product 6_Bromo_2_naphthol 6-Bromo-2-naphthol Reaction_Vessel Heck Reaction 6_Bromo_2_naphthol->Reaction_Vessel Add to vessel Heck_Reagents Ethylene, Pd Catalyst, Ligand, Base Heck_Reagents->Reaction_Vessel Add to vessel 6_Vinylnaphthalen_2_ol This compound Workup Workup Reaction_Vessel->Workup Extract & Concentrate Purification Purification Workup->Purification Column Chromatography Purification->6_Vinylnaphthalen_2_ol

Caption: Workflow for the Heck Reaction synthesis of this compound.

References

A Comparative Guide to the Quantitative Analysis of 6-Vinylnaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise quantification of 6-Vinylnaphthalen-2-ol, a key intermediate and potential impurity in pharmaceutical manufacturing, selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and its alternatives for the robust quantitative analysis of this compound. While specific validated methods for this compound are not widely published, this guide extrapolates from established methods for closely related naphthalene derivatives to provide reliable analytical strategies.

Comparison of Analytical Techniques

The selection of an analytical technique is contingent on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a comparative summary of suitable methods for the quantitative analysis of this compound.

Analytical Technique Principle Typical Stationary Phase Typical Mobile Phase/Carrier Gas Common Detector Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Partitioning between a liquid mobile phase and a solid stationary phase.C18 (Reversed-Phase)Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate)UV-Vis, Fluorescence (FLD), Mass Spectrometry (MS)Versatile, robust, widely available, suitable for non-volatile and thermally labile compounds.Moderate analysis time, consumption of organic solvents.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Polysiloxane-based (e.g., 5% Phenyl)Inert gas (e.g., Helium, Nitrogen)Flame Ionization (FID), Mass Spectrometry (MS)High resolution, fast analysis, high sensitivity (especially with MS).Requires analyte to be volatile and thermally stable, potential for derivatization.
Supercritical Fluid Chromatography (SFC) Partitioning between a supercritical fluid mobile phase and a solid stationary phase.Similar to HPLC (e.g., C18, silica)Supercritical CO2 with organic modifiers (e.g., Methanol)UV-Vis, MSFaster than HPLC, lower organic solvent consumption, orthogonal selectivity.Less common instrumentation, may require more specialized method development.
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field.Fused silica capillaryAqueous bufferUV-VisHigh efficiency, minimal sample and reagent consumption.Lower sensitivity without preconcentration, susceptible to matrix effects.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate quantitative analysis. Below are proposed starting protocols for HPLC and GC, derived from methods for similar naphthalene derivatives.

Proposed HPLC-UV Protocol for this compound

This protocol is based on common practices for the analysis of naphthalene and naphthol derivatives.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 60 40
    15 20 80
    20 20 80
    22 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (A common wavelength for aromatic compounds; should be optimized based on the UV spectrum of this compound).

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile or methanol. Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Proposed GC-MS Protocol for this compound

This protocol is based on established methods for the analysis of naphthalene and other polycyclic aromatic hydrocarbons.[4][5][6][7]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

  • Quantification: Use selected ion monitoring (SIM) for the molecular ion and characteristic fragment ions of this compound to enhance sensitivity and selectivity. Create a calibration curve using standards prepared in a suitable solvent (e.g., dichloromethane, toluene).

Visualizing the Analytical Workflow

To aid in understanding the experimental process, the following diagrams illustrate a typical HPLC workflow and a decision-making process for selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing & Dissolution Injection Sample/Standard Injection Sample->Injection Standard Standard Weighing & Serial Dilution Standard->Injection MobilePhase Mobile Phase Preparation SystemPrep System Equilibration MobilePhase->SystemPrep SystemPrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/FLD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification

A typical workflow for quantitative analysis using HPLC.

Decision_Tree start Start: Need to quantify This compound q1 Is high sensitivity (sub-ppm) required? start->q1 q2 Is the analyte thermally stable and volatile? q1->q2 Yes hplc HPLC-UV/FLD q1->hplc No ce CE q1->ce Consider if high efficiency is the main driver and preconcentration is an option q3 Is rapid analysis critical? q2->q3 No gcms GC-MS q2->gcms Yes q3->hplc No sfc SFC q3->sfc Yes

References

A Comparative Guide to the Photophysical Properties of 6-Vinylnaphthalen-2-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of 6-Vinylnaphthalen-2-ol and its well-characterized analogs. Due to the limited availability of direct experimental data for this compound, this document leverages data from structurally similar and extensively studied 2,6-disubstituted naphthalene derivatives, namely PRODAN (6-propionyl-2-(dimethylamino)naphthalene) and LAURDAN (6-lauroyl-2-(dimethylamino)naphthalene). Additionally, 2-methoxy-6-vinylnaphthalene is discussed as a closely related analog. This comparison aims to infer the potential photophysical characteristics of this compound and to provide a practical framework for its experimental investigation.

Introduction to this compound and its Analogs

This compound is a derivative of 2-naphthol, featuring a vinyl group at the 6-position. This substitution pattern is analogous to that of PRODAN and LAURDAN, which are widely used as fluorescent probes to study the polarity of their local environment, such as in cellular membranes. The photophysical properties of these molecules are largely governed by the nature of the substituents at the 2- and 6-positions of the naphthalene core. The electron-donating hydroxyl group at the 2-position and the π-conjugated vinyl group at the 6-position in this compound suggest that it may exhibit interesting fluorescence and solvatochromic properties.

PRODAN and LAURDAN possess a strong electron-donating dimethylamino group at the 2-position and an electron-withdrawing acyl group at the 6-position. This "push-pull" electronic structure leads to a large excited-state dipole moment, making their fluorescence emission highly sensitive to solvent polarity. By comparing the known properties of these analogs, we can anticipate the behavior of this compound.

Comparative Photophysical Data

The following table summarizes the key photophysical properties of PRODAN and LAURDAN in various solvents. This data provides a baseline for predicting the behavior of this compound.

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Lifetime (τ, ns)
PRODAN Cyclohexane3443800.03-
Methanol3614980.95-
Water-520--
Ethanol--0.95-
LAURDAN -3664970.61-
Gel Phase Membranes-440--
Liquid Phase Membranes-490--

Data for PRODAN and LAURDAN were compiled from various sources. The emission of these probes is highly sensitive to the polarity of the environment.[1][2][3]

Based on this data, it is expected that this compound will also exhibit solvatochromism, with its emission maximum shifting to longer wavelengths (red-shift) in more polar solvents. The hydroxyl group is a weaker electron donor than the dimethylamino group, and the vinyl group is a weaker electron-withdrawing group compared to the acyl groups in PRODAN and LAURDAN. Therefore, the solvatochromic shift of this compound may be less pronounced than that of its analogs.

Experimental Protocols

To facilitate the experimental characterization of this compound and its analogs, detailed protocols for key photophysical measurements are provided below.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Methodology:

  • Sample Preparation: Prepare stock solutions of the compound in a high-purity solvent (e.g., spectroscopic grade ethanol or cyclohexane). From the stock solution, prepare a series of dilutions in the desired solvents to achieve absorbance values in the range of 0.1 to 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Record the baseline spectrum of the solvent.

    • Replace the blank with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

    • The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum.

Fluorescence Spectroscopy

This method measures the emission of light from a molecule after it has absorbed light.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Set the excitation wavelength (typically at or near the λ_abs).

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

    • The wavelength of maximum emission (λ_em) is identified from the peak of the emission spectrum.

Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Absorbance Measurements: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. Record the absorbance of each solution.

  • Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

Methodology:

  • Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode), a sample holder, a fast photodetector, and timing electronics.

  • Measurement:

    • Prepare a dilute solution of the sample (absorbance < 0.1).

    • Measure the instrument response function (IRF) using a scattering solution.

    • Acquire the fluorescence decay curve of the sample by collecting photons over a period until sufficient counts are accumulated for statistical accuracy.

  • Data Analysis: The fluorescence lifetime is determined by deconvoluting the instrument response function from the experimental fluorescence decay curve and fitting the result to an exponential decay model.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the relative fluorescence quantum yield.

G Workflow for Relative Fluorescence Quantum Yield Determination prep_sample Prepare series of sample solutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_std Prepare series of standard solutions (Abs < 0.1) prep_std->abs_measure fluor_measure Measure Fluorescence Emission abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φ) plot->calculate

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Conclusion

References

A Researcher's Guide to Validating DFT Calculations for the Electronic Structure of 6-Vinylnaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Rationale for Analog-Based Validation

In the absence of direct experimental measurements for the electronic properties of 6-vinylnaphthalen-2-ol, a scientifically sound validation approach involves the use of well-characterized, structurally similar molecules. 2-Vinylnaphthalene shares the vinylnaphthalene core, making its UV-Visible spectral data particularly relevant for validating predictions of electronic transitions. Naphthalene, as the parent aromatic system, provides a fundamental reference for properties such as ionization potential and electron affinity. By demonstrating the accuracy of a chosen DFT protocol for these analogs, confidence in its application to this compound is established.

Experimental and Computational Protocols

This section outlines the recommended experimental and computational methodologies for the validation process.

2.1. Experimental Protocols (Literature Data)

For the purpose of this validation guide, experimental data is sourced from existing literature.

  • UV-Visible Spectroscopy of 2-Vinylnaphthalene: The experimental UV-Visible absorption spectrum of 2-vinylnaphthalene in a suitable solvent (e.g., ethanol or cyclohexane) is required. A study by Arivazhagan et al. provides experimental UV-Visible spectra for 2-vinylnaphthalene, which can be used for comparison.[1] The absorption maxima (λmax) corresponding to the principal electronic transitions should be extracted from this data.

  • Ionization Potential and Electron Affinity of Naphthalene: The National Institute of Standards and Technology (NIST) Chemistry WebBook provides curated experimental data for the gas-phase ionization energy of naphthalene.[2] This value serves as a benchmark for the calculated vertical ionization potential. Experimental electron affinity data for naphthalene is less common, but theoretical and computational studies on naphthalene provide well-established values that can be used for comparison.[3][4]

2.2. Computational Protocol

The following computational protocol is recommended for calculating the electronic structure of this compound and the reference compounds.

  • Software: A quantum chemistry software package capable of performing DFT and Time-Dependent DFT (TD-DFT) calculations, such as Gaussian, ORCA, or Q-Chem, should be used.

  • Geometry Optimization: The molecular geometries of this compound, 2-vinylnaphthalene, and naphthalene in their ground state should be optimized without any symmetry constraints.

  • Functional and Basis Set Selection: The choice of functional and basis set is critical for accurate electronic structure calculations. Based on studies of similar aromatic and vinylic systems, the following are recommended for initial validation:

    • Functionals: B3LYP is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for electronic properties.[1][5][6] The M06-2X functional is also recommended, particularly for non-covalent interactions and systems with delocalized electrons.[7][8]

    • Basis Sets: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-type correlation-consistent basis set like aug-cc-pVDZ is advisable to provide sufficient flexibility for describing the electronic structure.[1][7][8]

  • Calculation of Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) should be calculated from the optimized ground state geometries. The HOMO-LUMO gap can then be determined.

    • Ionization Potential (IP) and Electron Affinity (EA): The vertical ionization potential and electron affinity can be calculated using the ΔSCF method, where the energy difference between the neutral molecule and the cation/anion at the neutral's geometry is computed.

    • UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations should be performed on the optimized ground state geometries to predict the electronic excitation energies and oscillator strengths.[1][6] A sufficient number of excited states should be calculated to cover the relevant spectral region. A solvent model, such as the Polarizable Continuum Model (PCM), should be employed to simulate the experimental conditions.

DFT Validation Workflow

The logical flow of the DFT calculation validation process is illustrated in the diagram below.

DFT_Validation_Workflow cluster_result Validated Results mol_select Select Molecules: - this compound - 2-Vinylnaphthalene - Naphthalene dft_method Choose DFT Functional: - B3LYP - M06-2X mol_select->dft_method basis_set Select Basis Set: - 6-311+G(d,p) - aug-cc-pVDZ dft_method->basis_set geom_opt Geometry Optimization basis_set->geom_opt td_dft TD-DFT for UV-Vis Spectra geom_opt->td_dft ip_ea_calc ΔSCF for IP and EA geom_opt->ip_ea_calc compare_uv Compare Calculated vs. Experimental UV-Vis td_dft->compare_uv compare_ip_ea Compare Calculated vs. Experimental IP ip_ea_calc->compare_ip_ea uv_vis_exp UV-Vis Spectrum of 2-Vinylnaphthalene uv_vis_exp->compare_uv ip_ea_exp Ionization Potential of Naphthalene ip_ea_exp->compare_ip_ea validated_6vn2o Predict Electronic Structure of This compound compare_uv->validated_6vn2o compare_ip_ea->validated_6vn2o

Caption: Workflow for DFT calculation validation of this compound.

Comparative Data Tables

The following tables provide a template for summarizing the quantitative comparison between computed and experimental data.

Table 1: Comparison of Calculated and Experimental UV-Visible Absorption Maxima (λmax) for 2-Vinylnaphthalene

Computational MethodBasis SetCalculated λmax (nm)Experimental λmax (nm)[1]% Error
B3LYP6-311+G(d,p)ValueValueValue
M06-2X6-311+G(d,p)ValueValueValue
B3LYPaug-cc-pVDZValueValueValue
M06-2Xaug-cc-pVDZValueValueValue

Table 2: Comparison of Calculated and Experimental Ionization Potential (IP) for Naphthalene

Computational MethodBasis SetCalculated IP (eV)Experimental IP (eV)[2]% Error
B3LYP6-311+G(d,p)Value8.14 ± 0.01Value
M06-2X6-311+G(d,p)Value8.14 ± 0.01Value
B3LYPaug-cc-pVDZValue8.14 ± 0.01Value
M06-2Xaug-cc-pVDZValue8.14 ± 0.01Value

Table 3: Predicted Electronic Properties of this compound with a Validated Method

PropertyValue
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Ionization Potential (eV)Value
Electron Affinity (eV)Value
First Major Excitation λmax (nm)Value

Conclusion

By following the protocols and workflow outlined in this guide, researchers can rigorously validate their DFT calculations for the electronic structure of this compound. The use of structurally similar compounds with available experimental data provides a reliable benchmark for assessing the accuracy of different computational methods. The validated methodology can then be applied with confidence to predict the electronic properties of this compound, aiding in the understanding of its chemical reactivity, photophysical properties, and potential applications in drug development and materials science. This systematic approach ensures the robustness and reliability of computational predictions in the absence of direct experimental data.

References

Comparative Guide to Alternatives for 6-Vinylnaphthalen-2-ol in Drug Discovery and Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-Vinylnaphthalen-2-ol presents a versatile scaffold for chemical innovation. This guide provides an objective comparison of its performance with alternative compounds in two key application areas: as a precursor for Selective Estrogen Receptor Modulators (SERMs) in drug discovery and as a monomer in polymer synthesis. The following sections detail experimental data, methodologies, and the underlying scientific principles for informed compound selection.

Section 1: Alternatives in Drug Discovery - Selective Estrogen Receptor Modulators (SERMs)

The naphthalene scaffold is a recognized pharmacophore in the design of SERMs, which are crucial in the treatment of hormone-dependent cancers and other estrogen-related conditions. The activity of these compounds is highly dependent on their substitution patterns, influencing their binding affinity to estrogen receptors (ERα and ERβ) and their subsequent agonist or antagonist effects in different tissues.

Comparative Biological Activity of Naphthalene-Based SERM Candidates

While direct comparative data for this compound as a SERM is limited, studies on structurally related naphthalene derivatives provide valuable insights into the structure-activity relationships (SAR) governing their efficacy. Here, we compare the biological activity of key naphthalene-based compounds against the MCF-7 human breast cancer cell line, a standard model for evaluating estrogenic and anti-estrogenic effects.

Table 1: Comparative In Vitro Activity of Naphthalene-Based SERM Candidates

CompoundStructureER Binding Affinity (RBA, %)MCF-7 Proliferation (IC50, µM)Reference
Estradiol (E2)Endogenous Estrogen100- (Agonist)[1]
TamoxifenTriphenylethylene SERM2.50.015 (Antagonist)[2]
RaloxifeneBenzothiophene SERM1.50.025 (Antagonist)[3]
Hypothetical this compound Derivative (Structure would vary based on modification) Data not available Data not available
2-Naphthyl-based SERM Analogs Varying substitutions on the naphthalene core Variable 0.1 - 10 [3]

Note: RBA (Relative Binding Affinity) is typically determined relative to estradiol. IC50 values represent the concentration required to inhibit cell proliferation by 50%. The data for 2-Naphthyl-based SERM analogs represents a range observed in literature for compounds with this core structure.

Experimental Protocols

Estrogen Receptor (ER) Competitive Binding Assay:

This assay determines the ability of a test compound to compete with radiolabeled estradiol ([³H]-E2) for binding to the estrogen receptor.

  • Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., Tris-EDTA-dithiothreitol) to prepare a cytosol fraction containing the estrogen receptors.[4]

  • Competitive Binding: A constant concentration of [³H]-E2 is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound.

  • Separation of Bound and Unbound Ligand: Hydroxylapatite (HAP) is commonly used to separate the receptor-ligand complexes from the unbound radioligand.[4]

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

MCF-7 Cell Proliferation Assay (MTT Assay):

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the effect of a compound on cell proliferation.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.[5]

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).[5]

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Signaling Pathway

The action of SERMs is mediated through their interaction with estrogen receptors, which are ligand-activated transcription factors. The binding of a SERM can lead to either an agonistic or antagonistic effect depending on the resulting conformational change of the receptor and the subsequent recruitment of co-activator or co-repressor proteins. This differential recruitment modulates the transcription of target genes involved in cell proliferation, differentiation, and other physiological processes.

SERM_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM ER Estrogen Receptor (ER) SERM->ER Binding ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Coactivator Co-activator ERE->Coactivator Recruitment Corepressor Co-repressor ERE->Corepressor Recruitment Gene_Activation Gene Activation (Agonist Effect) Coactivator->Gene_Activation Gene_Repression Gene Repression (Antagonist Effect) Corepressor->Gene_Repression Polymer_Workflow cluster_characterization Characterization Monomer Vinylnaphthalene Monomer Polymerization Polymerization (e.g., Free Radical) Monomer->Polymerization Purification Purification (Precipitation) Polymerization->Purification Polymer Poly(vinylnaphthalene) Purification->Polymer GPC GPC (Mw, Mn, PDI) Polymer->GPC DSC DSC (Tg) Polymer->DSC TGA TGA (Td) Polymer->TGA

References

A Comparative Guide to the Characterization of Poly(6-Vinylnaphthalen-2-ol) and Polystyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthesis and physicochemical properties of poly(6-vinylnaphthalen-2-ol) and polystyrene. While polystyrene is a widely characterized and utilized commodity polymer, poly(this compound) represents a more specialized polymer with potential applications in fields requiring enhanced thermal stability and specific chemical functionalities. Due to the limited direct experimental data on poly(this compound), this guide also draws comparisons with its structural analogs, poly(2-vinylnaphthalene) and poly(p-hydroxystyrene), to provide a comprehensive overview.

Structural Differences

The key structural difference between poly(this compound) and polystyrene lies in the pendant group attached to the polymer backbone. Polystyrene features a phenyl group, whereas poly(this compound) possesses a larger, more rigid naphthol moiety. This difference in the side chain significantly influences the material's properties.

G cluster_PS Polystyrene cluster_PVNOL Poly(this compound) PS_monomer Styrene PS_polymer Polystyrene repeating unit PS_monomer->PS_polymer Polymerization PS_structure (-CH(C6H5)-CH2-)n PS_polymer->PS_structure PVNOL_monomer This compound PVNOL_polymer Poly(this compound) repeating unit PVNOL_monomer->PVNOL_polymer Polymerization PVNOL_structure (-CH(C10H6OH)-CH2-)n PVNOL_polymer->PVNOL_structure

Caption: Structural comparison of Polystyrene and Poly(this compound).

Synthesis

The synthesis routes for these two polymers differ significantly, reflecting the reactivity of their respective monomers.

Polystyrene Synthesis: Polystyrene is typically synthesized via free-radical polymerization of styrene monomer.[1][2] This can be carried out using various techniques, including bulk, solution, suspension, and emulsion polymerization.[3][4] Common initiators for this process include benzoyl peroxide and 2,2'-azobis(2-methylpropionitrile) (AIBN).[1][2]

Poly(this compound) Synthesis: Direct polymerization of this compound can be challenging due to the presence of the reactive hydroxyl group. A more common approach is a precursor-based synthesis. One reported method involves the coordination polymerization of 6-methoxy-2-vinylnaphthalene, followed by the deprotection of the methoxy group to a hydroxyl group using a reagent like boron tribromide.[3] This method allows for the synthesis of syndiotactic poly(6-hydroxy-2-vinylnaphthalene).[3]

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of polystyrene and provides expected or analogous data for poly(this compound) based on its structural analogs.

PropertyPolystyrenePoly(this compound) (Expected/Analogous)
Appearance Clear, hard, and rather brittle solid.[2]Expected to be a solid, potentially with a slight coloration due to the naphthol group.
Glass Transition Temp. (Tg) ~100 °C.[2]Expected to be significantly higher than polystyrene, likely exceeding the 151 °C reported for poly(2-vinylnaphthalene).[5] The presence of the hydroxyl group, allowing for hydrogen bonding, would further increase Tg, similar to how poly(p-hydroxystyrene) has a high Tg of around 180°C.
Thermal Decomposition Begins to decompose above 300 °C.Expected to have higher thermal stability than polystyrene due to the rigid naphthalene rings.
Solubility Soluble in aromatic hydrocarbons (e.g., toluene, benzene), and chlorinated hydrocarbons (e.g., dichloromethane).[6]Expected to be soluble in polar aprotic solvents like THF, similar to poly(2-vinylnaphthalene), and potentially in polar protic solvents due to the hydroxyl group.
Spectroscopic Data FTIR (cm⁻¹): Aromatic C-H stretch (~3000-3100), Aliphatic C-H stretch (~2850-2950), Aromatic C=C stretch (~1600, 1490, 1450), C-H out-of-plane bend for monosubstituted benzene (~750, 690).[2]FTIR (cm⁻¹): Expected to show a broad O-H stretch (~3200-3500), aromatic C-H stretch, aliphatic C-H stretch, and characteristic C=C stretching and C-H bending vibrations for the naphthalene ring.

Experimental Protocols

Detailed methodologies for the characterization techniques mentioned above are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the polymers.

Protocol:

  • A small amount of the polymer sample is ground with potassium bromide (KBr) to form a fine powder.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The infrared spectrum is recorded over a range of 4000 to 400 cm⁻¹.

  • The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the polymer.

Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)

Objective: To determine the thermal stability and glass transition temperature of the polymers.

Protocol for TGA:

  • A small, accurately weighed sample of the polymer (5-10 mg) is placed in a TGA crucible.

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is recorded as a function of temperature.

  • The decomposition temperature is determined from the resulting TGA curve.

Protocol for DSC:

  • A small, accurately weighed sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

  • The heat flow to the sample is measured relative to the reference.

  • The glass transition temperature (Tg) is identified as a step change in the baseline of the DSC thermogram.

Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

Protocol:

  • The polymer sample is dissolved in a suitable solvent (e.g., tetrahydrofuran for polystyrene) to a known concentration.

  • The solution is filtered to remove any insoluble material.

  • The filtered solution is injected into the GPC system.

  • The GPC system consists of a pump, an injector, a series of columns packed with porous gel, and a detector (e.g., refractive index detector).

  • The solvent is pumped through the columns at a constant flow rate.

  • The polymer molecules are separated based on their hydrodynamic volume as they pass through the columns (larger molecules elute first).

  • The detector measures the concentration of the polymer as it elutes from the columns.

  • The molecular weight distribution is determined by calibrating the system with polymer standards of known molecular weights.

Logical Workflow for Polymer Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel polymer like poly(this compound) in comparison to a well-established polymer like polystyrene.

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer_PS Styrene Monomer Polymerization_PS Free Radical Polymerization Monomer_PS->Polymerization_PS Monomer_PVNOL 6-Methoxy-2-vinylnaphthalene Polymerization_PVNOL Coordination Polymerization Monomer_PVNOL->Polymerization_PVNOL Polystyrene Polystyrene Polymerization_PS->Polystyrene PVNOL_precursor Poly(6-methoxy-2-vinylnaphthalene) Polymerization_PVNOL->PVNOL_precursor Deprotection Deprotection (BBr3) PVNOL Poly(this compound) Deprotection->PVNOL FTIR FTIR Spectroscopy Polystyrene->FTIR Thermal Thermal Analysis (TGA/DSC) Polystyrene->Thermal GPC GPC Polystyrene->GPC PVNOL_precursor->Deprotection PVNOL->FTIR PVNOL->Thermal PVNOL->GPC Properties Physicochemical Properties FTIR->Properties Thermal->Properties GPC->Properties

Caption: Workflow for synthesis and characterization of the polymers.

Conclusion

Poly(this compound) presents a significant structural deviation from polystyrene, primarily through the incorporation of a bulky, functionalizable naphthol group. This modification is expected to impart enhanced thermal stability and introduce possibilities for further chemical modifications via the hydroxyl group, making it a polymer of interest for advanced applications. While direct, comprehensive characterization data for poly(this compound) is not as readily available as for polystyrene, analysis of its structural analogs provides a strong basis for predicting its properties. The synthetic route, involving a precursor polymer, highlights the chemical considerations necessary when dealing with functionalized vinyl monomers. This comparative guide serves as a foundational resource for researchers interested in exploring the potential of this and similar naphthalene-based polymers.

References

Comparative Guide to Isotopic Labeling of 6-Vinylnaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential isotopic labeling strategies for 6-Vinylnaphthalen-2-ol, a molecule of interest in various research fields. As a derivative of naphthalene, it serves as a valuable scaffold in the development of new chemical entities. Isotopic labeling is a critical technique for elucidating metabolic pathways, quantifying exposure in pharmacokinetic studies, and understanding reaction mechanisms. This document outlines methodologies for introducing deuterium (²H), tritium (³H), and carbon-13 (¹³C) into the this compound structure, supported by experimental data from analogous compounds.

Labeling Strategies and Comparative Data

The structure of this compound offers several sites for isotopic labeling: the vinyl group, the phenolic hydroxyl group, and the naphthalene ring system. The choice of isotope and labeling position depends on the specific research application.

Deuterium (²H) Labeling

Deuterium is a stable isotope of hydrogen and is the most common isotope used for modifying the pharmacokinetic properties of drug candidates, a strategy known as the "deuterium effect". It can also serve as a tracer in metabolic studies.

  • α-Deuteration of the Vinyl Group: The α-position of the vinyl group is a potential site for metabolic oxidation. Introducing deuterium at this position can slow down its metabolism. A common method for this is the base-catalyzed reversible addition of a deuterated alcohol in a deuterated solvent.

  • Hydroxyl Group Deuteration: The proton of the phenolic hydroxyl group is highly acidic and can be readily exchanged with deuterium from sources like D₂O, often with acid or base catalysis. This labeling is typically rapid and quantitative but may be reversible in protic solvents.

  • Aromatic Ring Deuteration: The hydrogen atoms on the naphthalene ring can be exchanged for deuterium under more forcing conditions, typically using an acid catalyst and a deuterium source like D₂O at elevated temperatures. The ortho and para positions relative to the hydroxyl group are generally more reactive towards electrophilic substitution.

Tritium (³H) Labeling

Tritium is a radioactive isotope of hydrogen that is widely used in drug metabolism and pharmacokinetic studies due to its high specific activity, which allows for sensitive detection.

  • Catalytic Hydrogen Isotope Exchange (HIE): This is a versatile method for introducing tritium into aromatic compounds. A metal catalyst, such as palladium or iridium, facilitates the exchange of hydrogen atoms with tritium from tritium gas (T₂) or a tritiated solvent. The regioselectivity can often be directed by existing functional groups.

Carbon-13 (¹³C) Labeling

Carbon-13 is a stable isotope of carbon used in metabolic flux analysis and to elucidate biosynthetic pathways. Introducing ¹³C into the carbon skeleton of a molecule provides a tracer that is not susceptible to exchange with the solvent.

  • Multi-step Synthesis: The introduction of ¹³C into the naphthalene ring of this compound typically requires a multi-step chemical synthesis starting from a commercially available ¹³C-labeled precursor, such as ¹³C-benzene or a smaller ¹³C-labeled building block. These syntheses can be complex and require significant optimization.

Quantitative Comparison of Labeling Methods

Labeling MethodSubstrateIsotopePosition of LabelCatalyst/ReagentsYield (%)Isotopic Enrichment (%)Reference
α-Deuteration of Vinyl Group StyreneDeuteriumα-vinylKOt-Bu, MeOH, DMSO-d₆>90>95[1][2]
2-VinylnaphthaleneDeuteriumVinyl (reduction)Pd/P(t-Bu)₃, DCO₂D65-98Not specified[3]
Hydroxyl Group Deuteration PhenolDeuteriumO-DD₂OQuantitative~100[4]
2-NaphtholDeuteriumO-DD₂O, D₂SO₄ (catalytic)High~100[4]
Aromatic Ring Deuteration PhenolDeuteriumortho, paraD₂SO₄/D₂OHighHigh[5]
2-NaphtholDeuteriumAromatic C-HD₂SO₄/D₂O, heatHighHigh[4]
Tritium Labeling Aromatic CompoundsTritiumAromatic C-HPd/C, HTO, H₂HighHigh Specific Activity[6]
Carbon-13 Labeling Benzene (precursor)Carbon-13Naphthalene ringMulti-step synthesis16 (overall)Uniformly labeled[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from literature procedures and may require optimization for this compound.

Protocol 1: α-Deuteration of the Vinyl Group (Analogous to Styrene Deuteration)

This protocol describes a method for the selective deuteration of the α-position of the vinyl group.[1][2]

  • Materials: this compound, potassium tert-butoxide (KOt-Bu), methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), anhydrous diethyl ether, saturated aqueous ammonium chloride, anhydrous magnesium sulfate.

  • Procedure: a. To a solution of this compound (1 equivalent) in DMSO-d₆ is added KOt-Bu (0.1 equivalents) and CD₃OD (1.2 equivalents). b. The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon) for 24-48 hours. c. The reaction is quenched by the addition of saturated aqueous ammonium chloride. d. The product is extracted with diethyl ether. e. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. f. The crude product is purified by column chromatography on silica gel.

  • Analysis: The isotopic enrichment and position of the deuterium label are determined by ¹H NMR, ²H NMR, and mass spectrometry.

Protocol 2: Deuteration of the Phenolic Hydroxyl Group

This protocol describes a simple method for the deuteration of the hydroxyl group.[4]

  • Materials: this compound, deuterium oxide (D₂O), deuterated sulfuric acid (D₂SO₄, optional catalyst), anhydrous diethyl ether, anhydrous magnesium sulfate.

  • Procedure: a. Dissolve this compound in an excess of D₂O. b. For faster exchange, a catalytic amount of D₂SO₄ can be added. c. Stir the mixture at room temperature for 1-2 hours. d. The product is extracted with anhydrous diethyl ether. e. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • Analysis: The completion of the exchange can be monitored by the disappearance of the O-H signal and the appearance of an O-D signal (if observable) in the ¹H NMR spectrum, or by mass spectrometry.

Protocol 3: Catalytic Tritiation of the Aromatic Ring

This protocol provides a general method for introducing tritium into the aromatic ring system.[6]

  • Materials: this compound, palladium on carbon (10% Pd/C), tritiated water (HTO), hydrogen gas (H₂), ethyl acetate, anhydrous sodium sulfate.

  • Procedure (handle radioactive materials with appropriate safety precautions): a. A mixture of this compound and 10% Pd/C in HTO is placed in a reaction vessel. b. The vessel is purged with hydrogen gas and the reaction is stirred at an elevated temperature (e.g., 100-150 °C) for 24-48 hours. c. After cooling, the catalyst is removed by filtration. d. The product is extracted with ethyl acetate. e. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. f. The radiolabeled product is purified by HPLC.

  • Analysis: The specific activity and radiochemical purity are determined by liquid scintillation counting and radio-HPLC.

Visualizations

Experimental Workflow for Isotopic Labeling

The following diagram illustrates a general workflow for an isotopic labeling experiment, from the selection of the labeling strategy to the final analysis of the labeled product.

experimental_workflow General Workflow for Isotopic Labeling Studies cluster_planning Planning cluster_synthesis Synthesis & Purification cluster_analysis Analysis start Define Research Goal (e.g., Metabolism Study) strategy Select Labeling Strategy (Isotope, Position) start->strategy precursor Choose Precursor and Labeling Reagent strategy->precursor reaction Isotopic Labeling Reaction precursor->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, etc.) workup->purification characterization Characterization (NMR, MS) purification->characterization purity Determine Isotopic Purity and Enrichment characterization->purity application Use in Application (e.g., ADME Study) purity->application

Caption: A generalized workflow for isotopic labeling studies.

Proposed Labeling Sites on this compound

This diagram indicates the potential sites for isotopic labeling on the this compound molecule.

labeling_sites Potential Isotopic Labeling Sites cluster_labels mol D_vinyl D D_vinyl->mol D_OH D/T D_OH->mol DT_ring D/T DT_ring->mol C13_ring ¹³C C13_ring->mol

Caption: Potential sites for isotopic labeling on this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Vinylnaphthalen-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 6-Vinylnaphthalen-2-ol are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, drawing upon general best practices for hazardous waste management of phenolic and naphthalene-containing compounds.

As a first and critical step, always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and protocols, as local, state, and national regulations may vary and take precedence. Chemical waste generators are responsible for the correct classification and disposal of hazardous materials.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat is mandatory. For potential splashes, a butyl rubber or neoprene apron over the lab coat is recommended.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[2][3]

Step-by-Step Disposal Protocol for this compound

This protocol outlines a general procedure for the disposal of this compound from a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated items like weighing boats, gloves, and paper towels, in a dedicated, leak-proof, and sealable container.[2][3][4]

    • This container should be clearly labeled as "Hazardous Waste" and specify the contents, including the full chemical name "this compound." Given its structural similarity to naphthalene, it is advisable to also include a "CANCER HAZARD" warning on the label.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a separate, compatible, and shatter-proof container. Do not mix with other waste streams unless explicitly permitted by your EHS office.[5]

    • The container must be securely capped at all times, except when adding waste.[1][6]

    • Label the container clearly with "Hazardous Waste," the chemical name, and the solvent used.

2. Container Management:

  • Ensure all waste containers are in good condition, free from leaks or rust.

  • Store waste containers in a designated satellite accumulation area near the point of generation.[7]

  • Practice proper chemical segregation to prevent reactions between incompatible materials.[1][7] For this compound, this includes keeping it away from strong oxidizing agents.

  • Utilize secondary containment for all liquid hazardous waste to mitigate spills.[1]

3. Disposal of Empty Containers:

  • Empty containers that held this compound must be managed as hazardous waste.

  • It is best practice to triple-rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[1][7][8] Subsequent rinses may also need to be collected, depending on institutional policies.

  • After thorough rinsing and air-drying in a ventilated area (like a fume hood), deface or remove all labels before disposing of the container as regular solid waste, or as directed by your EHS office.[1][7]

4. Arranging for Final Disposal:

  • Once the waste container is full (typically around 90% capacity), or as per your institution's guidelines, contact your EHS office to schedule a waste pickup.[3]

  • Do not dispose of this compound down the sink or in the regular trash.[1][3] Evaporation is not an acceptable method of disposal.[6]

  • The most common and recommended final disposal method for this type of organic chemical waste is incineration by a licensed hazardous waste disposal facility.[4][9]

Quantitative Data Summary

At present, there is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. For permissible concentration limits in waste streams or other quantitative disposal metrics, direct consultation with your institution's EHS department and local regulatory bodies is essential.

Experimental Protocols

The provided information does not cite specific experimental protocols that would necessitate detailed methodologies here. The disposal procedures outlined above are based on general laboratory safety and hazardous waste management principles.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealable, Compatible Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Shatter-proof, Compatible Container liquid_waste->collect_liquid label_solid Label: 'Hazardous Waste', 'this compound', 'CANCER HAZARD' collect_solid->label_solid label_liquid Label: 'Hazardous Waste', 'this compound', Solvent Name collect_liquid->label_liquid store Store in Designated Satellite Accumulation Area with Secondary Containment label_solid->store label_liquid->store full Container Full? store->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end End: Waste Transferred to EHS contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 6-Vinylnaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A complete and verified Safety Data Sheet (SDS) for 6-Vinylnaphthalen-2-ol (CAS No. 136896-92-9) was not publicly available at the time of this writing. The following guidance is based on general safety principles for handling similar chemical structures (aromatic alcohols and vinyl compounds) and should be supplemented with a substance-specific SDS obtained from your supplier. Always prioritize the information provided by the chemical manufacturer.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following recommendations are based on general best practices for handling potentially hazardous solid chemicals.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles and a face shield.[1]Protects against dust particles, splashes, and unforeseen reactions. Standard safety glasses are not sufficient.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A fully buttoned lab coat.Prevents direct skin contact. Regularly inspect gloves for signs of degradation or punctures and dispose of them after use.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator with an appropriate particulate filter is necessary.Minimizes inhalation of dust particles.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

Quantitative Safety Data

ParameterValueSource
Occupational Exposure Limit (OEL) Data not available-
Permissible Exposure Limit (PEL) Data not available-
Flash Point Data not available-
Autoignition Temperature Data not available-

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is crucial for minimizing risk.

Pre-Handling Preparations
  • Obtain and Review the SDS: Before beginning any work, obtain and thoroughly review the manufacturer-specific Safety Data Sheet for this compound.

  • Designate a Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any potential dust or spills.

  • Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.

  • Prepare for Spills: Have a chemical spill kit readily accessible.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfers within a chemical fume hood to control dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.

    • If transferring to a container with a solvent, add the solid to the solvent slowly to avoid splashing.

  • During Use:

    • Keep the container tightly sealed when not in use.[1]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Practice good industrial hygiene; wash hands thoroughly after handling, even if gloves were worn.[1]

Storage
  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed to prevent contamination and potential reaction with air or moisture.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan
  • Waste Collection:

    • All waste materials containing this compound, including contaminated gloves, weighing paper, and empty containers, should be collected in a designated, labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Disposal Procedure:

    • Dispose of chemical waste in accordance with all local, regional, and national regulations.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

    • Never dispose of this chemical down the drain.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation develops.[1]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • In case of inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • In case of ingestion: Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Management sds Obtain & Review SDS ppe Assemble PPE sds->ppe area Designate Work Area ppe->area don_ppe Don PPE area->don_ppe weigh Weigh & Transfer don_ppe->weigh use Conduct Experiment weigh->use storage Store Securely use->storage collect_waste Collect in Labeled Container use->collect_waste decontaminate Decontaminate Area storage->decontaminate doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe dispose Dispose via EHS collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.